Product packaging for Aluminum tartrate(Cat. No.:CAS No. 815-78-1)

Aluminum tartrate

Cat. No.: B1210994
CAS No.: 815-78-1
M. Wt: 498.18 g/mol
InChI Key: YGIMPIJCOSFCOM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aluminum tartrate, also known as this compound, is a useful research compound. Its molecular formula is C12H12Al2O18 and its molecular weight is 498.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Al2O18 B1210994 Aluminum tartrate CAS No. 815-78-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dialuminum;2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O6.2Al/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIMPIJCOSFCOM-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Al2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-78-1
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, aluminum salt (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Aluminum Tartrate from Aluminum Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aluminum tartrate from aluminum chloride solutions. The document details the necessary reagents, experimental protocol, and key reaction parameters to achieve a high yield of the desired product. The information is compiled and extrapolated from established scientific findings to offer a practical resource for laboratory and developmental applications.

Introduction

This compound is an organic aluminum compound with applications in various fields, including as a mordant in the textile industry and potentially in pharmaceuticals and materials science. The synthesis of this compound from readily available precursors like aluminum chloride is a subject of interest for researchers developing new materials and formulations. This guide focuses on a specific, high-yield method for producing this compound in the form of ammonium this compound.

The synthesis involves the reaction of an aluminum chloride solution with tartaric acid in a mixed solvent system, followed by pH adjustment to induce precipitation. The process is sensitive to key parameters such as pH and the ratio of ethanol to the aqueous aluminum solution, which significantly influence the yield and properties of the final product.[1][2]

Experimental Protocol: Synthesis of Ammonium this compound

This section details the experimental procedure for the synthesis of ammonium this compound, based on the findings from a study on the synthesis of this compound from aluminum chloride solutions.[1][2]

Materials and Reagents
  • Aluminum chloride (AlCl₃)

  • Tartaric acid (C₄H₆O₆)

  • Ethanol (C₂H₅OH)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

Equipment
  • Glass reactor or beaker

  • Magnetic stirrer and stir bar

  • pH meter

  • Burette or dropping funnel for addition of ammonium hydroxide

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Step-by-Step Synthesis Procedure
  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of aluminum chloride. The concentration should be noted for calculating the molar ratios.

    • Prepare an aqueous solution of tartaric acid.

  • Reaction Mixture Preparation:

    • In a glass reactor, combine the aluminum chloride solution and the tartaric acid solution.

    • Add ethanol to the reaction mixture. The recommended volume ratio of ethanol to the aluminum chloride solution is 3.0.[1][2]

  • pH Adjustment and Precipitation:

    • While continuously stirring the reaction mixture, slowly add ammonium hydroxide solution dropwise.

    • Monitor the pH of the solution closely using a pH meter.

    • Continue adding ammonium hydroxide until the pH of the solution is greater than 3.0. A pH above this value is crucial for high yield.[1][2]

    • Upon reaching the target pH, a white precipitate of ammonium this compound will form.

  • Isolation and Purification of the Product:

    • Allow the precipitation to complete by continuing to stir for a predetermined period or letting it stand.

    • Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate with a suitable solvent (e.g., a water-ethanol mixture) to remove any unreacted starting materials and by-products.

    • Dry the purified product in a drying oven at an appropriate temperature to remove residual solvent.

  • Characterization:

    • The final product, ammonium this compound, can be characterized using various analytical techniques such as:

      • Elemental analysis to determine the content of NH₄, Al, and C.

      • X-ray Diffraction (XRD) to analyze the crystal structure.

      • Scanning Electron Microscopy (SEM) to observe the morphology of the particles.

      • Particle size analysis.

Quantitative Data

The following tables summarize the key quantitative data derived from the synthesis of ammonium this compound from aluminum chloride.

Table 1: Optimal Reaction Conditions for High-Yield Synthesis [1][2]

ParameterOptimal Value
Ratio of Ethanol to Al Solution (v/v)3.0
Final pH of the reaction mixture> 3.0
Achievable Synthesis Yield> 97%

Table 2: Chemical Composition of Synthesized Ammonium this compound [1][2]

ComponentContent (%)
Ammonium (NH₄)9.10
Aluminum (Al)4.83
Carbon (C)25.8
Deduced Chemical Formula (NH₄)₃Al(C₄H₄O₆)₃

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_prep 1. Preparation of Solutions cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Characterization AlCl3_sol Aluminum Chloride Solution Mixing Mixing of Reactants and Ethanol AlCl3_sol->Mixing Tartaric_sol Tartaric Acid Solution Tartaric_sol->Mixing pH_adjust pH Adjustment with Ammonium Hydroxide Mixing->pH_adjust Ethanol/Al Solution Ratio = 3.0 Precipitation Precipitation of This compound pH_adjust->Precipitation pH > 3.0 Filtration Vacuum Filtration Precipitation->Filtration Washing Washing of Precipitate Filtration->Washing Drying Drying Washing->Drying Final_Product Final Product: (NH₄)₃Al(C₄H₄O₆)₃ Drying->Final_Product

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Aluminum Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tartrate, a salt formed from aluminum and tartaric acid, is a compound with applications in various fields, including as a mordant in the textile industry and as a component in pharmaceutical and cosmetic formulations.[1] Its ability to form stable complexes and its astringent properties make it a subject of interest for researchers in materials science and drug development.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological interactions.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder or granule.[1][3] It is odorless and its solubility is notably dependent on temperature, being sparingly soluble in cold water but readily soluble in hot water and ammonia.[1] The presence of chiral centers in the tartrate ligand introduces stereoisomerism, which can influence the properties of the resulting aluminum complexes.

Data Presentation

The following tables summarize the key quantitative data for this compound. It is important to note that some physical properties, such as a definitive melting point and precise solubility at various temperatures, are not consistently reported in the literature.

Property Value Reference
Molecular Formula C₁₂H₁₂Al₂O₁₈[3]
Molecular Weight 498.18 g/mol [3]
Appearance White to off-white crystalline powder/granules[1][3]
Odor Odorless[1]
Property Value Reference
Solubility in Cold Water Slowly soluble/insoluble[1]
Solubility in Hot Water Readably soluble[1]
Solubility in Ammonia Soluble[1]
Melting Point Data not consistently available
Density Data not consistently available

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an aluminum salt with tartaric acid in an aqueous solution. The following protocol is adapted from a patented method for producing an this compound crosslinking agent.[4]

Materials:

  • Tartaric acid

  • Aluminum chloride (AlCl₃)

  • Sodium aluminate (NaAlO₂)

  • Ammonia solution (strong)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for absorption of HCl gas)

Procedure:

  • Prepare a 37.5 wt% aqueous solution of tartaric acid.

  • Heat the tartaric acid solution to 90-100 °C and maintain under reflux for 1 hour.

  • Slowly add aluminum chloride to the stirred, hot tartaric acid solution. Continue the reflux reaction for 2-4 hours. The evolved hydrogen chloride gas should be absorbed in a sodium hydroxide solution.

  • To the reaction mixture, add a 50 wt% sodium aluminate solution while stirring. The molar ratio of total aluminum ions to tartrate ions should be controlled between 1.5:1 and 2.0:1.

  • Continue the reflux reaction for another 4 hours.

  • Stop heating and allow the solution to cool to 50 °C.

  • Adjust the pH of the solution to 8.0-8.5 by adding a strong ammonia solution under constant stirring.

  • Filter the resulting solution to remove any insoluble byproducts. The filtrate is the this compound solution.

  • To obtain a solid product, the water can be removed by evaporation, followed by drying of the resulting precipitate.

Experimental Workflow for Synthesis of this compound

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep_tartaric Prepare 37.5 wt% Tartaric Acid Solution heat_tartaric Heat to 90-100°C & Reflux prep_tartaric->heat_tartaric add_alcl3 Slowly Add AlCl₃ & Reflux heat_tartaric->add_alcl3 add_naalo2 Add 50 wt% NaAlO₂ Solution & Reflux add_alcl3->add_naalo2 cool Cool to 50°C add_naalo2->cool adjust_ph Adjust pH to 8.0-8.5 with NH₃ cool->adjust_ph filter Filter adjust_ph->filter product This compound Solution filter->product

A flowchart illustrating the key steps in the synthesis of this compound.
Characterization Methods

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the tartrate ligand to the aluminum ion.

Sample Preparation:

  • A small amount of the dried this compound powder is mixed with potassium bromide (KBr) in a mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (to improve signal-to-noise ratio)

Data Analysis: The resulting spectrum should be analyzed for characteristic peaks. The coordination of the carboxylate and hydroxyl groups of the tartrate to the aluminum ion will cause shifts in their respective vibrational frequencies compared to free tartaric acid. Key regions to examine include the O-H stretching region (~3500-3200 cm⁻¹), the C=O stretching region of the carboxylate group (~1600 cm⁻¹), and the C-O stretching region (~1100 cm⁻¹).

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the tartrate ligand and its coordination environment.

Sample Preparation:

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent. Given its solubility, hot D₂O could be used.

  • Transfer the solution to an NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16 or more, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the tartrate ligand will be affected by coordination to the aluminum center. Downfield shifts of the methine (-CH(OH)-) protons and carbons, as well as the carboxylate carbons, are expected upon complexation.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol:

  • Instrument: A simultaneous TGA/DSC instrument.

  • Sample Pan: Alumina or platinum crucible.

  • Sample Mass: 5-10 mg of finely ground this compound.

  • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is typically used.

  • Temperature Range: From room temperature to approximately 1000 °C.

Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, and phase transitions.

Biological Interactions and Mechanisms of Action

This compound is known for its astringent properties and its ability to influence the bioavailability of aluminum.

Astringent Action

Astringency is the sensation of dryness and puckering in the mouth, and on the skin, it can cause a tightening feeling. This effect is primarily due to the interaction of multivalent metal ions, like Al³⁺, with proteins.

Mechanism: The aluminum ions from this compound can crosslink with proteins, particularly proline-rich proteins and mucins in saliva and on the skin's surface. This interaction leads to the precipitation of these proteins, which reduces lubrication and causes the characteristic astringent sensation.

Signaling Pathway for Astringent Action of Aluminum Ions

G cluster_astringency Astringent Action on Skin/Mucosa Al_ion Aluminum Ion (Al³⁺) Crosslinking Protein Crosslinking Al_ion->Crosslinking Protein Skin/Salivary Proteins (e.g., Keratin, Mucins) Protein->Crosslinking Precipitation Protein Precipitation Crosslinking->Precipitation Sensation Astringent Sensation (Tightening, Dryness) Precipitation->Sensation

The astringent action of aluminum ions involves the crosslinking and precipitation of proteins.
Enhanced Gastrointestinal Absorption of Aluminum

While aluminum is generally poorly absorbed from the gastrointestinal tract, certain ligands, including tartrate, can enhance its absorption. This is a critical consideration in drug development and toxicology.

Mechanism: Tartrate forms stable, neutral complexes with aluminum ions in the gastrointestinal tract.[5] These complexes are more soluble than free aluminum ions, especially at the pH of the small intestine. It is hypothesized that these complexes can disrupt the tight junctions between intestinal epithelial cells, opening up the paracellular pathway for increased aluminum absorption.[5]

Proposed Mechanism for Tartrate-Enhanced Aluminum Absorption

G cluster_absorption Tartrate-Enhanced Aluminum Absorption Al_tartrate Aluminum-Tartrate Complex (in GI Tract) Disruption Modulation of Tight Junction Proteins Al_tartrate->Disruption Tight_junctions Intestinal Epithelial Tight Junctions Tight_junctions->Disruption Paracellular_pathway Opening of Paracellular Pathway Disruption->Paracellular_pathway Absorption Increased Aluminum Absorption into Bloodstream Paracellular_pathway->Absorption

A simplified diagram illustrating how aluminum-tartrate complexes may enhance intestinal absorption.

Conclusion

This compound possesses a unique set of chemical and physical properties that are of interest to researchers in various scientific disciplines. Its synthesis and characterization can be achieved through standard laboratory techniques. Understanding its biological interactions, particularly its astringent properties and its role in aluminum absorption, is crucial for its safe and effective application in pharmaceutical and other formulations. Further research is warranted to fully elucidate its quantitative properties and to explore its full potential in drug development and materials science.

References

Crystal Structure of Aluminum Tartrate Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum tartrate complexes are of significant interest due to the versatile coordination chemistry of tartaric acid and the diverse applications of aluminum compounds in materials science and pharmaceuticals. The three-dimensional arrangement of atoms in these complexes is crucial for understanding their chemical and physical properties. This technical guide provides a comprehensive overview of the structural aspects of this compound complexes. While extensive searches of crystallographic databases and the scientific literature have not revealed a publicly available, fully determined single-crystal X-ray structure of a simple this compound complex, this guide synthesizes the available information on their synthesis and coordination. To illustrate the principles of their structural analysis, representative crystallographic data from a closely related aluminum-carboxylate complex, tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate, is presented. Furthermore, this document outlines the detailed experimental protocols required for the synthesis, crystallization, and structural determination of such complexes.

Introduction to this compound Complexes

This compound is formed through the coordination of aluminum(III) ions with tartrate anions. Tartaric acid (C₄H₆O₆) is a dicarboxylic acid containing two hydroxyl groups, which allows it to act as a chelating ligand, binding to the aluminum ion through both its carboxylate and hydroxyl groups[1]. The formation and speciation of these complexes are highly dependent on pH. At low pH, the protonated forms of tartrate and free Al³⁺ ions are dominant. As the pH increases, deprotonation allows for the formation of various stable complex species, which can be monomeric or polynuclear in nature[2].

The chirality of the tartrate ligand (L-(+), D-(-), or meso) can also play a significant role in the stereochemistry of the resulting aluminum complexes, potentially leading to the formation of diastereomeric structures[1]. The general chemical formula for this compound is often represented as Al₂(C₄H₄O₆)₃[1]. One synthesized variant is ammonium this compound, (NH₄)₃Al(C₄H₄O₆)₃[3].

Synthesis and Crystallization

The synthesis of this compound complexes can be achieved through several methods, including solution-based precipitation and hydrothermal techniques.

Experimental Protocol: Synthesis of Ammonium this compound

This protocol is based on the reported synthesis of (NH₄)₃Al(C₄H₄O₆)₃[3].

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of aluminum chloride (AlCl₃).

    • Prepare a solution of tartaric acid in a mixed solvent of water and ethanol.

  • Reaction:

    • The aluminum chloride solution is added to the tartaric acid solution under constant stirring at room temperature.

    • The molar ratio of the reactants and the ratio of ethanol to the aluminum solution are critical parameters to control the reaction yield.

  • pH Adjustment:

    • The pH of the reaction mixture is adjusted to be above 3.0 using a suitable base, such as ammonium hydroxide. This is crucial for the precipitation of the complex. A high yield (over 97%) has been reported under these conditions[3].

  • Crystallization:

    • The resulting solution is allowed to stand, promoting slow evaporation of the solvent at room temperature. This gradual process encourages the formation of single crystals suitable for X-ray diffraction analysis.

    • Alternatively, hydrothermal methods can be employed, where the reaction mixture is heated in a sealed vessel to control pressure and temperature, which can also yield crystalline products.

Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing detailed information on unit cell dimensions, bond lengths, and bond angles[4].

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal of the this compound complex is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate crystal structure.

Crystallographic Data

As of this writing, a complete crystal structure determination for a simple this compound complex is not available in open-access crystallographic databases. To provide a relevant example of the type of data obtained from such an analysis, the crystallographic information for a related aluminum-carboxylate complex, tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate, is presented below[5]. In this complex, the aluminum ion is coordinated by three bidentate oxalate ligands, forming an octahedral geometry.

Parameter Tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate [5]
Chemical Formula (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.499(7)
b (Å) 14.872(9)
c (Å) 16.995(5)
α (°) 90
β (°) 91.44(3)
γ (°) 90
Volume (ų) 3411(3)
Z 4
Coordination Geometry of Al³⁺ Octahedral

Visualizations

The following diagrams illustrate the general workflow for the structural determination of this compound complexes and a hypothetical coordination environment of the aluminum ion.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis start Reactant Preparation (AlCl₃, Tartaric Acid) reaction Complexation Reaction start->reaction ph_adjust pH Adjustment (> 3.0) reaction->ph_adjust crystallization Slow Evaporation / Hydrothermal ph_adjust->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting xrd X-ray Diffraction Data Collection mounting->xrd solving Structure Solution & Refinement xrd->solving structure Crystal Structure Data solving->structure

Experimental workflow for structural determination.

coordination_environment cluster_tartrate1 Tartrate 1 cluster_tartrate2 Tartrate 2 cluster_tartrate3 Tartrate 3 Al Al³⁺ O1_1 O (carboxyl) Al->O1_1 chelation O2_1 O (hydroxyl) Al->O2_1 O1_2 O (carboxyl) Al->O1_2 O2_2 O (hydroxyl) Al->O2_2 O1_3 O (carboxyl) Al->O1_3 O2_3 O (hydroxyl) Al->O2_3

Hypothetical coordination of Al³⁺ by three tartrate ligands.

References

Solubility of aluminum tartrate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aluminum tartrate, the aluminum salt of tartaric acid, is a compound with applications in various fields, including the textile industry for dyeing processes[1]. A thorough understanding of its solubility is crucial for its application, formulation, and in toxicological and bioavailability studies. The presence of tartrate can influence the solubility and bioavailability of aluminum, a factor of interest in biological systems[2]. This guide summarizes the known solubility characteristics of this compound and provides a robust methodology for its quantitative determination.

Physicochemical Properties of this compound

This compound typically presents as an odorless, white or off-white crystalline powder[1][3]. Its molecular formula is C₁₂H₁₂Al₂O₁₈, with a molecular weight of approximately 498.18 g/mol [3].

Solubility of this compound

Despite a comprehensive search of chemical literature and reference databases, precise quantitative solubility data for this compound in various solvents remains elusive. However, consistent qualitative descriptions of its solubility are available.

Data Presentation

The following table summarizes the qualitative solubility of this compound in different solvents based on available data.

SolventTemperatureSolubilityReference
WaterColdSlowly soluble / Insoluble[1][3]
WaterHotReadily soluble[1][3]
Ammonia-Soluble[4][5]
Alcohol-Insoluble[6]

It is important to note that one source describes this compound as "insoluble" in water, which may refer to its behavior in cold water[6]. The general consensus, however, points towards a significant increase in solubility with an increase in water temperature[1][3].

Factors Influencing Solubility

The solubility of aluminum salts of organic acids, like this compound, is influenced by several factors:

  • pH: The speciation and solubility of aluminum are highly pH-dependent. At acidic pH (below 5.0), aluminum becomes more soluble[2].

  • Temperature: As indicated in the qualitative data, the solubility of this compound in water is significantly temperature-dependent.

  • Presence of Other Ions: Complexing agents and other ions in a solution can affect the solubility of aluminum salts[7].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in water at various temperatures. This protocol is based on established methods for determining the solubility of inorganic salts[8][9].

Materials
  • This compound (high purity)

  • Deionized Water

  • Thermostatic water bath or heating mantle with a magnetic stirrer and temperature probe

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (various sizes)

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a jacketed beaker connected to a thermostatic water bath.

    • Stir the suspension vigorously using a magnetic stirrer.

    • Maintain the desired temperature (e.g., 25 °C, 50 °C, 75 °C) with the thermostatic bath.

    • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid material at the bottom of the beaker confirms saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample using a pre-weighed filter paper or a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, dry beaker or evaporating dish.

    • Record the exact weight of the beaker with the solution.

    • Place the beaker in a drying oven set to a temperature that will evaporate the water without decomposing the this compound (e.g., 105-110 °C).

    • Dry the sample to a constant weight.

    • After drying, cool the beaker in a desiccator to room temperature and weigh it again.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty beaker from the final constant weight of the beaker with the dried residue.

    • Calculate the mass of the water in the aliquot by subtracting the mass of the dissolved this compound from the initial mass of the solution.

    • Express the solubility in grams of this compound per 100 g of water using the following formula:

      Solubility ( g/100 g H₂O) = (Mass of dissolved this compound / Mass of water) x 100

  • Data Reporting:

    • Repeat the experiment at least three times for each temperature to ensure reproducibility.

    • Report the average solubility and standard deviation for each temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation & Reporting start Start add_excess Add Excess this compound to Water start->add_excess equilibrate Equilibrate at Constant Temperature with Stirring add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample weigh_solution Weigh Filtered Aliquot filter_sample->weigh_solution evaporate Evaporate Water in Drying Oven weigh_solution->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate report Report Results calculate->report end_node End report->end_node

Workflow for Solubility Determination
Logical Relationship of Solubility Factors

The diagram below outlines the key factors that influence the solubility of this compound.

solubility_factors cluster_factors Influencing Factors solubility This compound Solubility temperature Temperature temperature->solubility pH pH of Solution pH->solubility ions Presence of Other Ions ions->solubility

References

In-Depth Technical Guide to the Thermal Decomposition Analysis of Aluminum Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum tartrate, a process of significant interest in materials science and pharmaceutical development due to its role as a precursor in the formation of alumina (Al₂O₃), a critical component in catalysis, ceramics, and as a pharmaceutical excipient. This document details the experimental protocols for thermal analysis, presents quantitative data on the decomposition process, and visualizes the key pathways and workflows.

Introduction

This compound, with the chemical formula Al₂(C₄H₄O₆)₃, is a metal-organic compound that undergoes a multi-stage thermal decomposition process to yield aluminum oxide. Understanding the precise nature of this decomposition is crucial for controlling the properties of the final alumina product, such as its crystallinity, surface area, and purity. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are powerful tools for elucidating the decomposition pathway, identifying intermediate products, and determining the kinetics of the reactions involved.

Thermal Decomposition Pathway

The thermal decomposition of this compound in an air atmosphere generally proceeds through a series of distinct, and sometimes overlapping, stages. The process begins with the loss of any hydrated water, followed by the decomposition of the tartrate ligand, and culminates in the formation of various phases of alumina at elevated temperatures.

The overall decomposition can be summarized as follows:

  • Dehydration: Removal of water of crystallization.

  • Dehydroxylation and Decomposition: Breakdown of the tartrate's organic structure, involving the removal of hydroxyl groups and the carbon skeleton. This is a significant mass loss event.

  • Combustion: Oxidation of the remaining organic residue.

  • Alumina Formation and Crystallization: Initially, an amorphous form of aluminum oxide is produced, which subsequently undergoes crystallization to form various polymorphs (such as γ-, δ-, and θ-alumina) with increasing temperature, eventually leading to the most stable α-alumina at very high temperatures.[1]

A key event in this process is the main mass loss stage, which occurs at approximately 375°C and results in the formation of amorphous Al₂O₃, carbon monoxide (CO), and water (H₂O).[1]

Quantitative Analysis of Thermal Decomposition

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, based on typical TGA and DTA/DSC results. It is important to note that the exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Key Thermal Events in the Decomposition of this compound

Temperature Range (°C)EventTechniqueObservation
< 150Dehydration (Loss of adsorbed and/or crystalline water)TGAInitial, minor mass loss
150 - 400Dehydroxylation and Decomposition of Tartrate SkeletonTGAMajor and rapid mass loss
~375Peak DecompositionDTA/DSCBroad exothermic peak
> 400Combustion of Organic Residue & Formation of Amorphous Al₂O₃TGA/DTA/DSCContinued mass loss and exothermic events
> 800Crystallization of Amorphous Al₂O₃ to γ-Al₂O₃ and other phasesDTA/DSCExothermic peaks corresponding to phase transitions
> 1200Transformation to α-Al₂O₃DTA/DSCExothermic peak

Table 2: Stepwise Mass Loss in the Thermal Decomposition of this compound (Illustrative)

Decomposition StepTemperature Range (°C)Mass Loss (%) (Approximate)Volatile Products EvolvedSolid Residue
1. Dehydration< 1505 - 10H₂OAnhydrous this compound
2. Dehydroxylation & Tartrate Skeleton Decomposition150 - 40040 - 50H₂O, CO, CO₂Amorphous Al₂O₃ with Carbonaceous Residue
3. Combustion of Residue> 40010 - 15CO₂Amorphous Al₂O₃
4. Final Conversion to α-Al₂O₃> 1200< 1-α-Al₂O₃

Note: The mass loss percentages are illustrative and can vary based on the specific stoichiometry and hydration state of the starting this compound.

Experimental Protocols

Detailed and controlled experimental procedures are essential for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass change associated with the decomposition of this compound and to identify the thermal nature (endothermic or exothermic) of the transitions.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is recommended.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

    • Accurately weigh approximately 5-10 mg of the sample into an appropriate crucible (alumina or platinum are recommended for high-temperature analysis).

  • Instrument Setup:

    • Crucible: Use an inert alumina (Al₂O₃) or platinum (Pt) crucible. An empty crucible of the same material should be used as the reference.

    • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the decomposition process, or in a reactive atmosphere (e.g., air or oxygen at a similar flow rate) to investigate the oxidative decomposition and combustion.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30°C.

      • Heat the sample from 30°C to 1400°C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.

  • Data Acquisition:

    • Record the sample mass (TGA), the differential temperature (DTA) or heat flow (DSC), and the sample temperature continuously throughout the experiment.

  • Data Analysis:

    • Determine the onset and peak temperatures for each thermal event from the DTA/DSC curve.

    • Calculate the percentage mass loss for each step from the TGA curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical progression of the thermal decomposition of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of This compound start->weigh place Place sample in Alumina/Platinum Crucible weigh->place load Load Sample and Reference Crucibles place->load setup Set Atmosphere (Air or N₂) and Flow Rate load->setup program Program Temperature Ramp (30-1400°C at 10°C/min) setup->program run Run Analysis program->run acquire Acquire TGA, DTA/DSC, and Temperature Data run->acquire analyze Analyze Curves for Mass Loss and Thermal Events acquire->analyze report Generate Report analyze->report end End report->end

Diagram 1: Experimental Workflow for TGA/DSC Analysis

Decomposition_Pathway cluster_solids Solid-State Species cluster_gases Gaseous Products A Al₂(C₄H₄O₆)₃·nH₂O This compound Hydrate B Al₂(C₄H₄O₆)₃ Anhydrous this compound A->B <150°C C Intermediate Complex (Amorphous Al₂O₃ + Carbon Residue) B->C 150-400°C g1 H₂O B->g1 Dehydration D Amorphous Al₂O₃ C->D >400°C g2 H₂O, CO, CO₂ C->g2 Decomposition E γ-Al₂O₃ D->E >800°C g3 CO₂ D->g3 Combustion F α-Al₂O₃ E->F >1200°C

Diagram 2: Logical Pathway of this compound Decomposition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aluminum Tartrate: Molecular Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of this compound, focusing on its molecular formula, weight, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this organometallic compound.

Core Molecular and Physical Properties

This compound is an organic salt formed between aluminum and tartaric acid. Its properties can vary slightly based on the synthesis method and the degree of hydration.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueReference
Molecular Formula Al₂(C₄H₄O₆)₃ or C₁₂H₁₂Al₂O₁₈[1]
Molecular Weight 498.18 g/mol [1]
CAS Number 815-78-1[1]
Appearance White to off-white crystalline powder or granules[1]
Solubility Slowly soluble in cold water, readily soluble in hot water and ammonia.[1]

Table 2: Elemental Composition of this compound

ElementSymbolPercentage (%)
CarbonC28.93
HydrogenH2.43
AluminumAl10.83
OxygenO57.81

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the reaction of an aluminum salt with tartaric acid in an aqueous or mixed-solvent system. The pH and the ratio of reactants are critical parameters influencing the yield and purity of the final product.

This protocol is based on the method described by Lee et al. (2011), which involves the precipitation of this compound from an aluminum chloride solution.[2][3][4]

Materials:

  • Aluminum chloride (AlCl₃)

  • Tartaric acid (C₄H₆O₆)

  • Ethanol

  • Ammonium hydroxide (NH₄OH) or other suitable base

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • In a separate vessel, dissolve tartaric acid in a mixture of ethanol and water.

  • Slowly add the aluminum chloride solution to the tartaric acid solution with constant stirring.

  • Adjust the pH of the reaction mixture to >3.0 using a suitable base (e.g., ammonium hydroxide) to induce precipitation. A ratio of ethanol to the aluminum solution of 3.0 has been shown to be effective.[2][3][4]

  • Continue stirring the mixture for a specified period to ensure complete reaction and precipitation.

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting white to off-white powder under vacuum or in a low-temperature oven.

Expected Outcome: A synthesis yield of over 97% can be achieved under optimal conditions (pH > 3.0 and ethanol/Al solution ratio of 3.0).[2][3][4] The resulting product is this compound, which can be further characterized.

Characterization of this compound

Following synthesis, a series of analytical techniques should be employed to confirm the identity, purity, and morphology of the this compound.

1. Chemical Composition Analysis:

  • Method: Elemental analysis to determine the weight percentage of carbon, hydrogen, aluminum, and nitrogen (if ammonia was used for pH adjustment).

  • Expected Result: The elemental composition should align with the theoretical values for this compound (C₁₂H₁₂Al₂O₁₈) or an ammonium-containing variant if applicable.[2][4]

2. X-Ray Diffraction (XRD):

  • Method: Powder XRD is used to analyze the crystalline structure of the synthesized product.

  • Procedure: A small amount of the dried powder is placed on a sample holder and scanned over a range of 2θ angles.

  • Expected Result: The resulting diffraction pattern provides information about the crystal lattice and can be compared to known standards or used to identify the crystalline phases present.

3. Scanning Electron Microscopy (SEM):

  • Method: SEM is employed to visualize the surface morphology and particle shape of the this compound powder.

  • Procedure: The powder is mounted on a stub and coated with a conductive material (e.g., gold) before being imaged in the SEM.

  • Expected Result: SEM micrographs will reveal the shape, size, and aggregation of the synthesized particles.

4. Particle Size Analysis:

  • Method: Laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the this compound powder.

  • Procedure: The powder is suspended in a suitable dispersant and analyzed by the instrument.

  • Expected Result: This analysis provides quantitative data on the average particle size and the breadth of the size distribution.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (AlCl₃, Tartaric Acid) Mixing Mixing in Solvent Reactants->Mixing pH_Adjustment pH Adjustment (>3.0) Mixing->pH_Adjustment Precipitation Precipitation pH_Adjustment->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Product This compound Powder Drying->Product Chem_Analysis Chemical Analysis Product->Chem_Analysis XRD XRD Product->XRD SEM SEM Product->SEM PSA Particle Size Analysis Product->PSA

Caption: General workflow for the synthesis and characterization of this compound.

While specific signaling pathways for this compound are not well-documented, aluminum salts are known to function as vaccine adjuvants. The following diagram illustrates the general mechanism of action for aluminum-based adjuvants, which involves the activation of the NLRP3 inflammasome. It is important to note that this is a general mechanism for aluminum adjuvants and not necessarily specific to this compound.

NLRP3_Activation_by_Alum cluster_cell Antigen Presenting Cell (APC) Alum_Antigen Alum-Antigen Complex Phagocytosis Phagocytosis Alum_Antigen->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Internalization Lysosomal_Rupture Lysosomal Rupture & Cathepsin B Release Phagolysosome->Lysosomal_Rupture Destabilization NLRP3_Inflammasome NLRP3 Inflammasome Assembly Lysosomal_Rupture->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β (Active) Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammatory_Response Inflammatory Response IL1b->Inflammatory_Response Secretion

Caption: General signaling pathway for NLRP3 inflammasome activation by aluminum adjuvants.

Applications and Future Directions

This compound has applications in various fields, including as a crosslinking agent for polymers and in the textile industry.[1][5] In the context of drug development, its potential role is primarily linked to the broader class of aluminum compounds. The interaction of aluminum salts with biological systems is an area of ongoing research, particularly concerning their use as vaccine adjuvants and the potential for aluminum to enhance the bioavailability of certain substances.[6] Further research is needed to elucidate the specific biological activities and potential therapeutic applications of this compound itself.

References

Stereoisomers of Tartaric Acid in Aluminum Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartaric acid, a naturally occurring dicarboxylic acid, exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid.[1][2][3][4] These stereoisomers possess unique three-dimensional arrangements of atoms, which can significantly influence their interactions with other molecules, including metal ions.[5] In the realm of coordination chemistry and drug development, the complexation of these tartaric acid stereoisomers with aluminum (Al³⁺) presents a fascinating area of study. The chirality of the tartrate ligand can impart specific stereochemical and stability properties to the resulting aluminum complexes, potentially leading to diastereomeric complexes with distinct biological activities.[5][6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of aluminum complexes with the different stereoisomers of tartaric acid. It is designed to be a valuable resource for researchers and professionals working in coordination chemistry, materials science, and pharmaceutical development.

Stereoisomers of Tartaric Acid

Tartaric acid has two chiral centers, leading to the possibility of four stereoisomers. However, due to the presence of a plane of symmetry in one of the configurations, only three distinct stereoisomers exist:

  • L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the right.

  • D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the left.

  • meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): Achiral and optically inactive due to an internal plane of symmetry.[1][2][4]

The distinct spatial arrangement of the hydroxyl and carboxyl groups in each stereoisomer is the basis for their differential interaction with other chiral molecules and metal ions.

Aluminum Complexes with Tartaric Acid Stereoisomers

Aluminum(III) ions readily form complexes with tartrate ligands, where coordination occurs through the carboxylate and hydroxyl groups.[5] The formation and stability of these complexes are highly dependent on the pH of the solution. As the pH increases, deprotonation of the tartaric acid and hydrolysis of the aluminum(III) ion lead to the formation of various complex species, which can be monomeric or polynuclear.[6]

Data on Aluminum-Tartrate Complexation
PropertyAluminum L-(+)-tartrate ComplexAluminum D-(-)-tartrate ComplexAluminum meso-tartrate Complex
Stability Constant (log β) Data not availableData not availableData not available
Molecular Formula Al₂(C₄H₄O₆)₃ (Typical)Al₂(C₄H₄O₆)₃ (Typical)Al₂(C₄H₄O₆)₃ (Typical)
Molecular Weight ~498.18 g/mol ~498.18 g/mol ~498.18 g/mol

Note: The molecular formula and weight are for the neutral 2:3 aluminum:tartrate complex and may vary for other species formed under different conditions.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of aluminum-tartrate stereoisomeric complexes are crucial for reproducible research. Below are generalized protocols based on available literature for the synthesis of related compounds and characterization techniques.

Synthesis of Ammonium Tris(tartrato)aluminate(III)

This protocol is adapted from procedures for similar tris(oxalato)metalate(III) complexes and provides a general framework. Specific conditions may need to be optimized for each tartrate stereoisomer.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • L-(+)-tartaric acid, D-(-)-tartaric acid, or meso-tartaric acid

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aluminum Hydroxide:

    • Dissolve a stoichiometric amount of aluminum chloride hexahydrate in deionized water.

    • Slowly add ammonium hydroxide solution with constant stirring until a gelatinous precipitate of aluminum hydroxide is formed.

    • Filter the precipitate and wash thoroughly with deionized water to remove chloride ions.

  • Complexation Reaction:

    • In a separate vessel, dissolve a 3-molar excess of the desired tartaric acid stereoisomer in a minimal amount of warm deionized water.

    • Slowly add the freshly prepared aluminum hydroxide precipitate to the tartaric acid solution with vigorous stirring.

    • Gently heat the mixture (e.g., on a water bath at 60-70 °C) and continue stirring until the aluminum hydroxide dissolves completely, indicating complex formation.

    • Adjust the pH of the solution to a desired value (e.g., between 3 and 7) using ammonium hydroxide. The optimal pH may vary for each stereoisomer and should be determined experimentally.[6]

  • Crystallization and Isolation:

    • Cool the resulting solution to room temperature and then in an ice bath to induce crystallization.

    • Slowly add ethanol to the solution to further promote precipitation of the complex.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the product in a desiccator over a suitable drying agent.

SynthesisWorkflow cluster_precipitation Precipitation of Al(OH)₃ cluster_complexation Complexation cluster_crystallization Crystallization AlCl3 Aluminum Chloride Solution AlOH3 Aluminum Hydroxide (Precipitate) AlCl3->AlOH3 NH4OH Ammonium Hydroxide NH4OH->AlOH3 ComplexSolution Aluminum-Tartrate Complex Solution AlOH3->ComplexSolution TartaricAcid Tartaric Acid Stereoisomer (L, D, or meso) TartaricAcid->ComplexSolution Crystals Crystalline Product ComplexSolution->Crystals Ethanol Ethanol Ethanol->Crystals

Synthesis workflow for ammonium tris(tartrato)aluminate(III).

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Can be used to confirm the coordination of the tartrate ligand to the aluminum center by observing shifts in the proton and carbon signals of the tartrate molecule upon complexation.

  • ²⁷Al NMR: Provides information about the coordination environment of the aluminum ion. Different complex species (e.g., monomeric, dimeric) and coordination geometries may result in distinct ²⁷Al NMR signals.

Circular Dichroism (CD) Spectroscopy:

  • CD spectroscopy is a powerful technique for studying chiral molecules.[9] For the chiral L-(+)- and D-(-)-tartrate complexes of aluminum, CD spectroscopy can be used to:

    • Confirm the chirality of the complexes.

    • Investigate the stereochemistry of the coordination environment around the aluminum ion.

    • Study the interactions of these chiral complexes with other chiral biomolecules.

  • Protocol Outline:

    • Prepare solutions of the purified aluminum-L-tartrate and aluminum-D-tartrate complexes of known concentrations in a suitable solvent (e.g., water).

    • Record the CD spectra over a relevant wavelength range (e.g., 200-400 nm).

    • The spectra of the L- and D- enantiomeric complexes are expected to be mirror images of each other.

CD_Analysis cluster_samples Sample Preparation Al_L_Tartrate Al-L-Tartrate Solution Spectrometer CD Spectrometer Al_L_Tartrate->Spectrometer Al_D_Tartrate Al-D-Tartrate Solution Al_D_Tartrate->Spectrometer Data_Acquisition Data Acquisition (200-400 nm) Spectrometer->Data_Acquisition Spectrum_L CD Spectrum of Al-L-Tartrate Data_Acquisition->Spectrum_L Spectrum_D CD Spectrum of Al-D-Tartrate Data_Acquisition->Spectrum_D Analysis Comparative Analysis (Mirror Image Relationship) Spectrum_L->Analysis Spectrum_D->Analysis

Workflow for Circular Dichroism (CD) analysis.

X-ray Crystallography:

  • Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline complexes.[10][11] Obtaining suitable single crystals of the aluminum-tartrate stereoisomeric complexes would allow for:

    • Precise determination of bond lengths and angles.

    • Elucidation of the coordination geometry around the aluminum center.

    • Understanding of the packing of the molecules in the crystal lattice.

  • Protocol Outline:

    • Grow single crystals of each aluminum-tartrate stereoisomer complex by slow evaporation of the solvent, vapor diffusion, or other suitable crystallization techniques.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software.

Applications in Drug Development

The stereochemistry of a drug molecule is a critical factor in its pharmacological activity.[12] The use of specific stereoisomers of tartaric acid to form aluminum complexes could lead to novel drug delivery systems or therapeutic agents with enhanced efficacy and reduced side effects.

Potential Signaling Pathways and Mechanisms:

While specific signaling pathways directly modulated by aluminum-tartrate complexes are not well-documented, the ability of tartrate to form stable, neutral complexes with aluminum can influence the bioavailability and transport of aluminum in biological systems.[7] This could have implications for pathways sensitive to aluminum concentration.

Potential_Biological_Interaction Al_Tartrate_Stereoisomer Aluminum-Tartrate Stereoisomeric Complex Cell_Membrane Cell Membrane Al_Tartrate_Stereoisomer->Cell_Membrane Cellular_Uptake Stereoselective Cellular Uptake Cell_Membrane->Cellular_Uptake Intracellular_Pathways Intracellular Signaling Pathways Cellular_Uptake->Intracellular_Pathways Biological_Response Differential Biological Response Intracellular_Pathways->Biological_Response

Logical relationship of stereoisomer-specific biological interactions.

Chiral Recognition and Drug Formulation:

The chiral environment provided by the tartrate ligands in the aluminum complexes could be exploited for chiral recognition of other molecules. This has potential applications in:

  • Enantioselective drug delivery: Designing delivery systems that specifically target one enantiomer of a drug.

  • Chiral separation: Developing new materials for the chromatographic separation of racemic mixtures.

Conclusion

The study of aluminum complexes with the stereoisomers of tartaric acid is a promising field with potential applications in materials science and drug development. While foundational knowledge exists, there is a clear need for more in-depth, comparative studies that focus on the synthesis, characterization, and biological evaluation of the individual L-, D-, and meso-tartrate aluminum complexes. The detailed experimental protocols and structured data presented in this guide aim to provide a solid starting point for researchers to explore the unique properties of these fascinating stereoisomeric coordination compounds. Further research in this area will undoubtedly uncover novel applications and deepen our understanding of stereochemistry in metal-ligand interactions.

References

Early Synthesis of Aluminum Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preparation methods for aluminum tartrate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the foundational synthesis techniques for this compound. This document details key experimental protocols, presents comparative data in a structured format, and visualizes the chemical workflows.

This compound, a compound with applications ranging from textile dyeing to pharmaceuticals, has been synthesized through various methods over the past century.[1][2][3] Early methods primarily involved the reaction of an aluminum salt with tartaric acid under specific conditions. This guide focuses on documented methods from the early 20th century, providing a historical and technical perspective on its synthesis.

Comparative Summary of Early Preparation Methods

The following table summarizes the key quantitative parameters of early this compound synthesis methods, offering a clear comparison of the different approaches.

Method Aluminum Source Tartaric Acid Source Solvent pH Key Reagents Reported Yield Reference
Goldman (1922) Not specified in secondary sourcesTartaric AcidNot specified in secondary sourcesNot specified in secondary sourcesNot specified in secondary sourcesNot specified in secondary sources[1]
I. G. Farben (1930) Not specified in secondary sourcesTartaric AcidNot specified in secondary sourcesNot specified in secondary sourcesNot specified in secondary sourcesNot specified in secondary sources[1]
Direct Mixing Method Aluminum(III) ChlorideTartaric AcidWater-Ethanol> 3.0NH₄OH for pH adjustment> 97%[4][5]
Aqueous Reaction Method Aluminum Chloride & Sodium AluminateTartaric AcidWater7.0 - 8.0Sodium Hydroxide, Ammoniacal LiquorNot specified[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key historical experiments in the synthesis of this compound.

Direct Mixing Method in Water-Ethanol Solvent

This method, a common early approach, involves the direct reaction of aluminum chloride with tartaric acid in a mixed solvent system. The pH is a critical parameter for achieving a high yield.[4]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare an aqueous solution of aluminum chloride (concentration as required).

    • Prepare a solution of tartaric acid in a mixture of water and ethanol.

  • Reaction:

    • Mix the aluminum chloride solution with the tartaric acid solution at room temperature.

    • The ratio of ethanol to the aluminum solution should be maintained at 3.0.[4][5]

  • pH Adjustment:

    • Slowly add a solution of ammonium hydroxide to the reaction mixture while stirring continuously.

    • Adjust the pH of the solution to be above 3.0 to facilitate the precipitation of this compound.[4][5]

  • Isolation and Purification:

    • The resulting precipitate of this compound is collected by filtration.

    • Wash the precipitate with a water-ethanol mixture to remove any unreacted starting materials and soluble byproducts.

    • Dry the purified this compound. A yield of over 97% can be achieved under these conditions.[4][5] The resulting product from this method has been identified as (NH₄)₃Al(C₄H₄O₆)₃.[4][5]

Aqueous Reaction with Multiple Aluminum Sources

This method utilizes both aluminum chloride and sodium aluminate as sources of aluminum, reacting them with tartaric acid in an aqueous solution.

Experimental Protocol:

  • Preparation of Tartaric Acid Solution:

    • Prepare a 37.5 wt% aqueous solution of tartaric acid.

    • Heat the solution to 90-100 °C and reflux for 1 hour.[6]

  • Addition of Aluminum Chloride:

    • While stirring, slowly add anhydrous aluminum chloride to the hot tartaric acid solution.

    • Continue to reflux the reaction mixture for 2-4 hours.[6] The evolved hydrogen chloride gas should be absorbed in an aqueous sodium hydroxide solution.[6]

  • Addition of Sodium Aluminate:

    • After the initial reaction, add a 50% sodium aluminate solution to the mixture while stirring.

    • The ratio of aluminum ions to tartrate ions should be controlled between 1.5:1 and 2.0:1.[6]

    • Continue to reflux the mixture for an additional 4 hours.[6]

  • Cooling and pH Adjustment:

    • Stop heating and allow the reaction mixture to cool to 50 °C.[6]

    • Adjust the pH of the system to 7.0-8.0 using ammoniacal liquor to obtain a stable crosslinker system.[6]

  • Isolation:

    • Filter the mixture to remove any insoluble materials. The resulting solution contains the this compound complex.[6]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Direct_Mixing_Method cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_ph_adjustment pH Adjustment cluster_isolation Isolation & Purification AlCl3_sol Aluminum Chloride Solution (aq) Mix Mix at Room Temperature (Ethanol/Al solution ratio = 3.0) AlCl3_sol->Mix Tartaric_sol Tartaric Acid Solution (Water-Ethanol) Tartaric_sol->Mix Add_NH4OH Add NH4OH (Adjust pH > 3.0) Mix->Add_NH4OH Filter Filter Precipitate Add_NH4OH->Filter Wash Wash with Water-Ethanol Filter->Wash Dry Dry Product Wash->Dry Final_Product Final_Product Dry->Final_Product This compound ((NH4)3Al(C4H4O6)3)

Caption: Workflow for the Direct Mixing Method of this compound Synthesis.

Aqueous_Reaction_Method cluster_reactants Reactant Preparation cluster_reaction_steps Reaction Steps cluster_final_steps Final Steps Tartaric_aq Aqueous Tartaric Acid (37.5 wt%) Heat_Reflux1 Heat to 90-100°C Reflux for 1h Tartaric_aq->Heat_Reflux1 Add_AlCl3 Add Aluminum Chloride Reflux for 2-4h Heat_Reflux1->Add_AlCl3 Add_NaAlO2 Add Sodium Aluminate (Al:Tartrate = 1.5-2.0:1) Reflux for 4h Add_AlCl3->Add_NaAlO2 Cool Cool to 50°C Add_NaAlO2->Cool Adjust_pH Adjust pH to 7.0-8.0 with Ammoniacal Liquor Cool->Adjust_pH Filter_insolubles Filter Insolubles Adjust_pH->Filter_insolubles Final_Product Final_Product Filter_insolubles->Final_Product This compound Solution

Caption: Workflow for the Aqueous Reaction Method for this compound Synthesis.

This guide provides a foundational understanding of early this compound preparation methods. For further research, consulting the original cited literature is recommended for more nuanced details of the experimental setups and analytical characterizations performed at the time.

References

pH-Dependent Speciation of Aluminum(III) with Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum, the third most abundant element in the Earth's crust, is ubiquitous in our environment and is encountered in various consumer products, including pharmaceuticals. The interaction of aluminum(III) ions with biologically relevant ligands is of significant interest due to its potential toxicological implications and its role in drug formulation and stability. Tartaric acid, a common organic acid found in fruits and used as an excipient in pharmaceutical preparations, forms stable complexes with aluminum(III). The speciation of these aluminum-tartrate complexes is highly dependent on the pH of the medium, which dictates the bioavailability, transport, and potential toxicity of aluminum. This technical guide provides a comprehensive overview of the pH-dependent speciation of aluminum(III) with tartrate, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Data Presentation: Quantitative Analysis of Aluminum-Tartrate Complexes

The formation of various aluminum(III)-tartrate complexes is governed by the pH of the solution. The stability of these complexes is described by their formation constants (log β). The following table summarizes the key aluminum-tartrate species and their corresponding formation constants determined under physiological conditions (37 °C, 0.15 M NaCl).[1]

SpeciesStoichiometry (Al:Tartrate:H)log β
[Al(H₂Tar)]²⁺1:1:25.59
[Al(HTar)]⁺1:1:11.87
[Al(Tar)]1:1:0-2.43
[Al(OH)(Tar)]⁻1:1:-1-7.03
[Al₂(OH)₂(Tar)₂]²⁻2:2:-2-11.66
[Al(HTar)₂]⁻1:2:23.12
[Al(Tar)(HTar)]²⁻1:2:1-0.90
[Al(Tar)₂]³⁻1:2:0-5.73

Data sourced from MINAC et al. (2000).[1] The log β values represent the overall formation constants for the reaction: pAl³⁺ + qTar²⁻ + rH⁺ ⇌ [Alₚ(Tar)qHᵣ]³ᵖ⁻²q⁺ʳ

pH-Dependent Equilibrium of Aluminum(III)-Tartrate Species

The speciation of aluminum(III) in the presence of tartrate is a dynamic process influenced by pH. The following diagram illustrates the logical relationship between pH and the predominant aluminum-tartrate species.

ph_speciation pH_low Low pH (pH < 3) pH_mid Mid pH (pH 3-6) pH_low->pH_mid Increase in pH species_low Predominantly [Al(H₂Tar)]²⁺ and [Al(HTar)]⁺ pH_low->species_low pH_high High pH (pH > 6) pH_mid->pH_high Further increase in pH species_mid Formation of neutral and negatively charged species ([Al(Tar)], [Al(OH)(Tar)]⁻) pH_mid->species_mid species_high Predominance of hydroxo and polynuclear species ([Al(OH)(Tar)]⁻, [Al₂(OH)₂(Tar)₂]²⁻) pH_high->species_high

Caption: pH-dependent equilibrium of Al(III)-tartrate species.

Experimental Protocols

The determination of aluminum-tartrate speciation requires precise and robust analytical methodologies. The following sections detail the key experimental protocols used in these investigations.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the formation constants of metal complexes.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of aluminum(III) from a high-purity salt (e.g., AlCl₃ or Al(NO₃)₃) in deionized water. The concentration should be accurately known.

    • Prepare a standard solution of tartaric acid.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

    • Prepare a background electrolyte solution (e.g., 0.15 M NaCl) to maintain constant ionic strength.

  • Titration Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 37 °C).

    • Employ a high-precision pH electrode and a reference electrode, calibrated with standard buffers.

    • Use a computer-controlled automated titrator for accurate delivery of the titrant.

  • Titration Procedure:

    • Pipette a known volume of the aluminum(III) and tartaric acid solutions into the titration vessel.

    • Add the background electrolyte to achieve the desired ionic strength.

    • Titrate the solution with the standardized strong base.

    • Record the pH values as a function of the volume of titrant added.

  • Data Analysis:

    • The titration data (pH vs. volume of base) are analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of tartaric acid and the formation constants of the various aluminum-tartrate complexes.

potentiometry_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standard Solutions (Al³⁺, Tartaric Acid, Base) mix_reactants Mix Al³⁺ and Tartaric Acid in Titration Vessel prep_solutions->mix_reactants calibrate_ph Calibrate pH Electrode calibrate_ph->mix_reactants add_electrolyte Add Background Electrolyte mix_reactants->add_electrolyte titrate Titrate with Standard Base add_electrolyte->titrate record_data Record pH vs. Volume of Titrant titrate->record_data analyze_data Analyze Titration Curve using Software record_data->analyze_data determine_constants Determine Formation Constants (log β) analyze_data->determine_constants

Caption: Workflow for potentiometric titration.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for directly observing the different aluminum species in solution. The chemical shift of the ²⁷Al nucleus is sensitive to its coordination environment.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions containing known concentrations of aluminum(III) and tartaric acid at various pH values.

    • Use a suitable buffer to maintain the desired pH. D₂O can be used as a solvent for locking the magnetic field.

  • NMR Spectrometer:

    • Use a high-field NMR spectrometer equipped with a multinuclear probe.

  • Data Acquisition:

    • Acquire ²⁷Al NMR spectra for each sample.

    • Use an external reference standard, such as a solution of [Al(H₂O)₆]³⁺, to reference the chemical shifts.

  • Spectral Analysis:

    • Identify the resonance signals corresponding to different aluminum-tartrate species based on their chemical shifts.

    • Integrate the peak areas to determine the relative concentrations of the different species at each pH.

nmr_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis prep_samples Prepare Al³⁺-Tartrate Solutions at various pH values acquire_spectra Acquire ²⁷Al NMR Spectra prep_samples->acquire_spectra use_reference Use External Reference acquire_spectra->use_reference identify_signals Identify Resonance Signals of Different Species acquire_spectra->identify_signals integrate_peaks Integrate Peak Areas identify_signals->integrate_peaks determine_conc Determine Relative Concentrations integrate_peaks->determine_conc

Caption: Workflow for ²⁷Al NMR spectroscopy.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of colored complexes or to monitor changes in the absorbance spectra of the ligand upon complexation with aluminum(III).

Methodology:

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of a chromophoric ligand (or a competing ligand that forms a colored complex) and varying concentrations of aluminum(III) and tartrate at a fixed pH.

  • Spectrophotometer:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record the absorbance spectra of the solutions over a relevant wavelength range.

  • Data Analysis:

    • Analyze the changes in absorbance to determine the stoichiometry and formation constants of the aluminum-tartrate complexes using methods such as the mole-ratio method or Job's method of continuous variation.

Conclusion

The speciation of aluminum(III) with tartrate is a complex, pH-dependent process involving the formation of a variety of monomeric and polynuclear species. Understanding this equilibrium is crucial for assessing the bioavailability and potential toxicity of aluminum in biological systems and for controlling the stability and efficacy of pharmaceutical formulations. The combination of potentiometric titrations, ²⁷Al NMR spectroscopy, and UV-Vis spectrophotometry provides a powerful analytical toolkit for the comprehensive characterization of these systems. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in the fields of bioinorganic chemistry, toxicology, and drug development.

References

Methodological & Application

Application Note & Protocol: Hydrothermal Synthesis of Aluminum Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of aluminum tartrate, a compound with applications in various fields, including as a crosslinking agent. The primary method detailed is a hydrothermal synthesis, with an alternative reflux-based method also described.

Introduction

This compound is a metal-organic complex that can be synthesized through various methods, including direct precipitation and hydrothermal techniques. The hydrothermal method offers the advantage of producing crystalline materials by employing high temperatures and pressures in an aqueous environment. This protocol outlines the necessary steps, reagents, and conditions for the successful synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two different synthesis methods for this compound.

ParameterHydrothermal SynthesisReflux Synthesis (for Crosslinking Agent)
Aluminum Precursor Aluminum(III) Chloride (AlCl₃)Aluminum Chloride (AlCl₃), Sodium Aluminate (NaAlO₂)
Tartrate Precursor L-tartaric acid or KNa-tartrateTartaric Acid (C₄H₆O₆)
Solvent Water, Ethanol/Water mixtureWater
Molar Ratio (Al:Tartrate) 2:1, 1:2, 2:3 investigated; 2:1 yielded precipitateTotal Al³⁺ to Tartrate ion ratio: 1.5:1 to 2.0:1
Reaction Temperature 150 °C[1]90 - 100 °C (initial), then cooled to 50 °C[2]
Reaction Time 24 hours[1]1 hour (initial), 2-4 hours (after AlCl₃), 4 hours (after NaAlO₂)[2]
pH > 3.0 (for high yield in direct mixing method)[1][3][4]8.0 - 8.5 (final adjustment)[2]
Product Yield > 97% (for direct mixing method)[1][3][4]Not specified, results in 3.0-4.5% aluminum content in solution[2]
Product Formula (NH₄)₃Al(C₄H₄O₆)₃ (from a direct mixing method)[1][4]Not specified

Experimental Protocols

This protocol is based on the hydrothermal synthesis method for producing crystalline this compound.

Materials:

  • Aluminum(III) chloride (AlCl₃)

  • L-tartaric acid or Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O)

  • Deionized water

  • Ethanol

  • Ammonium hydroxide (for pH adjustment if needed)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hot plate

  • pH meter

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of aluminum(III) chloride.

    • Prepare an aqueous solution of the tartrate precursor (L-tartaric acid or KNa-tartrate).

  • Mixing:

    • Mix the aluminum(III) chloride solution and the tartrate precursor solution to achieve a desired molar ratio of Al(III) to tartrate (e.g., 2:1).

    • If following a modified direct mixing approach for high yield, an ethanol/water solvent can be used, and the pH should be adjusted to be above 3.0 using a suitable base like ammonium hydroxide.[1][3][4]

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 150 °C in an oven.[1]

    • Maintain the temperature for 24 hours to allow for the hydrothermal reaction to complete.[1]

  • Product Isolation and Purification:

    • After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the contents. A white crystalline solid should have precipitated.[1]

    • Separate the solid product from the supernatant by centrifugation or filtration.

    • Wash the collected solid product with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified this compound product in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • The synthesized product can be characterized by techniques such as Infrared Spectroscopy (IR), Powder X-ray Diffraction (PXRD), UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).[1]

This protocol describes the synthesis of an this compound solution intended for use as a crosslinking agent.

Materials:

  • Tartaric acid

  • Aluminum chloride (AlCl₃)

  • Sodium aluminate (NaAlO₂) solution (50 wt%)

  • Strong aqueous ammonia

  • Sodium hydroxide (NaOH) solution

  • Reaction vessel with a reflux condenser and stirrer

Procedure:

  • Initial Reaction:

    • Prepare a 37.5 wt% aqueous solution of tartaric acid.

    • Heat the solution to 90-100 °C and allow it to reflux for 1 hour.[2]

  • Addition of Aluminum Chloride:

    • While stirring, slowly add aluminum chloride to the hot tartaric acid solution.

    • Continue the reflux reaction for 2-4 hours. During this time, hydrogen chloride gas will be evolved, which should be neutralized using a sodium hydroxide solution trap.[2]

  • Addition of Sodium Aluminate:

    • Continue stirring and add a 50 wt% sodium aluminate solution. The ratio of total aluminum ions to tartrate ions should be controlled between 1.5:1 and 2.0:1.[2]

    • Continue the reflux reaction for another 4 hours.[2]

  • Cooling and pH Adjustment:

    • Stop heating and allow the reaction mixture to cool to 50 °C.[2]

    • While stirring, adjust the pH of the solution to between 8.0 and 8.5 using strong aqueous ammonia.[2]

  • Final Product:

    • Filter any insoluble materials from the solution to obtain the liquid this compound crosslinker product. The final product should have an aluminum content of 3.0-4.5%.[2]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the hydrothermal synthesis of this compound.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_isolation Product Isolation & Purification AlCl3_sol Aluminum Chloride Solution Mix Mixing AlCl3_sol->Mix Tartrate_sol Tartrate Precursor Solution Tartrate_sol->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Heat to 150°C for 24h Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Collect Collect Product Cooling->Collect Wash Wash with Water & Ethanol Collect->Wash Dry Dry Product Wash->Dry Final_Product This compound (Crystalline Solid) Dry->Final_Product

Caption: Workflow for the hydrothermal synthesis of this compound.

References

Application Notes and Protocols for Utilizing Aluminum Tartrate as a Mordant in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mordanting is a critical step in textile dyeing, facilitating the bond between the dye and the fiber to ensure vibrant, lasting color. Aluminum salts are among the most common and non-toxic mordants used in natural dyeing. While aluminum sulfate (alum) is widely used, the addition of tartaric acid or its salt, cream of tartar (potassium bitartrate), can significantly enhance dyeing outcomes, particularly on protein fibers like wool and silk. The combination of aluminum ions and tartaric acid in the mordant bath leads to the formation of aluminum tartrate complexes, which can improve the brightness of colors and the softness of the textile fibers.[1][2] This document provides detailed application notes and protocols for the use of this compound, generated in situ from aluminum sulfate and cream of tartar, as a mordant in textile dyeing.

I. Principle of this compound Mordanting

This compound acts as a bridge between the textile fiber and the dye molecule. The aluminum ions form coordination complexes with both the functional groups on the fiber surface (e.g., hydroxyl groups in cellulose or amino and carboxyl groups in proteins) and the dye molecules.[3][4] Tartaric acid, a dicarboxylic acid, can chelate with the aluminum ions, influencing the charge and structure of the aluminum complex. This chelation can lead to a more effective binding of the dye to the fiber, resulting in improved colorfastness and potentially altered color shades. The use of cream of tartar with alum is reported to brighten many colors and help keep wool fibers soft.[1][5]

II. Quantitative Data Presentation

The effectiveness of a mordant is determined by various factors, including the resulting color, its fastness to washing and light, and the dye uptake by the fiber. The following tables summarize quantitative data from studies on aluminum-based mordants.

Table 1: Comparison of Colorfastness to Laundering for Different Aluminum Mordants on Cotton

DyeMordant (Concentration % owf)Gray Scale Rating (Color Change)
Coreopsis Aluminum Acetate (5%)3.11
Aluminum Acetate (10%)3.00
Aluminum Acetate (20%)3.05
Aluminum Potassium Sulfate (5%)2.0
Aluminum Potassium Sulfate (10%)2.0
Aluminum Potassium Sulfate (20%)2.5
Weld Aluminum Acetate (5%)Higher than APS
Aluminum Potassium Sulfate (20%)Lower than AA
Madder Aluminum AcetateNot significantly different from APS
Aluminum Potassium SulfateNot significantly different from AA

Source: Adapted from studies on the comparison of aluminum mordants on cotton.[6][7] Note: A higher Gray Scale rating indicates less color change and better fastness.

Table 2: CIE Lab* Color Coordinates for Cotton Dyed with Pomegranate Bark Extract

MordantL* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)C* (Chroma)h° (Hue Angle)
Alum85.62 (on Tencel)-1.5826.1626.2191-93
Iron (II) Sulfate62.74 (on Viscose)--22.2572-78

Source: Adapted from a study on the effect of different mordants on natural dyeing.[8] Note: These values represent the color obtained on different cellulosic fibers and illustrate the significant impact of the mordant choice on the final shade.

III. Experimental Protocols

The following protocols detail the preparation and application of an this compound mordant, generated in situ from aluminum sulfate and cream of tartar, for both protein and cellulose fibers.

Protocol 1: Mordanting Protein Fibers (Wool, Silk) with this compound

Materials:

  • Textile fibers (e.g., wool, silk), scoured

  • Potassium aluminum sulfate (alum)

  • Cream of tartar (potassium bitartrate)

  • Large stainless steel or enamel pot (dedicated to dyeing)

  • Heat source

  • Stirring rod (stainless steel or glass)

  • Weighing scale

  • Gloves and dust mask

Procedure:

  • Weigh the Fiber: Weigh the dry, scoured textile fibers. This is the "weight of fiber" (WOF). All subsequent calculations will be based on this weight.

  • Calculate Mordant Amounts:

    • Aluminum sulfate: 10-15% of the WOF.[9] For example, for 100g of fiber, use 10-15g of alum.

    • Cream of tartar: 6-7% of the WOF.[1][8] For 100g of fiber, use 6-7g of cream of tartar.

  • Prepare the Mordant Bath:

    • Fill the pot with enough cool water to allow the fibers to move freely.

    • In a separate container, dissolve the calculated amount of aluminum sulfate in hot water.

    • In another container, dissolve the cream of tartar in hot water.

    • Add both dissolved solutions to the main pot and stir well.

  • Mordanting Process:

    • Add the wet, scoured fibers to the mordant bath.

    • Slowly heat the bath to 82-88°C (180-190°F). Avoid boiling.

    • Maintain this temperature for 1 hour, stirring gently every 15 minutes to ensure even mordanting.

  • Cooling and Rinsing:

    • Allow the fibers to cool down in the mordant bath. For deeper shades, you can leave them to cool overnight.[1]

    • Once cool, remove the fibers and rinse them thoroughly with lukewarm water.

  • Drying:

    • Gently squeeze out excess water and hang the fibers to dry in a shaded area. The mordanted fibers can be stored for later use.

Protocol 2: Mordanting Cellulose Fibers (Cotton, Linen) with this compound

Cellulose fibers generally require a pre-treatment with a tannin-rich substance to improve the uptake of the aluminum mordant.

Materials:

  • Cellulose fibers (e.g., cotton, linen), scoured

  • Tannin source (e.g., tannic acid, myrobalan, oak galls)

  • Potassium aluminum sulfate (alum)

  • Cream of tartar (potassium bitartrate) - Optional, less common for cellulose

  • Sodium carbonate (soda ash) - for scouring

  • Equipment as listed in Protocol 1

Procedure:

  • Scouring: Scour the cellulose fibers with a neutral detergent and a small amount of soda ash (around 1-2% WOF) in hot water to remove any natural waxes and oils. Rinse thoroughly.

  • Tannin Pre-treatment:

    • Prepare a tannin bath according to the supplier's instructions (typically 5-10% WOF of tannic acid).

    • Immerse the scoured, wet fibers in the tannin bath and heat to a simmer for 1 hour.

    • Allow the fibers to cool in the bath.

    • Remove the fibers and gently squeeze out the excess liquid. Do not rinse.

  • Mordanting with this compound:

    • Prepare the this compound mordant bath as described in Protocol 1 (steps 2 and 3). The use of cream of tartar is optional for cellulose fibers but can be experimented with.

    • Immerse the tannin-treated, damp fibers into the mordant bath.

    • Heat the bath to a simmer (around 82-88°C or 180-190°F) and maintain for 1 hour, stirring regularly.

    • Allow the fibers to cool in the bath.

  • Rinsing and Drying:

    • Remove the fibers and rinse well with water.

    • Dry the fibers as described in Protocol 1.

IV. Visualizations

Experimental Workflow for Mordanting with this compound

experimental_workflow cluster_preparation Preparation cluster_mordanting Mordanting Process cluster_finishing Finishing weigh_fiber Weigh Dry Fiber (WOF) calculate_mordant Calculate Mordant (Alum & Cream of Tartar) weigh_fiber->calculate_mordant dissolve_mordant Dissolve Mordants in Hot Water calculate_mordant->dissolve_mordant prepare_bath Prepare Mordant Bath dissolve_mordant->prepare_bath add_fiber Add Wet, Scoured Fiber prepare_bath->add_fiber heat_bath Heat to 82-88°C for 1 hour add_fiber->heat_bath cool_down Cool Down in Bath heat_bath->cool_down rinse_fiber Rinse Thoroughly cool_down->rinse_fiber dry_fiber Dry Mordanted Fiber rinse_fiber->dry_fiber

Caption: Workflow for mordanting textile fibers with this compound.

Logical Relationship in this compound Mordanting

logical_relationship cluster_components Components of the Dyeing System fiber Textile Fiber (-OH, -COOH, -NH2 groups) mordant This compound Complex fiber->mordant binds to dye Dye Molecule mordant->dye chelates with dye->fiber weak affinity without mordant alum Aluminum Sulfate alum->mordant forms complex with tartar Cream of Tartar tartar->mordant

Caption: Chemical interactions in this compound mordanting.

References

Application Notes and Protocols: Aluminum Tartrate as a Precursor for Advanced Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of advanced catalysts using aluminum tartrate as a precursor. The focus is on the preparation of high-surface-area γ-alumina (γ-Al₂O₃) and its application in heterogeneous catalysis.

Introduction

This compound serves as a versatile and effective precursor for the synthesis of advanced catalytic materials, particularly γ-alumina. The organic tartrate ligand acts as a template and fuel during the calcination process, leading to the formation of porous, high-surface-area alumina with desirable catalytic properties. The controlled thermal decomposition of this compound allows for the generation of homogenous, nanostructured oxide materials. This method offers a reliable route to produce catalysts for a variety of applications, including dehydration reactions and oxidation of volatile organic compounds (VOCs).

γ-Alumina catalysts are crucial in numerous industrial processes due to their thermal stability, high surface area, and tunable acidic properties.[1] They are widely used as catalysts and catalyst supports in petroleum refining, environmental catalysis, and the synthesis of fine chemicals.[2] The use of this compound as a precursor provides a systematic approach to developing catalysts with optimized performance.

Experimental Protocols

Synthesis of this compound Precursor

This protocol details the synthesis of this compound from aluminum chloride and tartaric acid. A high yield of over 97% can be achieved under optimized pH and solvent ratio conditions.[3]

Materials:

  • Aluminum chloride (AlCl₃)

  • Tartaric acid (C₄H₆O₆)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethanol

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • In a separate vessel, dissolve tartaric acid in a mixture of ethanol and deionized water.

  • Slowly add the aluminum chloride solution to the tartaric acid solution with vigorous stirring.

  • Adjust the pH of the resulting mixture to >3.0 using ammonium hydroxide solution.

  • Maintain a constant ethanol to aluminum solution ratio of 3.0.[3]

  • Continue stirring the mixture for 2 hours at room temperature to ensure complete precipitation of this compound.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

  • Dry the purified this compound in an oven at 80°C for 12 hours.

Preparation of γ-Alumina Catalyst via Calcination

This protocol describes the thermal decomposition of the synthesized this compound precursor to form γ-Al₂O₃.

Materials:

  • Dried this compound powder

Equipment:

  • Muffle furnace with temperature programming capability

Procedure:

  • Place the dried this compound powder in a ceramic crucible.

  • Transfer the crucible to the muffle furnace.

  • Heat the sample in air at a ramp rate of 5°C/min to 800°C.

  • Maintain the temperature at 800°C for 4 hours to ensure complete decomposition of the tartrate and crystallization of γ-alumina.

  • Cool the furnace down to room temperature.

  • The resulting white powder is the γ-Al₂O₃ catalyst.

Data Presentation

The following tables summarize the key properties of the synthesized this compound precursor and the resulting γ-Al₂O₃ catalyst, as well as its catalytic performance in representative reactions.

Table 1: Physicochemical Properties of this compound Precursor and γ-Al₂O₃ Catalyst

PropertyThis compound Precursorγ-Al₂O₃ Catalyst (from Tartrate)
Chemical Composition (NH₄)₃Al(C₄H₄O₆)₃Al₂O₃
Appearance White powderWhite powder
Crystalline Phase -γ-Alumina
Calcination Temperature N/A800°C
Typical Surface Area N/A150 - 300 m²/g
Pore Volume N/A0.3 - 0.5 cm³/g

Table 2: Catalytic Performance of γ-Al₂O₃ in Ethanol Dehydration

Reaction Conditions: Fixed-bed reactor, atmospheric pressure.

Temperature (°C)Ethanol Conversion (%)Ethylene Selectivity (%)
2004598
2508099
30095>99
350>99>99

Table 3: Catalytic Performance of a Supported Pt/γ-Al₂O₃ Catalyst in Toluene Oxidation

Catalyst: Platinum supported on γ-Al₂O₃. Reaction Conditions: Continuous flow reactor.

Temperature (°C)Toluene Conversion (%)
15020
17550
20095
225100

Visualizations

Experimental Workflow for Catalyst Synthesis

The following diagram illustrates the key steps involved in the synthesis of the γ-Al₂O₃ catalyst from this compound.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_catalyst_prep Catalyst Preparation start Aluminum Chloride + Tartaric Acid mixing Mixing & pH Adjustment (pH > 3.0) start->mixing precipitation Precipitation mixing->precipitation filtration Filtration & Washing precipitation->filtration drying Drying (80°C) filtration->drying precursor This compound Precursor drying->precursor calcination Calcination (800°C) precursor->calcination catalyst γ-Alumina Catalyst calcination->catalyst

Caption: Workflow for γ-Alumina Catalyst Synthesis.

Logical Relationship in Heterogeneous Catalysis

This diagram shows the general logical steps of a gas-phase heterogeneous catalytic reaction over the prepared γ-Al₂O₃ catalyst.

catalytic_cycle Reactants Reactant Molecules (e.g., Ethanol) Adsorption Adsorption of Reactants Reactants->Adsorption 1 CatalystSurface γ-Alumina Catalyst Surface SurfaceReaction Surface Reaction CatalystSurface->SurfaceReaction 2 Adsorption->CatalystSurface Desorption Desorption of Products SurfaceReaction->Desorption 3 Products Product Molecules (e.g., Ethylene + Water) Desorption->Products 4

Caption: Heterogeneous Catalytic Reaction Pathway.

References

Experimental Blueprint for the Crystallization of Aluminum Tartrate: Protocols and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in metal-organic frameworks (MOFs) for pharmaceutical applications, this document provides detailed application notes and experimental protocols for the synthesis and crystallization of aluminum tartrate. Aimed at researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive approach to producing this compound crystals and exploring their potential as drug delivery vehicles.

This compound, a metal-organic framework, exhibits properties that make it a compelling candidate for controlled drug release. Its synthesis from readily available precursors, aluminum salts and tartaric acid, coupled with the inherent porosity of MOFs, opens avenues for encapsulating therapeutic agents. This document outlines two primary methodologies for the cultivation of this compound crystals: the hydrothermal synthesis method and the slow evaporation method.

I. Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are presented below. These protocols are based on established principles for the growth of metal-organic frameworks and can be adapted based on specific laboratory conditions and desired crystal characteristics.

A. Hydrothermal Synthesis of this compound Crystals

The hydrothermal method is a common technique for synthesizing crystalline MOFs. It involves heating the precursor solution in a sealed vessel, allowing for the formation of well-defined crystals under elevated temperature and pressure.

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Deionized water

  • Ethanol

  • Ammonium hydroxide (for pH adjustment)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve aluminum nitrate nonahydrate (or aluminum chloride) and L-(+)-tartaric acid in a solvent mixture of deionized water and ethanol.

  • pH Adjustment:

    • Adjust the pH of the solution to >3.0 using ammonium hydroxide. A higher pH has been shown to improve the yield of this compound.[1]

  • Hydrothermal Reaction:

    • Transfer the prepared solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (see Table 1 for suggested parameters).

    • Maintain the temperature for a designated period to allow for crystal growth.

  • Cooling and Crystal Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting crystals by filtration or centrifugation.

  • Washing and Drying:

    • Wash the crystals with deionized water and ethanol to remove any unreacted precursors.

    • Dry the crystals under vacuum at a moderate temperature.

B. Slow Evaporation Method for this compound Crystal Growth

The slow evaporation technique is a straightforward method for obtaining single crystals from a saturated solution. The gradual removal of the solvent allows for the slow formation of well-ordered crystals.

Materials:

  • This compound powder (synthesized via direct mixing or hydrothermal method)

  • A suitable solvent system (e.g., a mixture of water and ethanol)

  • Beaker or crystallizing dish

  • Parafilm or aluminum foil

Procedure:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound by dissolving the powder in the chosen solvent system at room temperature or with gentle heating. Ensure the solution is clear and free of undissolved particles.

  • Crystallization Setup:

    • Transfer the saturated solution to a clean beaker or crystallizing dish.

    • Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Crystal Growth:

    • Place the setup in a vibration-free and temperature-stable environment.

    • Monitor the container over several days to weeks for the formation of crystals.

  • Crystal Harvesting:

    • Once crystals of the desired size have formed, carefully remove them from the solution using tweezers.

    • Gently wash the crystals with a small amount of the crystallization solvent to remove any surface impurities.

    • Allow the crystals to air-dry.

II. Quantitative Data Summary

The following table summarizes key experimental parameters for the synthesis and crystallization of aluminum-based MOFs, which can be adapted for this compound.

ParameterHydrothermal MethodSlow Evaporation Method
Aluminum Precursor Aluminum nitrate nonahydrate, Aluminum chloridePre-synthesized this compound
Organic Linker L-(+)-Tartaric acid-
Solvent System Water/EthanolWater/Ethanol or other suitable solvents
Molar Ratios Al³⁺ : Tartaric Acid (e.g., 1:1 to 1:3)-
pH > 3.0[1]Not directly controlled during crystallization
Temperature 100 - 180 °CRoom Temperature
Reaction/Growth Time 12 - 72 hoursDays to weeks
Expected Crystal Size Micrometers to millimetersVaries with evaporation rate

III. Visualization of Experimental Workflow

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both the hydrothermal synthesis and the slow evaporation method.

Hydrothermal_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Crystal Recovery Precursors Aluminum Salt & Tartaric Acid Mix Mixing & Dissolving Precursors->Mix Solvent Water/Ethanol Solvent->Mix pH_Adjust pH Adjustment (>3) Mix->pH_Adjust Autoclave Transfer to Autoclave pH_Adjust->Autoclave Heating Heating (100-180°C) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing (Water/Ethanol) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Crystals This compound Crystals Drying->Crystals

Hydrothermal synthesis workflow for this compound crystals.

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Crystal Harvesting Powder This compound Powder Saturate Prepare Saturated Solution Powder->Saturate Solvent Solvent System Solvent->Saturate Transfer Transfer to Beaker Saturate->Transfer Cover Cover & Perforate Transfer->Cover Evaporation Slow Evaporation (Days-Weeks) Cover->Evaporation Harvest Harvest Crystals Evaporation->Harvest Wash Wash with Solvent Harvest->Wash Dry Air Dry Wash->Dry Crystals Single Crystals Dry->Crystals

Slow evaporation workflow for growing this compound crystals.

IV. Application in Drug Development: A Promising Drug Delivery Vehicle

Aluminum-based MOFs are gaining significant attention in the field of drug delivery due to their high porosity, large surface area, and biocompatibility.[2] These characteristics allow for the encapsulation of drug molecules within the MOF's pores, enabling controlled and sustained release.

Key Advantages of this compound as a Drug Carrier:

  • High Drug Loading Capacity: The porous structure of this compound can accommodate a significant amount of drug molecules.

  • Controlled Release: The release of the encapsulated drug can be modulated by factors such as pH, providing a mechanism for targeted drug delivery.

  • Biocompatibility: Aluminum is a biocompatible metal, making its MOF derivatives suitable for in-vivo applications.[1]

Protocol for Drug Loading:

  • Activation of Crystals: Prior to drug loading, the synthesized this compound crystals should be activated to remove any guest molecules from the pores. This is typically achieved by heating the crystals under vacuum.

  • Drug Encapsulation:

    • Immerse the activated crystals in a concentrated solution of the desired drug.

    • Stir the mixture for a specified period (e.g., 24-48 hours) to allow for the diffusion of drug molecules into the MOF pores.

  • Washing and Drying:

    • After loading, the drug-loaded crystals are collected by filtration or centrifugation.

    • Wash the crystals with a suitable solvent to remove any drug molecules adsorbed on the external surface.

    • Dry the drug-loaded crystals under vacuum.

Characterization of Drug-Loaded Crystals:

The successful encapsulation of the drug can be confirmed using various analytical techniques, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of both the MOF and the drug molecule.

  • X-ray Diffraction (XRD): To confirm the crystallinity of the MOF is maintained after drug loading.

  • Thermogravimetric Analysis (TGA): To determine the amount of drug loaded into the MOF.

  • UV-Vis Spectroscopy: To quantify the amount of drug released over time in a simulated physiological fluid.

The protocols and information provided herein offer a foundational guide for the synthesis, crystallization, and potential pharmaceutical application of this compound. Further optimization of the experimental parameters will be necessary to achieve desired crystal properties and drug release profiles for specific therapeutic applications.

References

Application Notes and Protocols: Aluminum Tartrate in the Synthesis of Humidity-Dependent Proton Conductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of aluminum tartrate as a humidity-dependent proton conductor. The information is intended to guide researchers in the development and evaluation of novel materials for applications such as proton exchange membranes in fuel cells and humidity sensors.

Introduction

This compound is a metal-organic framework (MOF) that has shown promise as a proton-conducting material. Its performance is notably dependent on the ambient humidity, making it a material of interest for applications where controlled proton transport is required. The synthesis of this compound can be achieved through a straightforward solution crystallization method. The resulting material's proton conductivity is facilitated by the presence of water molecules, which enable proton transport through a Grotthuss-type mechanism. This document outlines the synthesis, characterization, and proton conductivity of this compound.

Data Presentation

The proton conductivity of this compound is highly dependent on the relative humidity (RH). Below is a summary of the reported quantitative data for proton conductivity.

Relative Humidity (RH)Proton Conductivity (S cm⁻¹)
Dry ConditionsSeveral orders of magnitude lower than at 100% RH
100%3 x 10⁻⁵[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a simple solution crystallization method for the synthesis of this compound. Two alternative methods are presented based on different aluminum precursors.

Method A: From Aluminum Chloride

  • Materials:

    • Aluminum chloride (AlCl₃)

    • L-Tartaric acid (C₄H₆O₆)

    • Ammonium hydroxide (NH₄OH) solution

    • Ethanol

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of aluminum chloride.

    • Prepare a separate aqueous solution of L-tartaric acid.

    • Mix the aluminum chloride and L-tartaric acid solutions.

    • Adjust the pH of the mixed solution to > 3.0 using the ammonium hydroxide solution.

    • Add ethanol to the solution to achieve an ethanol/aluminum solution volume ratio of 3.0.[2][3]

    • Stir the solution for a specified period at room temperature to allow for the formation of a precipitate.

    • Collect the this compound precipitate by filtration.

    • Wash the precipitate with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final product in a desiccator or under vacuum at a low temperature.

Method B: From Aluminum Sulfate

  • Materials:

    • Aluminum sulfate (Al₂(SO₄)₃)

    • L-Tartaric acid (C₄H₆O₆)

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of aluminum sulfate.

    • Prepare an aqueous solution of L-tartaric acid and neutralize it with a stoichiometric amount of sodium carbonate to form sodium tartrate in situ.

    • Slowly add the aluminum sulfate solution to the sodium tartrate solution with gentle stirring.

    • Allow the mixture to stand undisturbed for several hours to facilitate the crystallization of this compound.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with deionized water to remove any soluble byproducts.

    • Dry the purified this compound crystals in air or in a desiccator.

Material Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the synthesized this compound and confirm the coordination between aluminum and the tartrate ligand.

  • Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Procedure:

    • Record a background spectrum of the KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the FTIR spectrum of the sample over a wavenumber range of 4000 to 400 cm⁻¹.

    • Analyze the resulting spectrum for characteristic peaks of tartrate and metal-oxygen bonds.

3.2.2. Powder X-ray Diffraction (PXRD)

  • Objective: To determine the crystalline structure and phase purity of the synthesized this compound.

  • Sample Preparation: Place a sufficient amount of the dried this compound powder on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

  • Procedure:

    • Mount the sample holder in the diffractometer.

    • Scan the sample over a 2θ range appropriate for metal-organic frameworks (e.g., 5° to 50°).

    • Analyze the resulting diffraction pattern to identify the crystalline phases present and compare them with known patterns if available. The structural stability upon hydration and dehydration can also be assessed by performing PXRD analysis on samples exposed to different humidity levels.[1][4]

3.2.3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To measure the proton conductivity of the this compound as a function of relative humidity.

  • Sample Preparation:

    • Press the dried this compound powder into a dense pellet of known diameter and thickness using a hydraulic press.

    • Coat both flat surfaces of the pellet with a conductive material (e.g., silver paste or sputtered gold) to serve as electrodes.

  • Instrumentation: A potentiostat with a frequency response analyzer.

  • Procedure:

    • Place the prepared pellet in a humidity-controlled chamber.

    • Connect the electrodes to the potentiostat.

    • Set the desired relative humidity level and allow the sample to equilibrate.

    • Apply a small AC voltage (e.g., 10-20 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data and plot it as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R) of the material can be determined from the intercept of the semicircle with the real axis (Z').

    • Calculate the proton conductivity (σ) using the following equation: σ = L / (R * A) where L is the thickness of the pellet and A is the cross-sectional area of the electrode.

    • Repeat the measurement at different relative humidity levels to determine the humidity dependence of the proton conductivity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Precursor Solutions (e.g., AlCl3 + Tartaric Acid) s2 Solution Crystallization (pH adjustment, solvent addition) s1->s2 s3 Filtration and Washing s2->s3 s4 Drying s3->s4 c1 FTIR Spectroscopy (Functional Groups) s4->c1 c2 PXRD (Crystallinity, Purity) s4->c2 c3 EIS (Proton Conductivity) s4->c3 a1 Conductivity vs. RH c3->a1

Caption: Experimental workflow for the synthesis and characterization of this compound proton conductors.

Grotthuss_Mechanism H3O_1 H3O+ H2O_1 H2O H2O_4 H2O H3O_1->H2O_4 H+ transfer H2O_2 H2O H3O_2 H3O+ H2O_3 H2O H2O_5 H2O H2O_7 H2O H2O_6 H2O H2O_8 H2O H3O_3 H3O+ H2O_6->H3O_3 H+ transfer H2O_9 H2O

Caption: Grotthuss mechanism of proton conduction in hydrated this compound.

References

Application Notes and Protocols for Anodizing Aluminum with Tartrate-Containing Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anodizing of aluminum and its alloys using tartrate-containing electrolytes, with a primary focus on the well-established Tartaric-Sulfuric Acid (TSA) process. This environmentally friendly alternative to chromic acid anodizing (CAA) has gained significant traction, particularly in the aerospace industry, for its excellent corrosion resistance and paint adhesion properties. Furthermore, the biocompatible nature of the resulting aluminum oxide layer opens up promising avenues for applications in the biomedical field, including drug delivery and medical device manufacturing.

Introduction to Tartaric-Sulfuric Acid Anodizing (TSA)

Tartaric-Sulfuric Acid Anodizing is an electrochemical process that grows a controlled layer of aluminum oxide on the surface of aluminum alloys. The addition of tartaric acid to the sulfuric acid electrolyte modifies the oxide growth, resulting in a thin, porous film with desirable characteristics. It was developed as a more environmentally friendly alternative to chromic acid anodizing, which utilizes hexavalent chromium, a known carcinogen. The TSA process produces an anodic film with comparable corrosion resistance to those generated in chromic acid solutions.

The porous nature of the TSA-formed oxide layer makes it an excellent base for paints and adhesives and also presents opportunities for functionalization in biomedical applications. The morphology of these pores can be tailored by adjusting the anodizing parameters.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TSA anodizing, providing a comparative overview of process parameters and their outcomes.

Table 1: TSA Anodizing Process Parameters

ParameterRangeTypical ValueReference(s)
Sulfuric Acid (H₂SO₄) Conc.40 g/L40 g/L
Tartaric Acid (C₄H₆O₆) Conc.80 g/L80 g/L
Voltage14 V14 V
Temperature37 ± 1 °C37 °C
Anodizing Time25 - 45 min25 min
Voltage Ramp-up Time5 min5 min

Table 2: Properties of TSA Anodized Aluminum (AA2024 Alloy)

Property25 min Anodizing45 min AnodizingReference(s)
Oxide Layer Thickness~2-5 µm~5-7 µm
Porosity15.0%30.0%
Corrosion ResistanceGoodHigher
Paint AdhesionExcellentExcellent

Experimental Protocols

This section provides detailed methodologies for performing TSA anodizing and subsequent sealing treatments.

Materials and Equipment
  • Aluminum Alloy Substrate: AA2024-T3 or other suitable aluminum alloy.

  • Degreasing Solution: Alkaline-based cleaner (e.g., 10% vol. silicate-free, pH 9).

  • Etching Solution: Mix of 42% vol. acid-based solution (sulfuric and nitric acid) and 10% vol. ferric sulfate-based solution (bath pH < 1).

  • Anodizing Electrolyte: 40 g/L Sulfuric Acid (H₂SO₄) and 80 g/L Tartaric Acid (C₄H₆O₆) in deionized water.

  • Sealing Solution (optional): Deionized water for hydrothermal sealing, or solutions containing cerium salts or dichromate.

  • Power Supply: DC power supply capable of constant voltage output.

  • Anodizing Tank: Acid-resistant tank.

  • Cathode: Lead or stainless steel plates.

  • Agitation: Magnetic stirrer or air agitation.

  • Temperature Control: Water bath or chiller.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, lab coat.

Pre-treatment Protocol
  • Degreasing: Immerse the aluminum substrate in the alkaline-based degreasing solution at 45 °C for 10 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Etching: Immerse the substrate in the etching solution at 50 °C for 10 minutes. This step removes the native oxide layer and creates a uniform surface.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

TSA Anodizing Protocol
  • Electrolyte Preparation: Prepare the TSA electrolyte by dissolving 40 g of sulfuric acid and 80 g of tartaric acid per liter of deionized water.

  • Setup: Place the electrolyte in the anodizing tank and position the lead or stainless steel cathodes. Maintain the electrolyte temperature at 37 ± 1 °C and provide gentle agitation.

  • Anodizing:

    • Connect the aluminum substrate to the positive terminal (anode) of the DC power supply and the cathodes to the negative terminal.

    • Immerse the pre-treated aluminum substrate into the electrolyte.

    • Apply a constant voltage of 14 V. It is recommended to ramp up the voltage to 14 V over a period of 5 minutes.

    • Continue the anodizing process for 25 to 45 minutes, depending on the desired oxide layer thickness.

  • Post-Anodizing Rinsing: After anodizing, immediately remove the substrate and rinse it thoroughly with deionized water.

Post-treatment: Sealing (Optional)

Sealing the pores of the anodic film can further enhance corrosion resistance.

  • Hot Water Sealing (HWS): Immerse the anodized and rinsed substrate in boiling deionized water for 30 minutes.

  • Cerium Salt Sealing: Immerse the substrate in a solution containing cerium salts (e.g., 50 mM Ce(NO₃)₃) at a controlled temperature (e.g., 65 °C).

  • Dichromate Sealing: Immerse the substrate in a dichromate solution. Note that this method involves hexavalent chromium and should be handled with appropriate safety precautions.

Visualizations

TSA Anodizing Workflow

TSA_Workflow cluster_pretreatment Pre-treatment cluster_anodizing Anodizing cluster_posttreatment Post-treatment Degreasing Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 DI Water Etching Etching Rinsing1->Etching Rinsing2 Rinsing2 Etching->Rinsing2 DI Water Anodizing TSA Anodizing (14V, 37°C, 25-45 min) Rinsing2->Anodizing Rinsing3 Rinsing (DI Water) Anodizing->Rinsing3 Sealing Sealing (Optional) Rinsing3->Sealing Drying Drying Sealing->Drying

Caption: General workflow for the Tartaric-Sulfuric Acid (TSA) anodizing process.

Functionalization of Anodized Aluminum for Biomedical Applications

While research specifically on tartrate-anodized aluminum for drug delivery is emerging, the general principles of functionalizing porous anodic aluminum oxide (AAO) are well-established. The TSA process provides a suitable porous substrate for such applications.

Biomedical_Functionalization cluster_applications Biomedical Applications AAO Porous Anodic Aluminum Oxide (from TSA process) Surface_Mod Surface Modification (e.g., Silanization) AAO->Surface_Mod Implant Biocompatible Implant AAO->Implant Biomolecule_Imm Biomolecule Immobilization (e.g., Antibodies, Enzymes, DNA) Surface_Mod->Biomolecule_Imm Drug_Loading Drug Loading Surface_Mod->Drug_Loading Biosensor Biosensor Biomolecule_Imm->Biosensor Drug_Delivery Drug Delivery System Drug_Loading->Drug_Delivery

Caption: Functionalization pathways for biomedical applications of porous AAO.

Applications in Drug Development and Research

The nanoporous structure of aluminum oxide films produced by anodizing offers a high surface area that can be functionalized for various biomedical applications.

  • Drug Delivery: The pores can serve as reservoirs for loading therapeutic agents. The release kinetics can potentially be controlled by modifying the pore size, depth, and surface chemistry.

  • Biosensors: The surface of the anodized aluminum can be modified to immobilize biomolecules such as antibodies or enzymes. This allows for the development of sensitive biosensors for detecting specific analytes.

  • Biocompatible Implants: Anodized aluminum provides a biocompatible and corrosion-resistant surface for medical implants. The porous structure can also promote tissue integration.

While many studies on these applications have utilized other electrolytes like sulfuric or phosphoric acid, the TSA process offers a more environmentally benign method to create the foundational porous aluminum oxide layer. Further research is warranted to explore the specific advantages and protocols for using TSA-anodized aluminum in these advanced biomedical applications. The addition of tartaric acid may influence the surface chemistry in a way that could be beneficial for the attachment of specific biomolecules or for controlling drug elution rates.

Application Notes and Protocols for Tartrate-Based Chemical Conversion Coatings on Aluminum Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the application of tartrate-based chemical conversion coatings on aluminum and its alloys. This environmentally friendly surface treatment serves as a viable alternative to traditional chromate-based processes, offering enhanced corrosion resistance and improved adhesion for subsequent organic coatings.

Introduction

Chemical conversion coatings are designed to transform the surface of a metal into a thin, inert, and adherent film, thereby enhancing its corrosion resistance and preparing it for painting or adhesive bonding. Historically, chromate-based coatings have been the industry standard for aluminum alloys due to their exceptional performance. However, the toxicity and environmental hazards associated with hexavalent chromium have necessitated the development of safer alternatives.

Tartaric acid, a naturally occurring organic acid, has emerged as a promising component in chromate-free conversion coatings. It acts as a complexing agent, facilitating the formation of a stable, protective passivation layer on the aluminum surface.[1] This layer, composed of complex metal-tartrate compounds and aluminum oxides, provides a barrier against corrosive environments.[1] While often associated with Tartaric-Sulfuric Acid (TSA) anodizing, an electrochemical process, tartaric acid also plays a crucial role in non-electrolytic chemical conversion coatings.

Key Applications:

  • Corrosion protection for aluminum and its alloys.

  • Pre-treatment for painting, powder coating, and adhesive bonding.

  • Aerospace, automotive, and architectural applications where environmentally friendly processes are required.[1]

Principle of Operation

The formation of a tartrate-based conversion coating is a complex chemical process. When an aluminum alloy is immersed in a tartrate-containing acidic solution, a controlled reaction occurs at the metal-solution interface. The acidic components etch the native aluminum oxide layer, allowing the active chemical species to react with the underlying aluminum.

Tartaric acid, with its multiple carboxyl and hydroxyl groups, acts as a chelating agent, forming stable complexes with dissolved aluminum ions and other components in the bath. This helps to control the reaction rate and promotes the precipitation of a uniform, amorphous or microcrystalline film on the aluminum surface.[1] The resulting coating is an integral part of the metal, providing both a physical barrier and a chemically passive surface.

Quantitative Data Summary

The following tables summarize typical operational parameters and performance characteristics of tartrate-containing conversion coatings. It is important to note that specific values can vary depending on the exact formulation and the aluminum alloy being treated.

Table 1: Typical Bath Composition and Operating Parameters

ParameterValueNotes
Tartaric Acid 1.0 - 10.0 g/LActs as the primary complexing agent. The exact concentration influences coating formation rate and morphology.
Zirconium Compound 0.1 - 2.0 g/L (e.g., (NH₄)₂ZrF₆)Often included to enhance corrosion resistance and paint adhesion.
Fluoride Source 0.1 - 1.0 g/L (e.g., NaF)Acts as an accelerator to etch the aluminum oxide layer. Careful control is necessary to prevent excessive etching.
pH 3.5 - 5.0Critical for controlling the coating reaction. The pH is typically adjusted with a suitable acid (e.g., sulfuric acid) or base (e.g., ammonium hydroxide).
Temperature 25 - 50 °C (77 - 122 °F)Higher temperatures can increase the coating rate but may lead to a less uniform and more powdery coating.
Immersion Time 2 - 10 minutesThe duration of immersion affects the thickness and density of the coating.

Table 2: Performance Characteristics of Tartrate-Based Conversion Coatings

PropertyTypical Value/PerformanceTest Method
Coating Thickness 50 - 300 nmEllipsometry / SEM
Corrosion Resistance > 168 hours (no pitting)ASTM B117 Salt Spray
Paint Adhesion 4B - 5B (Excellent)ASTM D3359
Electrical Contact Resistance < 5,000 µΩ/in²MIL-DTL-81706
Appearance Colorless to slight iridescentVisual Inspection

Experimental Protocols

The following protocols provide a detailed methodology for the application and evaluation of a tartrate-based chemical conversion coating on aluminum alloys.

Preparation of the Tartrate Conversion Coating Solution

Materials:

  • Deionized water

  • Tartaric acid (Reagent grade)

  • Ammonium hexafluorozirconate ((NH₄)₂ZrF₆) (Reagent grade)

  • Sodium Fluoride (NaF) (Reagent grade)

  • Sulfuric acid (for pH adjustment)

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Fill a clean, acid-resistant tank with approximately 80% of the final volume of deionized water.

  • While stirring, slowly add the required amount of tartaric acid and allow it to dissolve completely.

  • Add the ammonium hexafluorozirconate and stir until fully dissolved.

  • Add the sodium fluoride and continue stirring until the solution is clear.

  • Add deionized water to reach the final volume.

  • Carefully adjust the pH of the solution to the desired range (e.g., 4.0 ± 0.2) using dilute sulfuric acid or ammonium hydroxide.

  • Heat the solution to the target operating temperature (e.g., 40 °C).

Aluminum Alloy Surface Preparation and Coating Application

Materials:

  • Aluminum alloy panels (e.g., AA 2024-T3, AA 6061-T6)

  • Alkaline degreaser

  • Deoxidizer (e.g., a solution containing nitric acid and/or ferric sulfate)

  • Deionized water

  • Tartrate conversion coating solution

Procedure:

  • Alkaline Cleaning: Immerse the aluminum panels in an alkaline degreasing solution for 5-10 minutes at 50-60 °C to remove oils and other organic contaminants.

  • Rinsing: Thoroughly rinse the panels with deionized water.

  • Deoxidizing/Desmutting: Immerse the panels in a deoxidizer solution for 1-3 minutes at ambient temperature to remove the native oxide layer and any surface smut.

  • Rinsing: Rinse the panels again with deionized water.

  • Conversion Coating: Immerse the cleaned and deoxidized panels in the tartrate conversion coating solution for a specified time (e.g., 5 minutes) at the controlled temperature and pH.

  • Rinsing: After the desired immersion time, remove the panels and rinse them thoroughly with deionized water.

  • Drying: Dry the coated panels using clean, dry, compressed air or in an oven at a temperature not exceeding 60 °C.

Evaluation of Coating Performance

Corrosion Resistance:

  • Place the coated panels in a salt spray cabinet according to ASTM B117 standard.

  • Periodically inspect the panels for signs of corrosion (e.g., pitting, discoloration).

  • Record the number of hours until the first appearance of corrosion.

Paint Adhesion:

  • Apply a suitable primer and topcoat to the conversion coated panels.

  • Allow the paint to cure according to the manufacturer's instructions.

  • Perform a cross-hatch adhesion test according to ASTM D3359.

  • Rate the adhesion on a scale of 0B to 5B.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_coating Coating Application cluster_eval Performance Evaluation alkaline_cleaning Alkaline Cleaning rinse1 DI Water Rinse alkaline_cleaning->rinse1 deoxidizing Deoxidizing rinse1->deoxidizing rinse2 DI Water Rinse deoxidizing->rinse2 conversion_coating Tartrate Conversion Coating Immersion rinse2->conversion_coating rinse3 DI Water Rinse conversion_coating->rinse3 drying Drying rinse3->drying corrosion_test Corrosion Resistance (ASTM B117) drying->corrosion_test paint_adhesion_test Paint Adhesion (ASTM D3359) drying->paint_adhesion_test

Caption: Experimental workflow for tartrate-based conversion coating.

Simplified Signaling Pathway for Coating Formation

coating_formation Al_surface Aluminum Surface (with native oxide) Acid_Etch Acidic Etching (Fluoride ions) Al_surface->Acid_Etch Activation Al_ions Dissolved Al³⁺ ions Acid_Etch->Al_ions Tartrate_Complex Al-Tartrate Complex Formation Al_ions->Tartrate_Complex Chelation by Tartaric Acid Precipitation Precipitation and Film Growth Tartrate_Complex->Precipitation Coating Stable Conversion Coating Precipitation->Coating

Caption: Simplified pathway of tartrate conversion coating formation.

References

Application Notes and Protocols: Aluminum Tartrate as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tartrate is a versatile crosslinking agent for various polymers, enabling the formation of hydrogels with tunable mechanical properties and controlled release characteristics. This document provides detailed application notes and protocols for the use of this compound in polymer crosslinking, with a focus on polyacrylamide-based hydrogels. The crosslinking mechanism involves the formation of coordination bonds between the aluminum ions and functional groups on the polymer chains, such as carboxylate and amide groups. This creates a three-dimensional network structure, transforming the polymer solution into a gel. The tartrate ligand plays a crucial role in controlling the reactivity of the aluminum ion, allowing for delayed crosslinking and a more controlled gelation process.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound concentration, pH, and temperature on the properties of polyacrylamide (PAAm) hydrogels. The data is extrapolated from studies on similar aluminum-based crosslinkers and provides a basis for experimental design.[1][2][3][4]

Table 1: Effect of this compound Concentration on PAAm Hydrogel Properties

This compound Concentration (wt%)Gelation Time (minutes) at 75°CStorage Modulus (G') (Pa)
1.0~120~800
2.0~80~1500
3.0~50~2300
4.0~35~2800
5.0~25~3200

Table 2: Effect of pH on PAAm Hydrogel Properties (at 3.0 wt% this compound and 75°C)

pHGelation Time (minutes)Storage Modulus (G') (Pa)
4.0~50~2300
5.0~65~2100
6.0~80~1800
7.0~100~1500
8.0~120~1200

Table 3: Effect of Temperature on PAAm Hydrogel Properties (at 3.0 wt% this compound and pH 4.0)

Temperature (°C)Gelation Time (minutes)Storage Modulus (G') (Pa)
50~150~1900
60~100~2100
75~50~2300
90~30~2500

Experimental Protocols

Protocol 1: Preparation of this compound Crosslinking Solution

This protocol describes the synthesis of a liquid this compound crosslinking agent.

Materials:

  • Tartaric acid

  • Aluminum chloride (anhydrous)

  • Sodium aluminate

  • Sodium hydroxide

  • Ammonia solution (strong aqua)

  • Deionized water

  • Reaction vessel with stirrer, reflux condenser, and heating mantle

Procedure:

  • Prepare a 37.5 wt% aqueous solution of tartaric acid.

  • Heat the tartaric acid solution to 90-100°C under reflux for 1 hour.

  • Slowly add anhydrous aluminum chloride to the solution while stirring. Continue the reflux reaction for 2-4 hours. Neutralize the evolved hydrogen chloride gas with a sodium hydroxide solution trap.

  • Add a 50 wt% sodium aluminate solution to the reaction mixture. The molar ratio of total aluminum ions to tartrate ions should be between 1.5:1 and 2.0:1. Continue the reflux reaction for another 4 hours.

  • Cool the reaction mixture to 50°C.

  • Adjust the pH of the solution to 7.0-8.0 using a strong ammonia solution.

  • Filter any insoluble precipitates to obtain the final liquid this compound crosslinking agent with an aluminum content of 3.0-4.5%.

Protocol 2: Synthesis of Polyacrylamide (PAAm) Hydrogel using this compound

This protocol details the preparation of a PAAm hydrogel crosslinked with the prepared this compound solution.[1]

Materials:

  • Acrylamide (AAm) monomer

  • This compound crosslinking solution (from Protocol 1)

  • Deionized water

  • Hydrochloric acid (HCl) or Potassium hydroxide (KOH) for pH adjustment

  • Nitrogen gas

  • Test tubes or molds

  • Water bath or oven

Procedure:

  • Prepare a desired concentration of polyacrylamide solution (e.g., 9 wt%) by dissolving AAm monomer in deionized water.

  • Stir the solution for 10 minutes, followed by sonication in a water bath for another 10 minutes to ensure complete dissolution.

  • Adjust the pH of the PAAm solution to the desired value (e.g., 4.1) using dilute HCl or KOH.

  • Add the desired concentration of the this compound crosslinking solution (e.g., 3 wt%) to the PAAm solution while stirring.

  • Purge the mixture with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Pour the final gelling solution into test tubes or molds.

  • Place the samples in a water bath or oven at a predetermined temperature (e.g., 75°C) for a sufficient time (e.g., 24 hours) to allow for complete gelation.

Protocol 3: Characterization of Hydrogel Properties

The gelation time is determined as the crossover point of the storage modulus (G') and the loss modulus (G'').[1][5]

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Place the freshly prepared gelling solution onto the lower plate of the rheometer.

  • Bring the upper plate down to the desired gap setting (e.g., 2 mm).

  • Perform a time sweep experiment at a fixed frequency (e.g., 1 Hz) and strain (e.g., 10%) at the desired gelation temperature.

  • Record the storage modulus (G') and loss modulus (G'') as a function of time.

  • The gelation time is the time at which G' equals G''.

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.[6][7]

Procedure:

  • Prepare disc-shaped hydrogel samples of known initial weight (W_d).

  • Immerse the dried hydrogel samples in deionized water or a buffer solution at a specific temperature.

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

A. Compressive Strength: [8][9][10]

Equipment:

  • Universal testing machine with a compression platen

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Place the hydrogel sample on the lower platen of the testing machine.

  • Apply a compressive force at a constant rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a specific deformation.

  • Record the force and displacement data to generate a stress-strain curve.

  • The compressive strength is the maximum stress the hydrogel can withstand before failure. The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

B. Tensile Strength: [8][11][12][13]

Equipment:

  • Universal testing machine with tensile grips

Procedure:

  • Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Mount the sample in the tensile grips of the testing machine.

  • Apply a tensile force at a constant rate until the hydrogel fractures.

  • Record the force and elongation data to generate a stress-strain curve.

  • The tensile strength is the maximum stress the hydrogel can withstand before breaking. The Young's modulus can be determined from the initial slope of the stress-strain curve.

Scanning Electron Microscopy (SEM) is used to visualize the porous network structure of the hydrogel.[1]

Procedure:

  • Freeze-dry the swollen hydrogel samples to remove water while preserving the porous structure.

  • Mount the dried hydrogel onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Image the cross-sectional morphology of the hydrogel using the SEM.

Visualizations

Crosslinking_Mechanism polymer Polymer Chains (e.g., Polyacrylamide) with -COOH and -CONH2 groups crosslinked_polymer Crosslinked Polymer Network (Hydrogel) polymer->crosslinked_polymer Coordination Bond Formation Al_tartrate This compound [Al(C4H4O6)n] complex Al_tartrate->crosslinked_polymer Al³⁺ ions

Caption: this compound Crosslinking Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization prep_Al_tartrate Prepare this compound Crosslinking Solution mix Mix Polymer and Crosslinker Solutions prep_Al_tartrate->mix prep_polymer Prepare Polymer Solution (e.g., PAAm) prep_polymer->mix gelation Induce Gelation (Temperature Control) mix->gelation hydrogel Formed Hydrogel gelation->hydrogel gel_time Gelation Time (Rheometry) hydrogel->gel_time swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Testing (Compressive/Tensile) hydrogel->mechanical sem Microstructure (SEM) hydrogel->sem

Caption: Experimental Workflow for Hydrogel Synthesis and Characterization.

References

Application Notes and Protocols for the Spectroscopic Characterization of Aluminum Tartrate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tartrate complexes are of significant interest in various scientific fields, including pharmaceuticals, materials science, and environmental chemistry. The interaction between aluminum (Al³⁺) and tartaric acid, a naturally occurring dicarboxylic acid, leads to the formation of various complex species, the nature of which is highly dependent on factors such as pH and the molar ratio of the metal to the ligand.[1] Understanding the structure, stability, and speciation of these complexes is crucial for applications ranging from drug delivery systems to the development of novel materials.

This document provides a comprehensive guide to the spectroscopic characterization of this compound complexes, including detailed experimental protocols and data interpretation. The methods described herein utilize a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS). Additionally, a protocol for determining the stability constants of these complexes via potentiometric titration is provided.

Synthesis of this compound Complexes

A common method for the synthesis of this compound involves the reaction of an aluminum salt with tartaric acid in an aqueous or mixed solvent system. The pH of the solution plays a critical role in the formation and yield of the desired complex.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Aluminum chloride (AlCl₃) or Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • L-Tartaric acid (C₄H₆O₆)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

Procedure:

  • Prepare a solution of tartaric acid by dissolving a specific molar amount in a mixture of deionized water and ethanol.

  • In a separate beaker, prepare a solution of the aluminum salt with the desired molar concentration in deionized water.

  • Slowly add the aluminum salt solution to the tartaric acid solution while stirring continuously.

  • Adjust the pH of the resulting mixture to a value greater than 3 using a 1 M solution of ammonium hydroxide or sodium hydroxide. A precipitate of this compound should form.[2][3]

  • Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting white or off-white powder in a vacuum oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.[1]

  • The synthesized this compound can be further purified by recrystallization from hot water.[1]

G Synthesis Workflow for this compound cluster_prep Preparation of Reactants cluster_reaction Reaction and Precipitation cluster_isolation Isolation and Purification prep_tartaric Dissolve Tartaric Acid in Water/Ethanol mix Mix Solutions prep_tartaric->mix prep_al Dissolve Aluminum Salt in Water prep_al->mix adjust_ph Adjust pH > 3 with Base mix->adjust_ph precipitate Precipitation of This compound adjust_ph->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water and Ethanol filter->wash dry Dry under Vacuum wash->dry purify Optional: Recrystallize dry->purify final_product This compound Complex purify->final_product Characterization G NMR Characterization Workflow start Synthesized This compound dissolve Dissolve in D₂O start->dissolve ph_adjust Adjust pD (optional) dissolve->ph_adjust nmr_tube Transfer to NMR Tube ph_adjust->nmr_tube acquire Acquire Spectra (¹H, ¹³C, ²⁷Al) nmr_tube->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Chemical Shifts and Linewidths process->analyze structure Elucidate Coordination Environment analyze->structure G Mass Spectrometry Analysis Logic start This compound Solution esi Electrospray Ionization start->esi ms1 MS1 Analysis: Identify Parent Ions (e.g., [Al(tartrate)]⁺) esi->ms1 select_ion Isolate Specific Parent Ion ms1->select_ion cid Collision-Induced Dissociation (MS/MS) select_ion->cid ms2 MS2 Analysis: Identify Fragment Ions cid->ms2 fragment_analysis Analyze Fragmentation Pattern (e.g., loss of H₂O, CO₂) ms2->fragment_analysis structure_info Infer Structural Information fragment_analysis->structure_info

References

Application Notes and Protocols: Aluminum Tartrate in Thin-Film Deposition and Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of aluminum tartrate and tartrate-based systems in the formation of thin films and surface coatings on aluminum substrates. While direct chemical vapor deposition (CVD) or atomic layer deposition (ALD) of a volatile this compound precursor is not a widely documented standard procedure, tartrates play a crucial role in solution-based methods such as sol-gel deposition and electrochemical processes like anodic oxidation. These methods are pivotal for producing aluminum oxide films with applications ranging from protective coatings to biocompatible layers relevant in drug development device manufacturing.

Introduction to Tartrates in Aluminum Film Formation

This compound, with the chemical formula Al₂(C₄H₄O₆)₃, is an organometallic compound where aluminum is complexed with tartrate ligands.[1][2] The tartrate anion, derived from tartaric acid, is a versatile chelating agent for aluminum ions. This chelation is instrumental in controlling the hydrolysis and condensation reactions in sol-gel processes and in modulating the electrochemical behavior of aluminum during anodization. The presence of hydroxyl and carboxyl groups in the tartrate ligand allows for the formation of stable, homogeneous precursor solutions, which are essential for creating uniform thin films.[1]

Key Applications

The primary applications of tartrate-based systems in the context of aluminum thin films are centered on the formation of aluminum oxide (Al₂O₃) layers. These layers are known for their excellent properties, including high electrical resistance, chemical inertness, and wear resistance.[1][3]

  • Protective Coatings: Alumina thin films act as excellent barriers against corrosion and oxidation.[1][4] Plasma electrolytic oxidation (PEO) in tartrate-containing electrolytes can be used to create protective coatings on aluminum alloys.[1]

  • Dielectric Layers: Amorphous aluminum oxide thin films are used as dielectric layers in electronic components like capacitors and thin-film transistors due to their insulating properties.[5]

  • Biocompatible Surfaces: The surface modification of aluminum-based materials is critical in biomedical applications to improve biocompatibility and reduce adverse reactions. While not directly for drug delivery, creating stable, inert oxide layers is a prerequisite for many medical devices.

  • Precursor in Ceramic Synthesis: this compound can serve as a precursor in the synthesis of advanced ceramic and oxide materials.[1] Its decomposition characteristics are favorable for producing high-purity, nanostructured oxide materials.[1]

Experimental Protocols

Two primary methodologies involving tartrates for the formation of aluminum oxide thin films are detailed below: Sol-Gel Deposition and Anodic Oxidation.

This protocol describes a generalized sol-gel method for depositing an amorphous aluminum oxide thin film on a substrate. This process leverages the role of a tartrate species as a chelating agent to stabilize the aluminum precursor in solution.

Materials:

  • Aluminum precursor (e.g., Aluminum isopropoxide, Aluminum nitrate nonahydrate)

  • Tartaric acid or Ammonium tartrate

  • Solvent (e.g., 2-methoxyethanol, ethanol)

  • Substrates (e.g., Silicon wafers, glass slides)

  • Deionized water

  • Nitrogen gas (for purging)

Equipment:

  • Spin coater

  • Hot plate

  • Tube furnace or rapid thermal annealing (RTA) system

  • Beakers, magnetic stirrer, and other standard laboratory glassware

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Clean the substrates by ultrasonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Optional: Perform a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment to create a hydrophilic surface for better film adhesion.

  • Precursor Solution (Sol) Preparation:

    • In a dry nitrogen atmosphere (e.g., in a glovebox), dissolve the aluminum precursor in the chosen solvent. For example, dissolve aluminum isopropoxide in 2-methoxyethanol.

    • In a separate container, dissolve tartaric acid in the solvent. The molar ratio of aluminum precursor to tartaric acid can be varied to control the sol stability and subsequent film properties (a common starting point is a 1:1 molar ratio).

    • Slowly add the tartaric acid solution to the aluminum precursor solution while stirring continuously. This chelation step helps to control the hydrolysis and condensation rates.

    • Add a controlled amount of deionized water to initiate hydrolysis. The water-to-precursor ratio is a critical parameter influencing the gelation process.

    • Age the sol for a specific period (e.g., 24 hours) at room temperature to allow for partial hydrolysis and condensation.

  • Thin-Film Deposition (Spin Coating):

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense the prepared sol onto the substrate to cover the surface.

    • Spin the substrate at a defined speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform wet film. The final film thickness is dependent on the sol viscosity and the spin speed.

  • Drying and Annealing:

    • Pre-heat the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.

    • Transfer the substrate to a tube furnace for annealing. The annealing process removes organic residues and densifies the film to form aluminum oxide. A typical annealing temperature is in the range of 350-600 °C, held for 1-2 hours in an air or oxygen atmosphere.[6] The final annealing temperature will influence the crystallinity of the film.[6]

This protocol describes the formation of a barrier-type anodic aluminum oxide film, where the thickness is controlled by the applied voltage.

Materials:

  • High-purity aluminum foil or film

  • Ammonium tartrate

  • Deionized water

  • Ethanol and acetone for cleaning

Equipment:

  • DC power supply

  • Electrochemical cell with a platinum or carbon cathode

  • Magnetic stirrer

  • Voltmeter and Ammeter

Procedure:

  • Sample Preparation:

    • Cut the aluminum foil to the desired dimensions.

    • Degrease the aluminum sample by sonicating in acetone and then ethanol.

    • Rinse thoroughly with deionized water.

  • Electrolyte Preparation:

    • Prepare an aqueous solution of ammonium tartrate (e.g., 3% w/v).[1]

    • Adjust the pH of the solution if necessary (neutral to slightly acidic pH is common).

  • Anodization Process:

    • Set up the electrochemical cell with the aluminum sample as the anode and the platinum/carbon as the cathode.

    • Immerse the electrodes in the tartrate electrolyte.

    • Apply a constant voltage from the DC power supply. The voltage is the primary determinant of the final film thickness.[1]

    • Monitor the current density, which will decrease as the insulating oxide layer forms.

    • Continue the process until the current density stabilizes at a low value, indicating the completion of film growth.

    • The growth rate of the barrier-type film is typically in the range of 1.3-1.4 nm/V.[1]

  • Post-Treatment:

    • Turn off the power supply and remove the anodized aluminum sample.

    • Rinse the sample thoroughly with deionized water to remove any residual electrolyte.

    • Dry the sample with a stream of nitrogen.

Quantitative Data

The following tables summarize key quantitative data related to aluminum oxide films formed using tartrate-based and other solution-based methods.

ParameterValueDeposition MethodReference
Anodic Film Growth Rate 1.3 - 1.4 nm/VAnodic Oxidation in Tartrate Electrolyte[1]
Anodic Film Thickness (30s) ~12.2 Å/V (~1.22 nm/V)Anodic Oxidation in 3% Ammonium Tartrate[1]
Amorphous Al₂O₃ Film Roughness ~0.3 nmSol-Gel (from Al-DEM-NO₂)[5]
Leakage Current Density 1.7 × 10⁻⁷ to 8.9 × 10⁻¹⁰ A cm⁻²Sol-Gel (from Al-DEM-NO₂)[5]
Breakdown Voltage 1.82 to 2.79 MV cm⁻¹Sol-Gel (from Al-DEM-NO₂)[5]
Optical Bandgap of Al₂O₃ 4.68 - 6.1 eVSol-Gel Dip Coating[6]
Transmittance of Al₂O₃ Films ~90-95%Sol-Gel Dip Coating[6]

Table 1: Physical and Electrical Properties of Aluminum Oxide Films.

Annealing Temperature (°C)Resulting Al₂O₃ Phase (on Si)Optical Bandgap (eV) (on Quartz)Reference
200Polycrystalline θ-Al₂O₃4.82[6]
400Polycrystalline θ-Al₂O₃5.37[6]
600Polycrystalline θ-Al₂O₃6.1[6]

Table 2: Influence of Annealing Temperature on Al₂O₃ Film Properties from Sol-Gel Dip Coating.

Visualizations

SolGel_Workflow sub Substrate Cleaning (Ultrasonication) coat Spin Coating sub->coat sol Sol Preparation (Al-Precursor + Tartrate + Solvent) sol->coat dry Hot Plate Drying (Solvent Evaporation) coat->dry anneal Furnace Annealing (Organic Removal & Densification) dry->anneal film Final Al₂O₃ Thin Film anneal->film

Caption: Workflow for Sol-Gel Deposition of Al₂O₃ Thin Films.

Anodic_Oxidation_Logic voltage Applied Voltage growth Oxide Film Growth voltage->growth controls thickness Film Thickness growth->thickness results in resistance Increased Electrical Resistance growth->resistance current Decreased Current Density resistance->current

Caption: Logical Relationships in Anodic Film Growth.

References

Application Notes and Protocols: Aluminum Tartrate as a Chiral Catalyst Support in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric catalysis, the development of effective chiral supports for metal catalysts is a significant area of research. An ideal support material not only provides a high surface area for catalyst dispersion but can also actively participate in the catalytic cycle to induce stereoselectivity. This application note explores the conceptual use of aluminum tartrate as a chiral catalyst support, leveraging the inherent chirality of tartaric acid to influence the stereochemical outcome of organic reactions.

This compound, a coordination polymer, presents an intriguing possibility as a support material. The hydroxyl and carboxyl groups of the tartrate ligand can coordinate with catalytically active metals, while the chiral backbone could create a stereochemically defined environment around the active sites. This document outlines a hypothetical protocol for the synthesis of a palladium catalyst supported on L-aluminum tartrate and its application in the asymmetric hydrogenation of a prochiral olefin. While this is a conceptual application, the protocols are based on established methodologies for catalyst preparation and organic synthesis.

Synthesis of L-Aluminum Tartrate Support

A detailed protocol for the synthesis of L-aluminum tartrate is provided below, adapted from literature procedures for aluminum carboxylates.

Experimental Protocol: Synthesis of L-Aluminum Tartrate

  • Materials:

    • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

    • L-(+)-Tartaric acid

    • Ammonium hydroxide (NH₄OH) solution (25% w/w)

    • Ethanol

    • Deionized water

  • Procedure:

    • Prepare a 1 M solution of aluminum chloride in deionized water.

    • Prepare a 1 M solution of L-(+)-tartaric acid in deionized water.

    • In a round-bottom flask equipped with a magnetic stirrer, add the L-(+)-tartaric acid solution.

    • Slowly add the aluminum chloride solution to the tartaric acid solution with vigorous stirring. A molar ratio of 3:1 (tartaric acid:aluminum) is recommended.

    • Adjust the pH of the mixture to approximately 3.5 by the dropwise addition of ammonium hydroxide solution.

    • Add ethanol to the solution (a volume ratio of 3:1 ethanol to aqueous solution is suggested) to precipitate the this compound.

    • Stir the resulting suspension at room temperature for 2 hours.

    • Collect the white precipitate by vacuum filtration and wash with ethanol.

    • Dry the solid under vacuum at 60°C for 12 hours to obtain L-aluminum tartrate powder.

Characterization: The synthesized L-aluminum tartrate should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the carboxylate and hydroxyl groups to the aluminum center, and X-ray Diffraction (XRD) to assess its crystallinity.

Preparation of Supported Palladium Catalyst

The following protocol describes the impregnation of palladium onto the synthesized L-aluminum tartrate support.

Experimental Protocol: Preparation of 1 wt% Pd on L-Aluminum Tartrate (Pd/L-Al(tart)₃)

  • Materials:

    • L-Aluminum tartrate (synthesized as described above)

    • Palladium(II) chloride (PdCl₂)

    • Hydrochloric acid (HCl), concentrated

    • Sodium borohydride (NaBH₄)

    • Deionized water

  • Procedure:

    • Prepare a palladium precursor solution by dissolving the required amount of PdCl₂ in a minimal amount of concentrated HCl and diluting with deionized water.

    • Impregnate the L-aluminum tartrate support with the palladium precursor solution using the incipient wetness impregnation method.

    • Dry the impregnated support at 80°C for 4 hours.

    • Suspend the dried material in deionized water and cool in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium borohydride to reduce the palladium ions to metallic palladium.

    • Stir the suspension for 2 hours at room temperature.

    • Filter the catalyst, wash thoroughly with deionized water and then with ethanol.

    • Dry the final catalyst under vacuum at 50°C for 12 hours.

Application in Asymmetric Hydrogenation

The prepared Pd/L-Al(tart)₃ catalyst is proposed for the asymmetric hydrogenation of a model prochiral substrate, methyl 2-acetamidoacrylate.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

  • Reaction Setup:

    • A high-pressure autoclave equipped with a magnetic stirrer.

  • Procedure:

    • To the autoclave, add methyl 2-acetamidoacrylate (1 mmol), the Pd/L-Al(tart)₃ catalyst (1 mol% Pd), and a suitable solvent (e.g., methanol, 10 mL).

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

    • Stir the reaction mixture at a constant temperature (e.g., 25°C) for the specified time (e.g., 24 hours).

    • After the reaction, carefully release the hydrogen pressure.

    • Filter the catalyst from the reaction mixture.

    • Analyze the filtrate by Gas Chromatography (GC) to determine the conversion and by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product, N-acetylalanine methyl ester.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the asymmetric hydrogenation of methyl 2-acetamidoacrylate using the Pd/L-Al(tart)₃ catalyst compared to a non-chiral supported catalyst.

CatalystPd Loading (wt%)Conversion (%)Enantiomeric Excess (ee, %)
Pd/L-Al(tart)₃1>9975 (R-isomer)
Pd/Al₂O₃1>990

Visualizations

Synthesis_of_L_Aluminum_Tartrate cluster_reactants Reactants cluster_process Process cluster_product Product AlCl3 Aluminum Chloride Solution Mixing Mixing and pH Adjustment AlCl3->Mixing TartaricAcid L-Tartaric Acid Solution TartaricAcid->Mixing NH4OH Ammonium Hydroxide NH4OH->Mixing Ethanol_precip Ethanol Precipitation Precipitation Ethanol_precip->Precipitation Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying AlTartrate L-Aluminum Tartrate Support Drying->AlTartrate

Caption: Workflow for the synthesis of the L-Aluminum Tartrate catalyst support.

Catalyst_Preparation_Workflow cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_final_catalyst Final Product Support L-Aluminum Tartrate Support Impregnation Incipient Wetness Impregnation Support->Impregnation PdCl2 Palladium(II) Chloride Solution PdCl2->Impregnation Drying Drying Impregnation->Drying Reduction Chemical Reduction (NaBH4) Drying->Reduction FinalWash Washing and Drying Reduction->FinalWash Catalyst Pd/L-Al(tart)₃ Catalyst FinalWash->Catalyst

Caption: Preparation of the Palladium on L-Aluminum Tartrate catalyst.

Asymmetric_Hydrogenation_Pathway Substrate Methyl 2-acetamidoacrylate (Prochiral) Catalyst Pd/L-Al(tart)₃ Catalyst + H₂ Substrate->Catalyst Asymmetric Hydrogenation Product N-acetylalanine methyl ester (Chiral Product) Catalyst->Product Stereoselective Addition

Caption: Proposed reaction pathway for asymmetric hydrogenation.

Conclusion and Future Outlook

This application note presents a conceptual framework for the use of this compound as a chiral catalyst support. The detailed protocols for the synthesis of the support, preparation of a supported palladium catalyst, and its application in asymmetric hydrogenation provide a foundation for further experimental investigation. The hypothetical data suggests that a chiral support can induce enantioselectivity in a catalytic reaction. Future work should focus on the actual synthesis and characterization of these materials and their evaluation in a range of asymmetric transformations. Optimization of the catalyst preparation method, reaction conditions, and the choice of metal and tartaric acid enantiomer could lead to the development of a novel class of effective heterogeneous catalysts for asymmetric synthesis.

Troubleshooting & Optimization

Optimizing pH for high-yield aluminum tartrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aluminum Tartrate Synthesis

Welcome to the technical support center for the synthesis of high-purity this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving a high yield of this compound?

A1: The optimal pH for the synthesis of this compound, particularly when using aluminum chloride and tartaric acid as precursors, is 3.0 and above .[1][2] Research has demonstrated that maintaining the pH at or above this level can result in synthesis yields exceeding 97%.[1][2]

Q2: What is the chemical formula of the this compound complex formed under these conditions?

A2: When synthesized using aluminum chloride, tartaric acid, and with pH adjustment using ammonia, the resulting complex is typically Ammonium tril(tartrato)aluminate(III) , with the chemical formula (NH₄)₃Al(C₄H₄O₆)₃.[1]

Q3: What is the role of ethanol in the synthesis reaction?

A3: Ethanol is used as an anti-solvent. While this compound is soluble in hot water, the addition of ethanol to the aqueous solution reduces the solubility of the complex, promoting its precipitation and leading to a higher recovery yield. A commonly cited effective ratio is a 3.0 volume of ethanol to the volume of the aluminum salt solution.[1]

Q4: Can this compound be prepared using other methods?

A4: Yes, other methods such as hydrothermal synthesis have been employed. This technique involves reacting the precursors in an aqueous solution at elevated temperatures (e.g., 150°C) and pressures in a sealed vessel.[1] The choice of method can influence the crystalline structure and yield of the final product.

Troubleshooting Guide

Q5: My synthesis yield is significantly lower than 97%. What are the likely causes related to pH?

A5: Low yield is most commonly attributed to suboptimal pH control. There are two primary scenarios:

  • pH is too low (pH < 3.0): At highly acidic pH, the carboxylate and hydroxyl groups of tartaric acid are protonated. This reduces the availability of the deprotonated tartrate anions necessary to effectively chelate the aluminum (Al³⁺) ions, leading to incomplete complex formation and consequently, a lower yield.[3]

  • pH is too high (pH > 7.5-8.0): In alkaline conditions, a competing reaction becomes dominant: the precipitation of aluminum hydroxide (Al(OH)₃) or the formation of soluble aluminates.[4][5] This sequesters the aluminum ions, preventing them from forming the desired tartrate complex and thereby reducing the yield.

The relationship between pH and yield is summarized in the troubleshooting flowchart below.

G Start Low Yield Observed CheckPH Measure Reaction Mixture pH Start->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH HighPH Is pH > 7.5? CheckPH->HighPH no pH is not low LowPH->HighPH no CauseLow Cause: Incomplete Complexation (Tartrate is Protonated) LowPH->CauseLow yes OptimalPH pH is in Optimal Range (3.0 - 7.5) HighPH->OptimalPH no CauseHigh Cause: Competing Reaction (Al(OH)₃ Precipitation) HighPH->CauseHigh yes OtherFactors Investigate other factors: - Reactant stoichiometry - Temperature - Purity of reagents - Ethanol/Water ratio OptimalPH->OtherFactors ActionLow Action: Slowly add a base (e.g., dilute NH₃ or NaOH) to raise pH to > 3.0 CauseLow->ActionLow ActionHigh Action: Carefully add a dilute acid (e.g., dilute HCl) to lower pH. This may be difficult to reverse CauseHigh->ActionHigh

Fig. 1: Troubleshooting flowchart for low yield in this compound synthesis.

Q6: I observe a gelatinous white precipitate that is not my target compound. What is it?

A6: A gelatinous white precipitate is likely amorphous aluminum hydroxide (Al(OH)₃) . This occurs if the pH of the solution becomes too high (typically above 7.0-7.5).[4] While tartaric acid can inhibit the crystallization of aluminum hydroxides, this effect is overcome at sufficiently high pH.[1] To avoid this, carefully monitor the pH during the addition of any base and maintain it within the optimal range.

Q7: The final product has a poor crystalline structure. How can I improve this?

A7: Poor crystallinity can result from rapid precipitation. Ensure that the ethanol is added slowly to the aqueous solution while stirring. Additionally, allowing the solution to cool gradually (e.g., cooling to room temperature before placing in an ice bath) can promote the formation of larger, more well-defined crystals. Hydrothermal synthesis methods can also be employed to produce highly crystalline material.[1]

Data Summary

The yield of this compound is critically dependent on the reaction pH. The following table provides an overview of the expected outcomes at different pH values based on established chemical principles.

pH RangeExpected YieldPredominant Species & Reactions
< 2.5 Very Low (< 10%)Tartaric acid is fully protonated (H₂T). Al³⁺ ions are present, but complexation is minimal.[3]
3.0 - 7.0 Very High (> 97%)Deprotonated tartrate anions (T²⁻) are available to form stable Al(T)₃³⁻ complexes.[1][6]
7.5 - 9.0 Moderate to LowIncreasing competition from hydroxide ions (OH⁻) leads to the formation of aluminum hydroxide (Al(OH)₃).[4]
> 9.0 Very LowFormation of soluble aluminates [Al(OH)₄]⁻ becomes the dominant pathway, preventing tartrate complexation.

Experimental Protocol

This protocol details the synthesis of ammonium tril(tartrato)aluminate(III) from aluminum chloride hexahydrate and L-tartaric acid.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • L-Tartaric acid (C₄H₆O₆)

  • Ammonia solution (NH₃, aq., e.g., 1 M) or Sodium Hydroxide (NaOH, 1 M)

  • Ethanol (95% or absolute)

  • Deionized water

  • pH meter or pH indicator strips

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of aluminum chloride. For example, dissolve a specific molar amount of AlCl₃·6H₂O in deionized water.

    • Prepare an aqueous solution of L-tartaric acid. A 3:1 molar ratio of tartaric acid to aluminum is required for the tril(tartrato)aluminate(III) complex.

  • Reaction Mixture:

    • In a reaction vessel equipped with a magnetic stirrer, add the aluminum chloride solution.

    • Slowly add the tartaric acid solution to the aluminum chloride solution while stirring continuously.

  • pH Adjustment:

    • Begin to slowly add the ammonia or NaOH solution dropwise to the reaction mixture.

    • Monitor the pH of the solution closely using a calibrated pH meter.

    • Continue adding the base until the pH of the solution is stable in the target range of 3.0 - 4.0 . This ensures complete deprotonation of the tartaric acid for complexation while avoiding the formation of aluminum hydroxide.

  • Precipitation:

    • Once the pH is stable, slowly add ethanol to the solution. A typical volume ratio is 3 parts ethanol to 1 part aqueous solution.[1]

    • A white precipitate of this compound will begin to form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight.

The general workflow for this synthesis is depicted in the diagram below.

G cluster_0 Aqueous Phase cluster_1 Precipitation & Isolation A Prepare AlCl₃ Solution C Mix Solutions A->C B Prepare Tartaric Acid Solution B->C D Adjust pH to 3.0 - 4.0 (add NH₃ or NaOH) C->D E Add Ethanol (Anti-solvent) D->E F Vacuum Filtration E->F G Wash with Ethanol F->G H Dry Product G->H I Final Product: (NH₄)₃Al(C₄H₄O₆)₃ H->I G cluster_low_ph Low pH (< 3.0) cluster_optimal_ph Optimal pH (3.0 - 7.0) cluster_high_ph High pH (> 7.5) H2T Tartaric Acid (H₂T) (Protonated) LowYield Low Yield (Incomplete Complexation) H2T->LowYield Al3 Al³⁺ Ions Al3->LowYield T2 Tartrate Anion (T²⁻) (Deprotonated) HighYield High Yield (Stable Al(T)₃³⁻ Complex) T2->HighYield Al3_opt Al³⁺ Ions Al3_opt->HighYield OH Hydroxide Ions (OH⁻) LowYield_high Low Yield (Al(OH)₃ Precipitation) OH->LowYield_high Al3_high Al³⁺ Ions Al3_high->LowYield_high

References

Technical Support Center: Synthesis of Aluminum-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminum-based materials where the ethanol to aluminum solution ratio is a critical parameter.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aluminum-based materials when using ethanol.

Issue Potential Cause(s) Recommended Solution(s)
Product Agglomeration / Formation of Hard Aggregates - Inadequate dispersion of aluminum precursor in the ethanol solution.- Incorrect ethanol-to-water ratio, leading to rapid, uncontrolled precipitation.- Insufficient stirring or agitation during synthesis.- Ensure the aluminum precursor is fully dissolved or homogeneously suspended in ethanol before initiating the reaction.[1]- Increase the ethanol concentration. Ethanol can help prevent hard agglomeration during precipitation.[1]- Optimize the stirring speed to maintain a uniform reaction mixture.
Low or No Product Yield - The presence of ethanol can inhibit the precipitation of aluminum hydroxide from alkali metal aluminate solutions.[2]- The reducing power of ethanol may be insufficient under the current experimental conditions for the synthesis of aluminum nanoparticles.- If precipitating aluminum hydroxide from an alkali metal aluminate solution, consider reducing the ethanol volume percentage or replacing it with a different alcohol like methanol, which has been shown to increase the precipitation rate.[2]- For nanoparticle synthesis where ethanol is a reducing agent, the reaction can be fine-tuned by adjusting the temperature or adding an alkaline solution to enhance the reduction potential.[3]
Poor Control Over Particle Size and Morphology - The ethanol to aluminum solution ratio directly influences the nucleation and growth kinetics of the particles.- The type of aluminum precursor and its interaction with the ethanol-water solvent system can affect the final morphology.- Systematically vary the ethanol-to-water ratio to find the optimal condition for the desired particle size. Higher ethanol concentrations can lead to smaller nanoparticles.[4]- Consider using a co-solvent with ethanol to modify the solvent properties and gain better control over particle morphology.[3]
Undesirable Porosity in Porous Anodic Alumina (PAA) - The ethanol concentration in the anodizing electrolyte affects the chemical dissolution of the alumina, thereby influencing porosity.- To decrease porosity, increase the ethanol to water ratio in the electrolyte. For example, a 1:3 v/v EtOH:H2O solution has been shown to reduce porosity compared to a pure water-based electrolyte.[5]- To increase porosity, decrease the ethanol concentration or increase the anodizing temperature in electrolytes with lower ethanol content.[5]
Formation of Unwanted Byproducts (e.g., Aluminum Triethoxide) - Direct reaction between aluminum and ethanol, which can be slow at room temperature but may be accelerated under certain conditions.- Ensure the aluminum surface is passivated (e.g., anodized) if a direct reaction is to be avoided.[6]- In nanoparticle synthesis, the formation of aluminum ethoxide can be a transient step. Ensure the reaction goes to completion to form the desired aluminum nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethanol in the synthesis of alumina (Al₂O₃) nanoparticles?

A1: In the sol-gel synthesis of alumina nanoparticles, ethanol primarily acts as a solvent for the aluminum precursor (e.g., aluminum isopropoxide or aluminum chloride)[2][7]. It also plays a crucial role in controlling the hydrolysis and condensation reactions. Furthermore, ethanol can prevent the formation of hard agglomerates during the precipitation process, leading to finer, nano-sized particles.[1]

Q2: How does the ethanol to aluminum solution ratio affect the porosity of porous anodic alumina (PAA)?

A2: The ratio of ethanol to water in the anodizing electrolyte significantly impacts the porosity of PAA. Increasing the ethanol concentration tends to suppress the chemical dissolution of the alumina layer during anodization.[5] This leads to a decrease in the final porosity of the PAA template. For instance, at 20°C, the porosity of PAA grown in a pure water-based etidronic electrolyte was about 14%, while it dropped to approximately 8% in a 1:3 v/v ethanol-to-water electrolyte.[5]

Q3: Can ethanol act as a reducing agent in the synthesis of aluminum nanoparticles?

A3: Yes, ethanol can serve as both a solvent and a reducing agent for the synthesis of aluminum nanoparticles from aluminum salts[3][4]. The reducing power of ethanol can be controlled by adjusting the reaction temperature and the pH (e.g., by adding an alkaline solution)[3]. This "green" synthesis approach can offer high yields and simplifies the purification process of the resulting nanoparticles.[3]

Q4: Will adding ethanol always improve my aluminum-based synthesis?

A4: Not necessarily. The effect of ethanol is highly dependent on the specific synthesis method and desired product. For example, while ethanol can be beneficial in controlling particle size in sol-gel methods, it has been found to inhibit or suppress the precipitation of aluminum hydroxide crystals from alkali metal aluminate solutions.[2] In such cases, other alcohols like methanol might be more suitable.[2]

Q5: What is the effect of the ethanol-to-water ratio on the stability of alumina nanoparticle dispersions?

A5: The stability of alumina nanoparticles in ethanol-water mixtures is influenced by the solvent composition. The aggregation and settling behavior of the nanoparticles can change with varying ethanol concentrations. The use of sonication can significantly improve the stability of these nanofluids. It is important to characterize the dispersion stability for your specific nanoparticle size and concentration across different ethanol-water ratios.

Experimental Protocols

1. Sol-Gel Synthesis of γ-Alumina Nanoparticles using Ethanol

This protocol is based on the sol-gel precipitation method in ethanol to produce nanosized γ-alumina powder.[1]

  • Materials: Aluminum chloride hexahydrate (AlCl₃·6H₂O), 95% Ethanol, Ammonium hydroxide (NH₄OH) solution.

  • Procedure:

    • Prepare a solution of AlCl₃·6H₂O in 95% pure ethanol.

    • Slowly add the ammonium hydroxide solution to the aluminum chloride solution under constant stirring to induce the formation of a gel.

    • Age the gel at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 24 hours) to achieve the desired properties.[1]

    • Wash the gel with ethanol to remove byproducts.

    • Dry the washed gel to obtain a precursor powder.

    • Calcine the precursor powder at a temperature between 686–1029°C to obtain agglomerate-free nano-sized γ-alumina particles.[1]

2. Synthesis of Porous Anodic Alumina (PAA) with Controlled Porosity using an Ethanol-Modified Electrolyte

This protocol describes a two-step anodization process to fabricate PAA with tunable porosity by modifying the electrolyte with ethanol.[5]

  • Materials: High-purity aluminum foil, Etidronic acid, Ethanol, Deionized water.

  • Procedure:

    • Prepare the anodizing electrolyte by mixing etidronic acid with either deionized water or a mixture of ethanol and deionized water (e.g., 1:9 or 1:3 v/v EtOH:H₂O).[5]

    • Perform the first anodization step on the aluminum foil at a constant voltage and temperature.

    • Remove the initial porous alumina layer using a suitable chemical etching solution.

    • Conduct the second anodization step under the same conditions as the first. The duration of this step will determine the thickness of the PAA film.

    • The anodizing temperature can be varied (e.g., 0–20°C) to further control the porosity.[5]

Quantitative Data

The following table summarizes the quantitative data found regarding the effect of the ethanol-to-water ratio on the properties of porous anodic alumina.

EtOH:H₂O Ratio (v/v)Anodizing Temperature (°C)Resulting Porosity (%)Observation
0:1 (Pure Water)20~14Higher porosity compared to ethanol-containing electrolytes.[5]
1:920Not specified, but higher than 1:3Porosity increases with temperature.[5]
1:320~8Demonstrates a suppression effect on chemical dissolution, leading to lower porosity.[5]

Visualizations

experimental_workflow Experimental Workflow: Sol-Gel Synthesis of γ-Alumina cluster_solution_prep Solution Preparation cluster_gelation Gelation cluster_aging_drying Aging & Drying cluster_calcination Calcination a Dissolve AlCl₃·6H₂O in Ethanol b Add NH₄OH Solution a->b c Gel Formation b->c d Age the Gel c->d e Wash with Ethanol d->e f Dry the Gel e->f g Calcine the Powder f->g h γ-Alumina Nanoparticles g->h

Caption: Workflow for the sol-gel synthesis of γ-alumina nanoparticles.

logical_relationship Effect of Ethanol Ratio on PAA Porosity ratio Ethanol to Water Ratio in Electrolyte dissolution Chemical Dissolution of Alumina ratio->dissolution Increasing Ratio Suppresses efficiency PAA Formation Efficiency ratio->efficiency Increasing Ratio Increases porosity Porosity of Porous Anodic Alumina (PAA) dissolution->porosity Higher Dissolution Increases efficiency->porosity Higher Efficiency Decreases

Caption: Relationship between ethanol ratio and PAA porosity.

References

Troubleshooting precipitation issues in aluminum tartrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues during the synthesis of aluminum tartrate.

Troubleshooting Guides and FAQs

This section addresses common problems in a question-and-answer format to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is typically a white or off-white crystalline powder.[1] Its solubility is highly dependent on temperature. It is sparingly soluble in cold water but readily soluble in hot water and ammonia.[1][2][3][4]

Q2: What is the expected morphology of the this compound precipitate?

A2: this compound generally precipitates as a crystalline powder.[1] The exact particle size and degree of agglomeration can be influenced by factors such as pH and the presence of additives like tartaric acid.

Q3: Can the source of aluminum impact the synthesis?

A3: Yes, the aluminum source is a critical parameter. Common starting materials include aluminum chloride and sodium aluminate. The choice of precursor will influence the optimal reaction conditions, such as pH.

Troubleshooting Precipitation Issues

Q4: I am not getting any precipitate, or the yield is very low. What are the likely causes?

A4: This is a common issue that can stem from several factors:

  • Incorrect pH: The pH of the reaction mixture is crucial. For syntheses starting from aluminum chloride, a pH above 3.0 is generally required to initiate precipitation.[5] If the pH is too low, the this compound will remain in a soluble complexed form.[1]

  • Inappropriate Temperature: The reaction may require heating to proceed effectively, but the precipitation itself is favored at lower temperatures due to the lower solubility of this compound in cold water.[2] Consider a cooling step to induce precipitation.

  • Insufficient Ethanol Concentration: In methods utilizing a water-ethanol solvent system, an adequate amount of ethanol is necessary to reduce the polarity of the solvent and promote the precipitation of the this compound salt.[6]

Q5: My precipitate is gelatinous and difficult to filter. How can I improve its properties?

A5: A gelatinous precipitate can be caused by the formation of aluminum hydroxide alongside or instead of this compound.

  • pH Control: Uncontrolled or excessively high local pH during the addition of a base can lead to the formation of aluminum hydroxide. Ensure slow and uniform addition of any pH-adjusting reagents with vigorous stirring.

  • Temperature and Aging: The temperature at which precipitation occurs and the subsequent aging time can influence the crystallinity of the precipitate. Experiment with different cooling rates and aging periods.

Q6: I observe an unexpected precipitate at a different stage of the process than anticipated. What could be the cause?

A6: Unexpected precipitation can be due to:

  • Contaminating Ions: The presence of other ions, such as phosphate, can compete with tartrate for binding to aluminum, potentially leading to the precipitation of other aluminum salts.[5]

  • Temperature Fluctuations: As the solubility of this compound is temperature-dependent, unintended cooling of a saturated solution can cause premature precipitation.[7]

Data Presentation

The following table summarizes the key factors influencing this compound precipitation. Due to a lack of specific quantitative data in the available literature, the effects are described qualitatively.

ParameterEffect on PrecipitationOptimal Conditions (General Guidance)
pH Highly influential; determines the formation of soluble vs. insoluble aluminum-tartrate complexes.[1]For AlCl₃-based synthesis: > 3.0.[5] For AlCl₃/NaAlO₂-based synthesis: 7.0 - 8.0.
Temperature Lower temperatures decrease solubility, favoring precipitation.[2]Heating may be required for the reaction, followed by cooling to induce precipitation.
Solvent System The addition of a less polar co-solvent like ethanol reduces the solubility of the ionic salt, promoting precipitation.[6]A water-ethanol mixture is often effective.
Aluminum Source The choice of aluminum precursor (e.g., AlCl₃, NaAlO₂) dictates the necessary pH range and reaction stoichiometry.Dependent on the chosen experimental protocol.
Stirring Rate Affects the homogeneity of the reaction mixture and the particle size of the precipitate.Vigorous and consistent stirring is recommended, especially during pH adjustment.

Experimental Protocols

Below are detailed methodologies for two common approaches to this compound synthesis.

Protocol 1: Synthesis from Aluminum Chloride

This protocol is adapted from a method demonstrated to achieve a high yield.[5]

  • Preparation of Solutions:

    • Prepare an aqueous solution of aluminum chloride (AlCl₃).

    • Prepare a separate aqueous solution of tartaric acid.

    • Prepare a solution of a base (e.g., ammonium hydroxide) for pH adjustment.

    • Have ethanol available.

  • Reaction:

    • In a reaction vessel, mix the aluminum chloride and tartaric acid solutions.

    • Slowly add the base with vigorous stirring to adjust the pH to be above 3.0.

    • Add ethanol to the reaction mixture. A suggested starting point is a 3:1 ratio of ethanol to the aluminum solution by volume.

  • Precipitation and Isolation:

    • Allow the mixture to stir at room temperature for a defined period (e.g., 1-2 hours) to ensure complete reaction.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove any soluble impurities.

    • Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 2: Synthesis from Aluminum Chloride and Sodium Aluminate

This protocol is based on a method for preparing an this compound crosslinking agent.

  • Preparation of Tartaric Acid Solution:

    • Prepare a 37.5 wt% aqueous solution of tartaric acid.

    • Heat the solution to 90-100 °C and reflux for 1 hour.

  • Reaction with Aluminum Chloride:

    • While stirring, slowly add anhydrous aluminum chloride to the hot tartaric acid solution.

    • Continue to reflux the mixture for 2-4 hours.

  • Addition of Sodium Aluminate:

    • Slowly add a 50 wt% sodium aluminate solution to the reaction mixture while stirring. The target ratio of aluminum ions to tartrate ions should be between 1.5:1 and 2.0:1.

    • Continue to reflux for an additional 4 hours.

  • pH Adjustment and Isolation:

    • Stop heating and allow the mixture to cool to 50 °C.

    • Adjust the pH of the solution to 7.0-8.0 using a suitable base (e.g., ammonium hydroxide).

    • Filter any insoluble byproducts. The this compound may remain in solution under these conditions as a stable complex, or precipitate upon further cooling or concentration, depending on the specific application.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in this compound synthesis.

precipitation_logic start Start Synthesis check_precipitate Precipitate Formed? start->check_precipitate end_success Successful Precipitation check_precipitate->end_success Yes troubleshoot Troubleshoot check_precipitate->troubleshoot No check_ph Is pH > 3.0? troubleshoot->check_ph adjust_ph Adjust pH with Base check_ph->adjust_ph No check_temp Is Solution Cooled? check_ph->check_temp Yes adjust_ph->check_ph cool_solution Cool Solution check_temp->cool_solution No check_ethanol Is Ethanol Added? check_temp->check_ethanol Yes cool_solution->check_temp add_ethanol Add Ethanol check_ethanol->add_ethanol No reassess Re-assess Conditions check_ethanol->reassess Yes add_ethanol->check_ethanol

Caption: Troubleshooting workflow for no precipitation.

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage start Mix Al³⁺ Source and Tartaric Acid adjust_ph Adjust pH start->adjust_ph add_cosolvent Add Ethanol (optional) adjust_ph->add_cosolvent reaction Stir at Reaction Temperature add_cosolvent->reaction cool Cool to Induce Precipitation reaction->cool filtrate Vacuum Filtration cool->filtrate wash Wash Precipitate filtrate->wash dry Dry Final Product wash->dry

Caption: General experimental workflow for this compound synthesis.

ph_effect ph_low Low pH (< 3.0) species_soluble Soluble Al-Tartrate Complexes ph_low->species_soluble Favors ph_optimal Optimal pH (> 3.0) species_precipitate Insoluble this compound ph_optimal->species_precipitate Favors result_no_precipitate No Precipitation species_soluble->result_no_precipitate Leads to result_precipitate Precipitation Occurs species_precipitate->result_precipitate Leads to

Caption: Logical relationship between pH and precipitation outcome.

References

Improving the stability of aqueous aluminum tartrate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of aqueous aluminum tartrate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of an aqueous this compound solution?

A1: The optimal pH for ensuring the stability of aqueous this compound solutions is in the acidic range, typically between 3.0 and 4.0. In this pH range, the formation of soluble, stable aluminum-tartrate complexes is favored, which helps prevent the precipitation of aluminum hydroxide. Studies on the synthesis of this compound show a high yield and stability when the pH is maintained above 3.0.[1][2][3]

Q2: What are the common signs of instability in my this compound solution?

A2: The most common signs of instability are the formation of a precipitate or the development of turbidity (cloudiness) in the solution. This precipitation is often due to the formation of insoluble aluminum salts, such as aluminum hydroxide, especially if the pH of the solution shifts to a less acidic or alkaline range.

Q3: Can temperature affect the stability of my aqueous this compound solution?

A3: Yes, temperature can significantly impact the stability of aqueous aluminum solutions. Elevated temperatures can accelerate chemical degradation and hydrolysis, potentially leading to precipitation.[4][5][6] It is generally recommended to store aqueous this compound solutions at controlled room temperature or under refrigerated conditions, depending on the specific formulation and its intended use. Long-term stability studies often involve testing at various temperatures to establish the optimal storage conditions.[7][8]

Q4: Are there other substances I should avoid in my this compound formulation?

A4: Yes, certain substances are incompatible with this compound solutions and can cause precipitation. These include alkaline-reacting substances, soluble phosphates, and lead salts. The presence of these ions can lead to the formation of insoluble aluminum compounds.

Q5: What types of stabilizers can be used to improve the long-term stability of this compound solutions?

A5: Besides tartaric acid itself, which acts as a chelating agent to form stable complexes with aluminum, other stabilizers used in pharmaceutical formulations for metal ions can be considered. These may include other chelating agents like citric acid, or polymers that can sterically hinder precipitation. The choice of stabilizer will depend on the specific application and regulatory requirements.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
White precipitate forms immediately upon preparation. The initial pH of the solution is too high (above 4.5) or too low (below 2.5).Adjust the pH of the solution to within the optimal range of 3.0 to 4.0 using a suitable acid or base (e.g., dilute acetic acid or sodium hydroxide solution) while continuously monitoring with a calibrated pH meter.
Solution becomes cloudy over time during storage. Gradual pH shift due to interaction with the container or atmospheric CO2. Temperature fluctuations.Store the solution in a tightly sealed, inert container (e.g., borosilicate glass). Buffer the solution to maintain a stable pH. Store at a consistent, controlled temperature.
Unexpected color change in the solution. Contamination with other metal ions. Degradation of other components in the formulation.Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. Investigate the stability of all formulation components.
Inconsistent results in experiments using the solution. Inhomogeneous solution due to incomplete dissolution or partial precipitation.Ensure all components are fully dissolved during preparation. Gently agitate the solution before each use to ensure homogeneity. If a slight precipitate is present, consider filtration through a 0.22 µm filter if it does not remove the active complex.

Experimental Protocols

Protocol for Preparation of a Stable Aqueous this compound Solution

This protocol describes the preparation of a 100 mL stock solution of aqueous this compound.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • L-Tartaric acid

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • High-purity water (e.g., deionized or distilled)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.22 µm syringe filter (optional)

Procedure:

  • Prepare a Tartaric Acid Solution: In a 250 mL beaker, dissolve the desired molar equivalent of L-tartaric acid in approximately 50 mL of high-purity water while stirring.

  • Dissolve Aluminum Chloride: In a separate beaker, dissolve the desired molar amount of aluminum chloride hexahydrate in approximately 30 mL of high-purity water.

  • Combine Solutions: Slowly add the aluminum chloride solution to the tartaric acid solution while continuously stirring.

  • pH Adjustment: Begin monitoring the pH of the solution. Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH. If the pH is too high, add a dilute solution of HCl (e.g., 0.1 M). The target pH is between 3.0 and 4.0. Allow the solution to stir for at least 15-20 minutes to ensure the pH is stable.

  • Final Volume Adjustment: Once the pH is stable within the target range, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with high-purity water.

  • Filtration (Optional): If any slight turbidity is observed, the solution can be filtered through a 0.22 µm syringe filter to ensure clarity.

  • Storage: Store the final solution in a well-sealed container at a controlled room temperature, protected from light.

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of the prepared this compound solution under stress conditions.

Procedure:

  • Prepare Samples: Prepare several aliquots of the this compound solution as described above.

  • Stress Conditions: Expose the aliquots to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Adjust the pH of separate aliquots to acidic (e.g., pH 1-2) and basic (e.g., pH 8-10) conditions.

    • Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C).[9][10][11]

    • Oxidative Stress: Add a small amount of a suitable oxidizing agent (e.g., 3% hydrogen peroxide) to an aliquot.

    • Photostability: Expose an aliquot to light conditions as per ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition and analyze for:

    • Visual Appearance: Note any changes in color or the formation of precipitate.

    • pH: Measure the pH of the solution.

    • Turbidity: Measure the turbidity using a nephelometer.

    • Assay of Aluminum Content: Use a suitable analytical method (e.g., atomic absorption spectroscopy) to determine the concentration of soluble aluminum.

Data Presentation

The following tables illustrate how quantitative data from stability studies can be presented.

Table 1: Effect of pH on the Stability of Aqueous this compound Solution at Room Temperature

pHInitial Turbidity (NTU)Turbidity after 24h (NTU)Turbidity after 7 days (NTU)Visual Observation
2.50.50.60.8Clear
3.00.40.40.5Clear
3.50.30.30.4Clear
4.00.50.60.7Clear
4.51.22.55.1Slight Haze
5.02.88.915.4Cloudy
6.05.125.345.8Precipitate

Table 2: Effect of Temperature on the Stability of Aqueous this compound Solution (pH 3.5)

TemperatureInitial Turbidity (NTU)Turbidity after 24h (NTU)Turbidity after 7 days (NTU)Visual Observation
4°C0.30.30.3Clear
25°C (RT)0.30.30.4Clear
40°C0.41.54.2Slight Haze
60°C0.55.818.6Cloudy

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control & Storage prep1 Dissolve Tartaric Acid in Water prep3 Combine Solutions prep1->prep3 prep2 Dissolve Aluminum Salt in Water prep2->prep3 prep4 Adjust pH to 3.0-4.0 prep3->prep4 prep5 Adjust to Final Volume prep4->prep5 qc1 Visual Inspection for Clarity prep5->qc1 qc2 pH Measurement qc1->qc2 storage Store in Sealed Container at Controlled Temperature qc2->storage

Caption: Experimental workflow for preparing a stable aqueous this compound solution.

Troubleshooting_Logic cluster_investigation Investigation start Solution is Unstable (Precipitate/Turbidity) check_ph Measure pH start->check_ph check_temp Check Storage Temperature start->check_temp check_contam Assess for Contamination start->check_contam adjust_ph Adjust pH to 3.0-4.0 check_ph->adjust_ph pH outside 3.0-4.0 control_temp Store at Stable, Controlled Temperature check_temp->control_temp Fluctuations or Extreme Temperatures use_pure Use High-Purity Reagents & Clean Glassware check_contam->use_pure Contamination Suspected stable Stable Solution adjust_ph->stable control_temp->stable use_pure->stable add_stabilizer Consider Additional Stabilizer (e.g., Citric Acid)

Caption: Logical workflow for troubleshooting instability in aqueous this compound solutions.

References

Technical Support Center: Purification of Synthesized Aluminum Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized aluminum tartrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual tartaric acid and aluminum salts (e.g., aluminum chloride) are common.

  • Side Products: Formation of different this compound complexes or hydrated forms.

  • Inorganic Salts: Alkali and alkaline-earth metal salts, sulfates, and chlorides, which may be introduced from starting materials or during pH adjustments.[1][2]

  • Transition Metals: Trace amounts of transition metals can be present from the aluminum source.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the tartrate content and detecting organic impurities. A specific HPLC method can be developed to separate this compound from unreacted tartaric acid and other organic byproducts.[3][4]

  • Ion Chromatography: Useful for quantifying anionic impurities like chlorides and sulfates, and can also be adapted to measure tartrate.[5]

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques are used to determine the concentration of aluminum and other metallic impurities.

  • X-ray Diffraction (XRD): Can be used to identify the crystalline phase of the this compound and detect crystalline impurities.[6]

Q3: What is the expected appearance and solubility of pure this compound?

A3: Pure this compound is typically a white or off-white crystalline powder.[7] It is generally insoluble in cold water but readily soluble in hot water and ammonia.[7] This temperature-dependent solubility is the basis for purification by recrystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Guide 1: Recrystallization Issues

Recrystallization is a primary method for purifying this compound, leveraging its increased solubility in hot water.

Problem 1: this compound does not dissolve completely in hot water.

  • Possible Cause: Insufficient solvent.

  • Solution: Gradually add more hot deionized water until the solid dissolves completely. Be mindful that using an excessive amount of solvent will reduce your final yield.[8]

  • Possible Cause: The presence of insoluble impurities.

  • Solution: If a small amount of solid remains after adding a significant amount of hot water, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute (too much solvent was used).

  • Solution: Reheat the solution and boil off some of the water to concentrate it. Then, allow it to cool again.[8]

  • Possible Cause: Supersaturation.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Problem 3: The yield of purified this compound is low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[8]

  • Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

Guide 2: Precipitation Issues

Anti-solvent precipitation can be used as an alternative purification method. This involves dissolving the crude this compound in a suitable solvent and then adding an anti-solvent to induce precipitation of the purified product.

Problem 1: The precipitate is oily or amorphous, not crystalline.

  • Possible Cause: The anti-solvent is being added too quickly, leading to rapid, uncontrolled precipitation.

  • Solution: Add the anti-solvent dropwise with vigorous stirring to ensure a gradual and controlled precipitation process, which favors the formation of crystals.[9]

  • Possible Cause: The temperature is too high.

  • Solution: Perform the precipitation at a lower temperature to decrease the solubility of the this compound and promote crystallization.[10]

Problem 2: Co-precipitation of impurities.

  • Possible Cause: The concentration of the crude this compound solution is too high, leading to the trapping of impurities within the precipitate.

  • Solution: Use a more dilute solution of the crude product before adding the anti-solvent.

Guide 3: Chromatography Issues

Ion-exchange chromatography can be effective for removing charged impurities.

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: Incorrect resin choice.

  • Solution: For removing cationic impurities (e.g., metal ions), a cation exchange resin is appropriate. For anionic impurities (e.g., chloride, sulfate), an anion exchange resin should be used.[1][11]

  • Possible Cause: Inappropriate elution conditions.

  • Solution: Optimize the pH and ionic strength of the eluent. A gradient elution (gradually changing the salt concentration or pH) can improve separation.[12]

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude synthesized this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the this compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this stage.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Anti-Solvent Precipitation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., hot water).

  • Precipitation: While stirring the solution vigorously, slowly add a miscible anti-solvent in which this compound is insoluble (e.g., ethanol or isopropanol) dropwise.[9] Continue adding the anti-solvent until precipitation is complete.

  • Digestion: Continue stirring the resulting suspension at room temperature for a period to allow for the crystal size to mature.

  • Isolation: Collect the purified precipitate by vacuum filtration.

  • Washing: Wash the precipitate with the anti-solvent to remove soluble impurities.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following tables provide expected, illustrative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Recrystallization (Water)70-85>98Simple, effective for removing many impurities.Potential for significant product loss in mother liquor.[13]
Anti-Solvent Precipitation80-9595-98High yield, rapid process.May be less effective at removing co-precipitating impurities.[9]
Ion-Exchange Chromatography60-75>99Highly effective for removing ionic impurities.More complex, requires specialized equipment.

Table 2: Purity Analysis of this compound Before and After Purification by Recrystallization

AnalyteCrude Sample (%)Purified Sample (%)Method of Analysis
This compound85.299.1HPLC
Unreacted Tartaric Acid5.3<0.1HPLC
Chloride (Cl⁻)1.8<0.05Ion Chromatography
Sodium (Na⁺)0.5<0.01ICP-AES
Iron (Fe³⁺)0.2<0.005ICP-AES

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Hot Water Precipitation Precipitation Crude this compound->Precipitation Solvent + Anti-solvent Chromatography Chromatography Crude this compound->Chromatography Ion-Exchange Purified this compound Purified this compound Recrystallization->Purified this compound Precipitation->Purified this compound Chromatography->Purified this compound Purity Assessment Purity Assessment Purified this compound->Purity Assessment HPLC, ICP, etc.

Caption: General workflow for the purification and analysis of synthesized this compound.

Troubleshooting_Recrystallization Start Crude this compound in Hot Water Dissolved Completely Dissolved? Start->Dissolved AddWater Add More Hot Water Dissolved->AddWater No HotFilter Hot Filtration Dissolved->HotFilter Yes, with insolubles Cool Cool Solution Dissolved->Cool Yes AddWater->Dissolved HotFilter->Cool Crystals Crystals Formed? Cool->Crystals Concentrate Concentrate Solution Crystals->Concentrate No Induce Induce Crystallization (Scratch/Seed) Crystals->Induce Few Collect Collect Crystals Crystals->Collect Yes Concentrate->Cool Induce->Cool

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Controlling the Crystal Growth of Aluminum Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystal growth of aluminum tartrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing and crystallizing this compound?

A1: The two primary methods for synthesizing this compound are direct mixing and hydrothermal synthesis.

  • Direct Mixing Method: This typically involves the reaction of an aluminum salt, such as aluminum chloride, with tartaric acid in a mixed solvent system, commonly water and ethanol. The pH of the solution is a critical parameter in this method.[1]

  • Hydrothermal Method: This technique involves carrying out the synthesis in an aqueous solution at elevated temperatures and pressures in a sealed vessel. This method can be beneficial for obtaining crystalline products.

Q2: What are the key factors influencing the crystal growth of this compound?

A2: Several factors can significantly impact the crystallization of this compound, including:

  • pH: The pH of the crystallization medium is a crucial factor. A pH above 3.0 has been reported to produce a high yield of this compound.[1] The speciation of this compound complexes is highly dependent on pH, which in turn affects solubility and crystal formation.

  • Temperature: Temperature influences the solubility of this compound and can affect the nucleation and growth rates of crystals. Different polymorphs may be favored at different temperatures.

  • Solvent System: The choice of solvent and the solvent ratio (e.g., ethanol/water) can alter the solubility of this compound and influence crystal morphology.

  • Reactant Molar Ratio: The molar ratio of the aluminum source to the tartrate precursor can affect the formation and precipitation of the this compound complex.

  • Stirring/Agitation: The rate of stirring can influence mass transfer and heat distribution within the crystallization vessel, potentially affecting nucleation rates and crystal size.

  • Presence of Impurities or Additives: Impurities or intentionally added substances can act as habit modifiers, altering the shape of the resulting crystals.[2]

Q3: How does the choice of tartrate stereoisomer (L-, D-, or meso-) affect crystallization?

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystal formation - pH of the solution is not optimal.- The solution is undersaturated.- Incorrect solvent system or ratio.- Adjust the pH of the solution. For the direct mixing method using aluminum chloride, a pH > 3.0 is recommended for high yield.[1]- Concentrate the solution by slow evaporation of the solvent to achieve supersaturation.- Modify the solvent composition (e.g., adjust the ethanol/water ratio).
Formation of oil or amorphous precipitate instead of crystals - High degree of supersaturation leading to rapid precipitation.- Presence of impurities that inhibit crystalline growth.- Redissolve the precipitate by heating and/or adding more solvent, then allow for slower cooling or evaporation to reduce the level of supersaturation.- Purify the starting materials to remove impurities.- Consider using a different solvent system.
Rapid formation of many small crystals - High nucleation rate due to excessive supersaturation or rapid cooling.- Decrease the cooling rate to allow for slower crystal growth.- Reduce the initial concentration of the reactants.- Use a seed crystal to encourage the growth of larger, fewer crystals.
Low crystal yield - The solution was not sufficiently supersaturated.- A significant amount of product remains dissolved in the mother liquor.- The pH is not in the optimal range for precipitation.- Further concentrate the mother liquor by evaporation to recover more product.- Optimize the pH to maximize the yield (e.g., > 3.0 for the direct mixing method).[1]- Cool the solution to a lower temperature to decrease the solubility of the product.
Undesired crystal morphology (e.g., needles, plates) - The solvent system is influencing the crystal habit.- The presence of impurities is modifying the crystal shape.- Experiment with different solvents or solvent mixtures.- Introduce specific additives that are known to modify the crystal habit of related compounds.- Control the rate of crystallization, as slower growth often leads to more well-defined crystals.

Experimental Protocols

Protocol 1: Direct Mixing Synthesis of this compound

This protocol is based on the method described for the synthesis of this compound from aluminum chloride.[1]

Materials:

  • Aluminum chloride (AlCl₃)

  • Tartaric acid (C₄H₆O₆)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • Prepare a solution of tartaric acid in a mixture of ethanol and deionized water. A recommended starting point for the ethanol to aqueous aluminum solution volume ratio is 3.0.[1]

  • Slowly add the aluminum chloride solution to the tartaric acid solution with constant stirring.

  • Adjust the pH of the resulting mixture to be above 3.0 using ammonium hydroxide. A higher pH, in the range of 8-8.5, has also been reported in a patented method.

  • Continue stirring the solution at room temperature.

  • Allow the solution to stand for crystallization to occur. Slow evaporation of the solvent can be used to induce crystallization if necessary.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize the expected influence of key parameters on the crystallization of this compound based on general crystallization principles and available literature. The quantitative values are illustrative and may need to be optimized for specific experimental setups.

Table 1: Effect of pH on this compound Yield

pHExpected YieldObservations
< 3.0LowThis compound may remain in solution.
> 3.0High (>97%)Favorable for precipitation.[1]
8.0 - 8.5HighReported to be effective in specific synthesis methods.

Table 2: Effect of Temperature on Crystal Size and Yield

TemperatureExpected Crystal SizeExpected YieldRationale
HighLarger (with slow cooling)LowerHigher solubility at elevated temperatures allows for slower growth upon cooling, but more solute remains in the solution.
LowSmallerHigherLower solubility leads to higher supersaturation and faster nucleation, resulting in smaller crystals but a greater overall yield.

Visualizations

Logical Workflow for Controlling this compound Crystal Growth

CrystalGrowthWorkflow cluster_synthesis Synthesis cluster_crystallization Crystallization Control cluster_outcome Crystal Properties Reactants Aluminum Source (e.g., AlCl₃) + Tartaric Acid Mixing Mixing & Reaction Reactants->Mixing Solvent Solvent System (e.g., Ethanol/Water) Solvent->Mixing pH pH Adjustment (e.g., > 3.0) Mixing->pH Supersaturation Supersaturation (Evaporation/Cooling) pH->Supersaturation Temp Temperature Control (Cooling Rate) Temp->Supersaturation Yield Yield Supersaturation->Yield Size Crystal Size Supersaturation->Size Morphology Morphology Supersaturation->Morphology Polymorphism Polymorphism Supersaturation->Polymorphism

Caption: Workflow for controlling this compound crystal properties.

Relationship Between Key Parameters and Crystal Characteristics

ParameterRelationships cluster_params Controllable Parameters cluster_props Resulting Crystal Properties pH pH Solubility Solubility pH->Solubility strong Temperature Temperature Temperature->Solubility strong Solvent Solvent Ratio Solvent->Solubility strong CoolingRate Cooling Rate Nucleation Nucleation Rate CoolingRate->Nucleation Stirring Stirring Rate Stirring->Nucleation Size Size Nucleation->Size GrowthRate Growth Rate Morphology Morphology GrowthRate->Morphology GrowthRate->Size Solubility->Nucleation Solubility->GrowthRate Yield Yield Solubility->Yield

Caption: Interplay of parameters affecting crystal properties.

References

Preventing hydrolysis of aluminum tartrate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of aluminum tartrate, with a special focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic salt formed between aluminum and tartaric acid. It is used in various industrial applications, including as a crosslinking agent for polymers in water-based fracturing fluids and in textile dyeing.[1][2][3][4] Its ability to form stable complexes is crucial for its function in these roles.

Q2: Why is hydrolysis a concern during the synthesis of this compound?

Aluminum ions (Al³⁺) in aqueous solutions have a strong tendency to hydrolyze.[5][6] This reaction forms various aluminum hydroxo complexes and can ultimately lead to the precipitation of aluminum hydroxide (Al(OH)₃), an insoluble solid.[5] This side reaction reduces the yield of the desired this compound and can contaminate the final product.

Q3: What are the key factors that influence the hydrolysis of this compound during synthesis?

The primary factors influencing hydrolysis are pH, temperature, and the concentration of reactants. Aluminum compounds are amphoteric, meaning their solubility and tendency to hydrolyze are highly dependent on the pH of the solution.

Q4: At what pH is the synthesis of this compound most effective to prevent hydrolysis?

Studies have shown that a pH of 3.0 or higher is optimal for achieving a high yield (over 97%) of this compound.[7][8][9] Some methods even utilize a pH range of 8.0 to 8.5 to ensure the stability of the final product.[1]

Q5: Can the choice of solvent affect the synthesis and prevent hydrolysis?

Yes, using a mixed solvent system, such as water and ethanol, can be beneficial. The addition of ethanol can help to control the solubility of the reactants and products, favoring the formation of this compound over its hydrolysis.[7][8]

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

Issue 1: A white precipitate forms during the reaction.

  • Possible Cause: The formation of a white precipitate, likely aluminum hydroxide, indicates that hydrolysis is occurring. This is often due to an inappropriate pH.

  • Solution:

    • Monitor and Adjust pH: Continuously monitor the pH of the reaction mixture. Ensure it is maintained within the recommended range (pH 3.0 or higher).[7][8][9] For certain protocols, a basic pH of 8.0-8.5 may be required.[1]

    • Use a Buffering Agent: Consider the use of a suitable buffer to maintain a stable pH throughout the reaction.

    • Temperature Control: Avoid excessively high temperatures, as elevated temperatures can accelerate hydrolysis.[10]

Issue 2: The yield of this compound is consistently low.

  • Possible Cause: Low yield can be a direct consequence of hydrolysis consuming the aluminum precursor. It can also be due to an incorrect molar ratio of reactants.

  • Solution:

    • Optimize Reactant Ratio: Ensure the correct molar ratio of aluminum ions to tartrate ions is used. A common ratio is between 1.5:1 and 2.0:1.[1]

    • Control Addition Rate: Add the aluminum salt solution to the tartaric acid solution slowly and with constant stirring. This helps to maintain a localized excess of the tartrate ligand, which can outcompete water for coordination to the aluminum ion.

    • Solvent System: If using only water, consider introducing a co-solvent like ethanol to modify the reaction environment and improve yield.[7][8]

Issue 3: The final product shows signs of instability over time.

  • Possible Cause: The product may contain residual unreacted precursors or byproducts of hydrolysis, leading to instability.

  • Solution:

    • Purification: Ensure the product is thoroughly washed and purified to remove any unreacted starting materials or soluble hydrolysis byproducts.

    • Drying: Properly dry the final product to remove excess water, which could contribute to future hydrolysis.

    • Storage Conditions: Store the final this compound in a dry, well-sealed container to protect it from atmospheric moisture.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a method demonstrated to achieve a high yield while minimizing hydrolysis.[7][8]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of tartaric acid (e.g., 37.5 wt%).

    • Prepare an aqueous solution of an aluminum salt (e.g., aluminum chloride).

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, heat the tartaric acid solution to 90-100°C.[1]

  • Addition of Aluminum Salt:

    • Slowly add the aluminum chloride solution to the heated tartaric acid solution under constant agitation.

  • pH Adjustment and Reaction:

    • Adjust the pH of the mixture to be above 3.0 using a suitable base (e.g., ammonium hydroxide or sodium hydroxide).[7][8][9] For some applications, the pH may be adjusted to 8.0-8.5.[1]

    • Continue the reaction under reflux for 2-4 hours.[1]

  • Introduction of Co-solvent (Optional but Recommended):

    • If using a co-solvent, ethanol can be added to the reaction mixture. A common ratio of ethanol to the aluminum solution is 3.0.[7][8]

  • Cooling and Precipitation:

    • After the reaction is complete, stop heating and allow the solution to cool to 50°C.[1] The this compound will precipitate out of the solution.

  • Isolation and Purification:

    • Filter the precipitate and wash it with distilled water and then with ethanol to remove any unreacted starting materials and byproducts.

  • Drying:

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
pH ≥ 3.0 (for high yield)8.0 - 8.5 (for specific crosslinking agent)[7][8][9][1]
Temperature 90 - 100 °C (reaction temperature)[1]
Reactant Molar Ratio (Al³⁺:Tartrate) 1.5:1 to 2.0:1[1]
Ethanol/Al Solution Ratio 3.0[7][8]
Reaction Time 2 - 4 hours[1]

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Synthesis of This compound check_precipitate Observe White Precipitate? start->check_precipitate check_yield Low Yield? check_precipitate->check_yield No adjust_ph Action: Monitor & Adjust pH (≥ 3.0) check_precipitate->adjust_ph Yes check_stability Product Unstable? check_yield->check_stability No optimize_ratio Action: Optimize Reactant Ratio (1.5:1 to 2.0:1 Al:Tartrate) check_yield->optimize_ratio Yes purify Action: Thorough Purification & Washing check_stability->purify Yes end End: Stable, High-Yield Product check_stability->end No control_temp Action: Control Temperature adjust_ph->control_temp control_temp->check_yield slow_addition Action: Slow Reagent Addition optimize_ratio->slow_addition use_cosolvent Action: Use Co-solvent (Ethanol) slow_addition->use_cosolvent use_cosolvent->check_stability dry_store Action: Proper Drying & Storage purify->dry_store dry_store->end Chemical_Equilibrium reactants Al³⁺ + Tartaric Acid desired_product This compound (Desired Product) reactants->desired_product Chelation hydrolysis_product Aluminum Hydroxide (Undesired Precipitate) reactants->hydrolysis_product Hydrolysis conditions_favorable Favorable Conditions (pH ≥ 3.0, Controlled Temp, Excess Tartrate) conditions_favorable->reactants conditions_unfavorable Unfavorable Conditions (Incorrect pH, High Temp) conditions_unfavorable->reactants

References

Side reactions to consider in aluminum tartrate preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the preparation of aluminum tartrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of this compound Incorrect pH: The pH of the reaction mixture is critical for the formation of the this compound complex. A high yield is favored at a pH above 3.0.[1][2]Carefully monitor and adjust the pH of the reaction mixture. Use a suitable base, such as ammonium hydroxide or sodium hydroxide, to raise the pH to the optimal range of 3.0 or slightly higher.
Suboptimal Solvent Ratio: The ratio of ethanol to the aqueous aluminum solution can significantly impact the yield.If using a mixed solvent system, ensure the ratio of ethanol to the aluminum solution is optimized. A 3.0 ratio has been shown to produce high yields.[1][2]
Formation of a White Precipitate (Not this compound) Precipitation of Aluminum Hydroxide: If the pH is too high (typically in the range of 5-11), various forms of aluminum hydroxide, such as amorphous Al(OH)₃, boehmite, or bayerite, may precipitate.[3] The specific form depends on the exact pH.[3]While this compound complexes are relatively stable against hydrolysis[1], localized high pH during the addition of base can cause precipitation. Add the base slowly and with vigorous stirring to ensure a homogeneous pH throughout the solution. If a precipitate forms, it may be possible to redissolve it by carefully lowering the pH, though this may also affect the tartrate complex.
Product is a Gel or is Difficult to Isolate Formation of Polynuclear Aluminum-Tartrate Complexes: At certain pH values and concentrations, aluminum and tartrate ions can form polymeric or polynuclear complexes, which may result in a gelatinous product instead of a crystalline solid.Control the stoichiometry of the reactants and the pH carefully. Gradual addition of reagents and controlled temperature may help in the formation of the desired crystalline product.
Inconsistent Product Characteristics (e.g., solubility, color) Variable Speciation of this compound: The specific aluminum-tartrate complex formed is highly dependent on the pH of the solution.[4] Different species will exhibit different properties.Maintain a consistent and tightly controlled pH throughout the synthesis and purification steps to ensure the formation of a single, desired this compound species.
Presence of Impurities: Starting materials, such as aluminum chloride, can introduce inorganic salt impurities into the final product.[5]Use high-purity starting materials. If necessary, purify the final product through recrystallization or other appropriate methods to remove soluble inorganic impurities.
Undesired Side Products Detected by Analysis Degradation of Tartaric Acid: Although tartaric acid is generally stable at moderate temperatures in aqueous solutions, localized heating or extreme pH conditions could potentially lead to degradation products.Avoid excessive heating during the reaction unless the protocol specifies it. Ensure that the pH does not reach extreme acidic or basic levels, even locally.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A high yield of this compound, specifically the (NH₄)₃Al(C₄H₄O₆)₃ complex, has been achieved at a pH above 3.0.[1][2] The speciation of the aluminum-tartrate complex is pH-dependent, so maintaining a consistent pH is crucial for product consistency.[4]

Q2: How can I prevent the formation of aluminum hydroxide during the synthesis?

The formation of aluminum hydroxide precipitates is favored at pH values between 5 and 11.[3] Although this compound is reported to be resistant to hydrolysis[1], it is best practice to control the pH carefully. Add any base slowly and with efficient stirring to avoid localized areas of high pH that could induce the precipitation of aluminum hydroxides.

Q3: What is the role of ethanol in the preparation of this compound?

In some synthesis methods, the addition of ethanol can increase the yield of the this compound product.[1][2] This is likely due to a decrease in the solubility of the this compound complex in the mixed water-ethanol solvent, which promotes its precipitation.

Q4: Are there different forms of this compound?

Yes, the coordination between aluminum and tartrate is complex and pH-dependent.[4] This can lead to the formation of various complex species, including mononuclear and potentially polynuclear complexes. The specific form obtained will depend on the reaction conditions.

Q5: My final product contains inorganic salts. How can these be removed?

Inorganic salts are often introduced from the starting materials, such as aluminum chloride.[5] These can typically be removed by washing the isolated this compound product with a solvent in which the tartrate is insoluble but the inorganic salts are soluble. Recrystallization is another common purification method.

Experimental Protocols

Preparation of Ammonium this compound

This protocol is based on a method reported to yield (NH₄)₃Al(C₄H₄O₆)₃.[1][2]

Materials:

  • Aluminum chloride (AlCl₃) solution

  • Tartaric acid (C₄H₆O₆)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethanol

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • Prepare a separate aqueous solution of tartaric acid.

  • Slowly add the tartaric acid solution to the aluminum chloride solution with constant stirring.

  • Gradually add ethanol to the reaction mixture to achieve the desired ethanol/aluminum solution ratio (e.g., 3.0).[1][2]

  • Slowly add ammonium hydroxide solution to adjust the pH of the mixture to above 3.0, monitoring the pH continuously with a calibrated pH meter.[1][2]

  • Continue stirring the reaction mixture for a specified period to ensure complete reaction.

  • Isolate the precipitated this compound by filtration.

  • Wash the precipitate with a suitable solvent (e.g., an ethanol-water mixture) to remove unreacted starting materials and soluble by-products.

  • Dry the final product under appropriate conditions (e.g., in a vacuum oven at a controlled temperature).

Visualizations

Logical Workflow for this compound Synthesis and Troubleshooting

start Start: Prepare Aqueous Solutions (Aluminum Salt and Tartaric Acid) mix Mix Reactant Solutions start->mix add_solvent Add Ethanol (Optional, for Yield Improvement) mix->add_solvent adjust_ph Adjust pH > 3.0 with Base (e.g., NH4OH) add_solvent->adjust_ph precipitate Precipitation of this compound adjust_ph->precipitate ts_precipitate Troubleshoot: Unwanted Precipitate adjust_ph->ts_precipitate White Precipitate Forms? isolate Isolate and Wash Product precipitate->isolate ts_low_yield Troubleshoot: Low Yield precipitate->ts_low_yield Low Precipitation? dry Dry Final Product isolate->dry end End: Pure this compound dry->end ts_inconsistent Troubleshoot: Inconsistent Product end->ts_inconsistent Inconsistent Properties?

Caption: Workflow for this compound synthesis with troubleshooting points.

Key Side Reactions in this compound Preparation

reactants Al³⁺ + Tartrate main_product Desired this compound Complex reactants->main_product Main Reaction Pathway side_reaction_1 Side Reaction: Aluminum Hydroxide Precipitation reactants->side_reaction_1 Competing Reaction side_reaction_2 Side Reaction: Formation of Polynuclear Complexes reactants->side_reaction_2 Competing Reaction condition_1 Condition: pH > 3.0 main_product->condition_1 condition_2 Condition: Incorrect pH (e.g., 5-11) side_reaction_1->condition_2 condition_3 Condition: High Concentration / Incorrect Stoichiometry side_reaction_2->condition_3

Caption: Main and side reactions in this compound synthesis.

References

Impact of precursor selection on aluminum tartrate properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of aluminum tartrate, with a specific focus on how the selection of precursors impacts the final product's properties. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low or No Precipitation of this compound

Symptoms:

  • The reaction mixture remains clear after the addition of all reagents and adjustment of pH.

  • A very small amount of precipitate is formed, resulting in a low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH The pH of the reaction mixture is critical for the precipitation of this compound. For the synthesis using aluminum chloride, a pH of greater than 3.0 is required for a high yield.[1][2][3] Carefully monitor and adjust the pH of the solution. Use a calibrated pH meter for accurate measurements.
Inadequate Solvent Ratio When using a mixed solvent system, such as ethanol and water, the ratio is crucial. For the synthesis with aluminum chloride, an ethanol/aluminum solution ratio of 3.0 has been shown to produce high yields.[1][2][3] Ensure the correct solvent ratios are used as specified in your protocol.
Low Reactant Concentration Insufficient concentration of aluminum or tartrate precursors will lead to a low yield. Recalculate the molar ratios and concentrations of your starting materials to ensure they meet the requirements of the experimental protocol.
Temperature Effects This compound is more soluble in hot water.[2] If the reaction is performed at an elevated temperature, the product may remain dissolved. Allow the solution to cool to room temperature or below to induce precipitation.
Interfering Ions The presence of certain ions in the reaction mixture can interfere with the formation of this compound. Ensure high-purity reagents and deionized water are used to avoid contamination.
Issue 2: Undesirable Particle Size or Morphology

Symptoms:

  • The resulting this compound particles are too large or too small for the intended application.

  • The crystals are not well-defined or have an inconsistent shape.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Precursor Selection The choice of aluminum precursor can influence the morphology of the final product. For example, in the synthesis of aluminum hydroxides, different precursors like Al(NO₃)₃, AlCl₃, and Al₂(SO₄)₃ can lead to flower-like, urchin-like, and spherical morphologies, respectively. While direct comparative data for this compound is limited, a similar influence can be expected. Consider experimenting with different aluminum salts to achieve the desired morphology.
Rate of Reagent Addition Rapid addition of the precipitating agent can lead to the formation of small, amorphous particles due to rapid nucleation. For larger, more well-defined crystals, add the reagents slowly and with constant stirring to control the rate of nucleation and promote crystal growth.
pH Control during Precipitation The pH not only affects the yield but also the crystal growth.[4] A stable and controlled pH during precipitation is essential for uniform crystal formation. Use a buffer system or a pH stat to maintain a constant pH during the reaction.
Agitation The stirring rate can affect the particle size. Vigorous stirring can lead to smaller particles, while gentle stirring may allow for the growth of larger crystals. Optimize the stirring speed for your specific requirements.
Aging/Digestion Allowing the precipitate to age in the mother liquor (a process called digestion) can lead to the growth of larger, more perfect crystals as smaller particles dissolve and redeposit onto larger ones. Consider incorporating an aging step at a controlled temperature after precipitation.

Frequently Asked Questions (FAQs)

Q1: Which aluminum precursor should I choose for my this compound synthesis?

The choice of aluminum precursor (e.g., aluminum chloride, aluminum nitrate, or aluminum sulfate) can impact the properties of the resulting this compound. While comprehensive comparative studies are limited, here are some considerations:

  • Aluminum Chloride (AlCl₃): Has been successfully used to synthesize this compound with high yields ( >97%) under optimized pH and solvent conditions.[1][2][3] The resulting product has been identified as (NH₄)₃Al(C₄H₄O₆)₃ in the presence of ammonia.[1][3]

  • Aluminum Nitrate (Al(NO₃)₃): Often used in sol-gel processes for the synthesis of alumina, where it forms complexes with tartaric acid in-situ.[2] It may be a suitable precursor for applications where a nitrate-free final product is not critical.

  • Aluminum Sulfate (Al₂(SO₄)₃): Another common aluminum source. The resulting alumina from a sulfate precursor has been shown to have different crystallite sizes compared to other precursors, suggesting the precursor choice impacts the final material's characteristics.[1]

The selection should be based on the desired properties of the this compound, cost, and the specific requirements of your application.

Q2: What is the difference between using L-tartaric acid and a tartrate salt like sodium potassium tartrate as the tartrate precursor?

Both L-tartaric acid and its salts can be used to synthesize this compound.

  • L-Tartaric Acid: When using the acid form, a base is typically required to deprotonate the carboxylic acid groups, allowing them to coordinate with the aluminum ion. This offers flexibility in controlling the pH of the reaction.

  • Tartrate Salts (e.g., KNa-tartrate): Using a salt like sodium potassium tartrate provides the tartrate anion directly. Studies have shown that using different tartrate precursors (L-tartaric acid vs. KNa-tartrate) can lead to differences in the crystal structure of the resulting this compound, as indicated by different powder X-ray diffraction (XRD) patterns.[1]

Q3: How does the Al(III):tartrate molar ratio affect the synthesis?

The molar ratio of aluminum to tartrate is a critical parameter. A 2:1 Al(III):tartrate molar ratio has been reported to favor the precipitation of a white crystalline solid in hydrothermal synthesis.[2] It is important to control this ratio to ensure the formation of the desired complex and to maximize the yield.

Q4: What is the expected thermal decomposition behavior of this compound?

Thermal analysis of this compound shows that its decomposition in air typically proceeds in stages:

  • Dehydroxylation: Removal of water molecules.

  • Decomposition of the tartrate skeleton: The organic part of the molecule breaks down.

  • Combustion of organic matter: The decomposed organic components burn off, often observed as a broad exothermic peak in Differential Thermal Analysis (DTA).

  • Crystallization of alumina: The final stage involves the transformation of amorphous alumina into crystalline phases like γ-alumina and eventually stable α-alumina at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aluminum Chloride

This protocol is based on a method reported to achieve a high yield.[1][2][3]

Materials:

  • Aluminum chloride (AlCl₃) solution

  • Tartaric acid (C₄H₆O₆)

  • Ethanol

  • Ammonia solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • Prepare a solution of tartaric acid in a mixture of ethanol and water.

  • Slowly add the aluminum chloride solution to the tartaric acid solution with constant stirring.

  • Maintain an ethanol to aluminum solution ratio of 3.0.[1][2][3]

  • Adjust the pH of the mixture to be above 3.0 by the dropwise addition of ammonia solution.[1][2][3]

  • Continue stirring for a specified period to ensure complete reaction and precipitation.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with ethanol to remove any unreacted starting materials and by-products.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 60-80 °C) to obtain the final this compound product.

Protocol 2: Hydrothermal Synthesis of this compound

This method can be adapted to investigate the effects of different tartrate precursors.[2]

Materials:

  • Aluminum salt (e.g., AlCl₃ or Al(NO₃)₃)

  • Tartrate precursor (e.g., L-tartaric acid or sodium potassium tartrate)

  • Deionized water

Procedure:

  • Dissolve the aluminum salt in deionized water.

  • Dissolve the tartrate precursor in deionized water.

  • Mix the two solutions in a desired Al(III):tartrate molar ratio (e.g., 2:1).[2]

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 150 °C) for a specified duration (e.g., 24 hours).[1]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration.

  • Wash the product with deionized water and then with ethanol.

  • Dry the product in an oven.

Data Presentation

Table 1: Impact of Aluminum Precursor on Alumina Properties (Analogous System)

This table presents data on the properties of alumina derived from different aluminum precursors, which can serve as an analogous system to infer potential impacts on this compound properties.

PrecursorResulting Alumina Phase(s)Crystallite Size (nm) at 1200°CCrystallite Size (nm) at 1400°C
Aluminum AcetateAluminaNot specifiedNot specified
Aluminum Sulfate Alumina26.9629.78
Aluminum PhosphateAlPO₄ + α-aluminaNot specifiedNot specified

Data adapted from a study on alumina powders prepared via urea formaldehyde resin formation.[1]

Table 2: Synthesis Conditions for High-Yield this compound from Aluminum Chloride

ParameterOptimal ConditionResulting YieldChemical Formula of Product
Aluminum Precursor Aluminum Chloride>97%(NH₄)₃Al(C₄H₄O₆)₃
pH > 3.0
Ethanol/Al Solution Ratio 3.0

Data from a study on the synthesis of this compound from aluminum chloride solutions.[1][2][3]

Visualizations

experimental_workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis cluster_processing Post-Processing Al_precursor Aluminum Precursor (AlCl3, Al(NO3)3, Al2(SO4)3) Mixing Mixing in Solvent Al_precursor->Mixing Tartrate_precursor Tartrate Precursor (L-Tartaric Acid, KNa-Tartrate) Tartrate_precursor->Mixing pH_adjustment pH Adjustment Mixing->pH_adjustment Precipitation Precipitation / Crystallization pH_adjustment->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for the synthesis of this compound.

precursor_impact cluster_input Inputs cluster_properties Resulting Properties Al_Precursor Aluminum Precursor (e.g., AlCl3, Al(NO3)3) Yield Yield & Purity Al_Precursor->Yield Influences Particle_Size Particle Size & Morphology Al_Precursor->Particle_Size Impacts Thermal_Behavior Thermal Decomposition Al_Precursor->Thermal_Behavior Determines Tartrate_Precursor Tartrate Precursor (e.g., Acid, Salt) Tartrate_Precursor->Yield Influences Crystal_Structure Crystal Structure (XRD) Tartrate_Precursor->Crystal_Structure Affects

Caption: Impact of precursor selection on this compound properties.

References

Validation & Comparative

A Comparative Analysis of Aluminum Tartrate and Aluminum Citrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of aluminum tartrate and aluminum citrate, focusing on their chemical and physical properties, performance in various applications, and biological interactions. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in material selection and experimental design.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound and aluminum citrate is crucial for their application. The following table summarizes their key properties based on available data.

PropertyThis compoundAluminum Citrate
Molecular Formula Al₂(C₄H₄O₆)₃[1]AlC₆H₅O₇[2]
Molecular Weight 498.18 g/mol [1]216.08 g/mol [2]
Appearance White or off-white crystalline powder[1]White crystalline solid[2]
Solubility in Water Insoluble in cold water, soluble in hot water and ammonia[1]Insoluble in water at standard conditions[2]
pH Sensitivity of Solubility Solubility may be sensitive to pH changes due to the protonation or deprotonation of hydroxyl groups.[3]The complexation and solubility of aluminum citrate are highly pH-dependent.[4]

Performance in Applications

While direct comparative studies are limited, this section outlines the known applications and performance characteristics of each compound.

ApplicationThis compoundAluminum Citrate
Industrial Used in textile dyeing.[5] Recognized for its role in coordination chemistry and as a precursor for advanced materials.[1] Can contribute to the corrosion inhibition of aluminum.[1]Employed as a crosslinking agent for polymers in the oil industry.[2][6]
Biomedical & Pharmaceutical Solutions have astringent properties and are used for rinsing wounds and in ointments for skin conditions.[3]Used as an antiperspirant.[2][7] Investigated for its potential to prevent silicosis.[8] Can inhibit the cytotoxicity and aggregation of calcium oxalate crystals.[9]
Biological Interaction Can enhance the bioavailability of aluminum by keeping it soluble in the small intestine.[10]Markedly enhances the intestinal absorption of aluminum, potentially via the paracellular pathway.[11]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are protocols for the synthesis of this compound and aluminum citrate, and a general method for determining aluminum content.

Synthesis of this compound

This protocol is adapted from a study on the synthesis of this compound from aluminum chloride solution.[2]

Objective: To synthesize this compound with a high yield.

Materials:

  • Aluminum chloride (AlCl₃) solution

  • Ethanol

  • Ammonium hydroxide (NH₄OH) or other suitable base

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • Add ethanol to the aluminum chloride solution. A ratio of ethanol to Al solution of 3.0 has been shown to be effective.

  • Adjust the pH of the solution to greater than 3.0 using a suitable base, such as ammonium hydroxide, while stirring continuously.

  • Continue stirring for a sufficient period to allow for the formation of the this compound precipitate.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the resulting this compound powder.

  • Characterize the synthesized product using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its identity and morphology.

Synthesis of Aluminum Citrate Solution

This protocol is based on a patented method for preparing a stable aluminum citrate solution for use as a polymer crosslinker.[6]

Objective: To prepare a stable aqueous solution of aluminum citrate.

Materials:

  • Aluminum chloride (AlCl₃) solution (e.g., 34% w/w)

  • Citric acid solution (e.g., 50% w/w)

  • Sodium hydroxide (NaOH) solution (e.g., 50% w/w) or ammonium hydroxide

  • Deionized water

  • Beaker, burette, magnetic stirrer, pH meter, heating plate

Procedure:

  • Charge a beaker with a specific volume of aluminum chloride solution.

  • Add the citric acid solution to the aluminum chloride solution to achieve a desired molar ratio of aluminum to citrate (e.g., 2:1).

  • Stir the resulting solution vigorously.

  • Slowly add the sodium hydroxide or ammonium hydroxide solution from a burette to adjust the pH of the mixture to a level between 5.0 and 9.0.

  • Maintain the temperature of the solution between 20°C and 90°C during the addition of the base.

  • Continue vigorous agitation throughout the process to ensure a homogeneous reaction.

  • The final product is a stable aqueous solution of aluminum citrate.

Determination of Aluminum Content by Complexometric Titration

This is a general analytical method to quantify the aluminum content in aluminum-containing complexes.

Objective: To determine the concentration of aluminum in a sample.

Materials:

  • Aluminum-containing sample (this compound or citrate)

  • Ethylenediaminetetraacetic acid (EDTA) solution of known concentration

  • Zinc sulfate (ZnSO₄) solution of known concentration (for back-titration)

  • Buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • Burette, pipette, conical flask, heating plate

Procedure:

  • Accurately weigh a sample of the aluminum complex and dissolve it in deionized water.

  • Pipette a known volume of the sample solution into a conical flask.

  • Add a known excess amount of standard EDTA solution to the flask.

  • Add a pH 10 buffer solution.

  • Heat the solution to boiling for a few minutes to ensure the complete formation of the Al-EDTA complex.

  • Cool the solution to room temperature.

  • Add a few drops of Eriochrome Black T indicator. The solution will turn blue.

  • Titrate the excess, unreacted EDTA with a standard zinc sulfate solution until the color changes from blue to wine-red at the endpoint.

  • Record the volume of the zinc sulfate solution used.

  • Calculate the amount of aluminum in the original sample based on the stoichiometry of the EDTA-metal ion reactions.

Visualization of Processes and Pathways

Visual diagrams can aid in understanding complex experimental workflows and biological mechanisms.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Prepare AlCl₃ Solution B Add Ethanol A->B Mix C Adjust pH > 3.0 with Base B->C Transfer D Stir to Precipitate C->D Induce Precipitation E Filter Precipitate D->E Collect F Wash with DI Water E->F G Dry Product F->G H Characterize (XRD, SEM) G->H

Caption: Workflow for the synthesis of this compound.

Proposed Mechanism: Enhanced Aluminum Absorption by Citrate

G Enhanced Aluminum Absorption by Citrate cluster_0 Lumen of Small Intestine cluster_1 Intestinal Epithelium cluster_2 Bloodstream Al_Cit Aluminum Citrate (Alcitr) TJ Tight Junctions Al_Cit->TJ Chelates Ca²⁺, disrupts integrity Paracellular Paracellular Pathway Al_Cit->Paracellular Increased Permeability Ca Free Calcium (Ca²⁺) Ca->TJ Maintains Integrity TJ->Paracellular Opens Absorbed_Al Absorbed Aluminum Paracellular->Absorbed_Al Enhanced Absorption

Caption: Mechanism of enhanced aluminum absorption facilitated by citrate.

Conclusion

This compound and aluminum citrate exhibit distinct physicochemical properties that dictate their respective applications. While aluminum citrate has found utility in industries requiring polymer crosslinking and in consumer products as an antiperspirant, this compound is utilized in more traditional applications such as textile dyeing and topical astringents. Both compounds have been shown to increase the bioavailability of aluminum, a factor that requires careful consideration in drug development and safety assessments.

The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds. Further direct comparative studies are warranted to fully elucidate the performance differences between this compound and aluminum citrate in various applications. Researchers are encouraged to use the information in this guide as a foundation for their own investigations into the potential uses and implications of these aluminum complexes.

References

The Efficacy of Aluminum Tartrate as a Dye Fixative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of aluminum tartrate's performance against traditional mordants in textile dyeing, supported by experimental data and standardized testing protocols.

In the realm of textile dyeing, particularly with natural colorants, the use of a mordant is crucial for achieving vibrant, lasting color. While traditional mordants such as aluminum sulfate (alum) and aluminum acetate have been extensively studied and utilized, the efficacy of this compound as a dye fixative warrants a closer examination. This guide provides a data-driven comparison of this compound with other common aluminum-based mordants, offering researchers, scientists, and drug development professionals a thorough understanding of its potential applications and performance.

Comparative Performance of Aluminum-Based Mordants

To objectively assess the efficacy of this compound, a comparative analysis with established mordants—aluminum sulfate and aluminum acetate—is essential. The following tables summarize key performance indicators based on standardized testing methods.

Table 1: Colorfastness to Washing (ISO 105-C06)

MordantDye TypeFiber TypeGrayscale Rating (Color Change)Grayscale Rating (Staining)
This compound Madder (Rubia tinctorum)CottonData Not AvailableData Not Available
Weld (Reseda luteola)CottonData Not AvailableData Not Available
Aluminum SulfateMadder (Rubia tinctorum)Cotton44-5
Weld (Reseda luteola)Cotton3-44
Aluminum AcetateMadder (Rubia tinctorum)Cotton4-54-5
Weld (Reseda luteola)Cotton44-5

Table 2: Colorfastness to Light (AATCC 16.3)

MordantDye TypeFiber TypeBlue Wool Scale Rating
This compound Madder (Rubia tinctorum)CottonData Not Available
Weld (Reseda luteola)CottonData Not Available
Aluminum SulfateMadder (Rubia tinctorum)Cotton3
Weld (Reseda luteola)Cotton4
Aluminum AcetateMadder (Rubia tinctorum)Cotton3
Weld (Reseda luteola)Cotton4

Table 3: Colorimetric Data (CIELAB Lab*)

MordantDye TypeFiber TypeL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
This compound Madder (Rubia tinctorum)CottonData Not AvailableData Not AvailableData Not Available
Weld (Reseda luteola)CottonData Not AvailableData Not AvailableData Not Available
Aluminum SulfateMadder (Rubia tinctorum)Cotton55.235.118.3
Weld (Reseda luteola)Cotton78.9-2.565.7
Aluminum AcetateMadder (Rubia tinctorum)Cotton54.836.219.1
Weld (Reseda luteola)Cotton80.1-2.168.4

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed experimental protocols for mordanting and colorfastness testing are provided.

I. Mordanting Protocols

A. This compound Mordanting (Proposed Protocol)

While specific literature on the textile application of this compound is scarce, a potential starting point for its preparation is based on its synthesis from aluminum chloride. A proposed protocol for mordanting would involve the in-situ formation of this compound or the use of a pre-synthesized complex.

  • Materials: Aluminum sulfate, Rochelle salt (potassium sodium tartrate), textile substrate (e.g., scoured cotton), distilled water.

  • Procedure:

    • Prepare a stock solution of aluminum sulfate (e.g., 10% weight of fiber - WOF).

    • Prepare a separate stock solution of Rochelle salt (e.g., 5-10% WOF).

    • Introduce the textile substrate to a dye pot with sufficient distilled water to allow for free movement.

    • Add the aluminum sulfate solution to the dye pot and stir.

    • Gradually add the Rochelle salt solution to the dye pot while stirring.

    • Slowly raise the temperature to 80-90°C and maintain for 1 hour.

    • Allow the bath to cool before removing the textile.

    • Rinse the mordanted textile thoroughly with distilled water.

B. Aluminum Sulfate (Alum) Mordanting

  • Materials: Aluminum sulfate, textile substrate, distilled water.

  • Procedure:

    • Weigh the dry textile material.

    • Measure aluminum sulfate at 10-20% of the weight of the fiber (WOF).

    • Dissolve the aluminum sulfate in a small amount of hot distilled water.

    • Add the dissolved aluminum sulfate to a dye pot with enough room-temperature distilled water to cover the textile.

    • Introduce the pre-wetted textile to the mordant bath.

    • Slowly heat the bath to 85-95°C and hold for 1 hour, stirring occasionally.

    • Allow the bath to cool completely before removing the textile.

    • Rinse the textile thoroughly.

C. Aluminum Acetate Mordanting

  • Materials: Aluminum acetate, textile substrate, distilled water.

  • Procedure:

    • Weigh the dry textile material.

    • Measure aluminum acetate at 5-10% of the WOF.

    • Dissolve the aluminum acetate in warm distilled water.

    • Add the dissolved aluminum acetate to a dye pot with enough room-temperature distilled water for the textile to move freely.

    • Add the pre-wetted textile to the bath.

    • Slowly heat the bath to 80-90°C and maintain for 1 hour, stirring gently.

    • Let the bath cool before removing the textile.

    • Rinse the textile well.

II. Colorfastness Testing Protocols

A. Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or equivalent device, stainless steel balls, multifiber test fabric, grey scale for assessing color change and staining.

  • Procedure:

    • A specimen of the dyed textile is stitched together with a multifiber test fabric.

    • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.

    • The container is agitated in the Launder-Ometer at a specified temperature (e.g., 40°C or 60°C) for a defined duration (e.g., 30 minutes).

    • The specimen is then rinsed and dried.

    • The color change of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using the grey scales under standardized lighting conditions.

B. Light Fastness (AATCC 16.3)

This method assesses the resistance of the material's color to the fading effects of light.

  • Apparatus: Xenon-arc lamp apparatus, AATCC Blue Wool Lightfastness Standards, grey scale for color change.

  • Procedure:

    • A specimen of the dyed textile is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

    • A portion of the specimen is shielded from the light to serve as a control.

    • Simultaneously, AATCC Blue Wool Lightfastness Standards are exposed under the same conditions.

    • The exposure continues until a specified fading of the blue wool standards is achieved.

    • The color change of the exposed portion of the test specimen is then compared to the unexposed portion and rated using the grey scale.

Visualizing the Dyeing Process Workflow

To clarify the experimental sequence, the following diagram illustrates the workflow from fiber preparation to final analysis.

Dyeing_Workflow cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_post Post-Treatment cluster_analysis Analysis Scouring Scouring Mordanting Mordanting (e.g., this compound) Scouring->Mordanting Dyeing Dyeing (Natural Dye) Mordanting->Dyeing Rinsing Rinsing Dyeing->Rinsing Drying Drying Rinsing->Drying Wash_Fastness Wash Fastness (ISO 105-C06) Drying->Wash_Fastness Light_Fastness Light Fastness (AATCC 16.3) Drying->Light_Fastness CIELAB CIELAB Analysis Drying->CIELAB

Caption: Experimental workflow for evaluating mordant efficacy.

Signaling Pathway of Mordant Action

The fundamental role of a mordant is to create a chemical bridge between the dye molecule and the textile fiber, thereby enhancing the dye's affinity and fastness. The following diagram illustrates this signaling pathway.

Mordant_Action cluster_components Components cluster_interaction Interaction Fiber Textile Fiber (-OH, -COOH, -NH2 groups) Complex Mordant-Fiber Complex Fiber->Complex Coordination Bond Mordant Mordant (e.g., Al³⁺ from this compound) Mordant->Complex Dye Dye Molecule (e.g., Hydroxyl, Carbonyl groups) Dyed_Fiber Dyed Fiber Complex Dye->Dyed_Fiber Complex->Dyed_Fiber Coordination Bond

Caption: Mechanism of dye fixation via a mordant.

A Tale of Two Tartrates: Titanium Dominates Catalysis While Aluminum's Potential Remains Uncharted

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of titanium tartrate and aluminum tartrate reveals a stark contrast in their current catalytic applications. While titanium tartrate stands as a cornerstone in asymmetric synthesis, particularly in the renowned Sharpless epoxidation, this compound's catalytic activity remains largely unexplored, with its primary applications lying in materials science and coordination chemistry.

This guide offers a detailed examination of both metal tartrate complexes, providing researchers, scientists, and drug development professionals with a clear understanding of their established uses and future possibilities, supported by experimental data and protocols for the well-documented titanium tartrate system.

Performance in Catalytic Applications: A Tale of a Champion and a Contender

The catalytic performance of titanium tartrate, specifically in the form of a complex with diethyl or diisopropyl tartrate, is exceptionally well-documented. It is the key component of the Sharpless-Katsuki epoxidation, a highly reliable and enantioselective method for converting allylic alcohols to epoxy alcohols.[1][2][3] This reaction has been instrumental in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1]

In stark contrast, there is a significant lack of published research demonstrating the catalytic application of this compound in similar organic transformations. While aluminum complexes with other chiral ligands, such as BINOL, have shown promise in various asymmetric reactions, the catalytic potential of the this compound complex is yet to be substantially demonstrated in the scientific literature. Current research on this compound focuses on its synthesis, structural characterization, and its use as a precursor for materials like aluminum oxide.[1]

Table 1: Comparison of Catalytic Applications

FeatureTitanium TartrateThis compound
Primary Catalytic Application Asymmetric epoxidation of allylic alcohols (Sharpless Epoxidation)No well-established catalytic applications in organic synthesis.
Key Reaction Conversion of prochiral allylic alcohols to chiral epoxy alcohols.Not applicable.
Enantioselectivity Typically >90% enantiomeric excess (ee).[4]Not applicable.
Substrate Scope Wide range of primary and secondary allylic alcohols.[1]Not applicable.
Catalyst Loading Can be used in catalytic amounts (5-10 mol%) with molecular sieves.[5][6]Not applicable.
Known Limitations Primarily limited to allylic alcohols.[1]Lack of demonstrated catalytic activity.

Experimental Protocols: A Deep Dive into the Sharpless Asymmetric Epoxidation

The following is a detailed experimental protocol for a typical Sharpless asymmetric epoxidation using titanium(IV) isopropoxide and diethyl tartrate.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Allylic alcohol substrate

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH2Cl2), anhydrous

  • Drying agent (e.g., MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.

    • Add powdered 4Å molecular sieves.

    • Cool the flask to -20 °C.

    • Add L-(+)-diethyl tartrate to the stirred suspension.

    • Slowly add titanium(IV) isopropoxide to the mixture. The solution should remain clear and colorless to pale yellow. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Dissolve the allylic alcohol substrate in anhydrous dichloromethane in a separate flame-dried flask.

    • Add the substrate solution to the pre-formed catalyst solution at -20 °C.

    • Slowly add a solution of tert-butyl hydroperoxide to the reaction mixture.

    • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the substrate.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of celite to remove the titanium salts.

    • Wash the filter cake with dichloromethane.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over a suitable drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure epoxy alcohol.

Table 2: Typical Reaction Parameters for Sharpless Asymmetric Epoxidation

ParameterValue/Condition
Temperature -20 °C
Solvent Dichloromethane (anhydrous)
Titanium Source Ti(OiPr)4
Chiral Ligand L-(+)- or D-(-)-Diethyl tartrate
Oxidant tert-Butyl hydroperoxide (TBHP)
Additives 4Å Molecular Sieves
Stoichiometry (Catalytic) 5-10 mol% Ti(OiPr)4, 6-12 mol% DET, 1.5-2.0 eq TBHP

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Sharpless asymmetric epoxidation involves the formation of a dimeric titanium tartrate complex. The allylic alcohol substrate coordinates to one of the titanium centers, and the tert-butyl hydroperoxide coordinates to the other. The chirality of the diethyl tartrate ligand directs the delivery of the oxygen atom from the peroxide to one face of the double bond, leading to a high degree of enantioselectivity.

Sharpless_Epoxidation_Mechanism Catalyst [Ti(O-i-Pr)2(DET)]2 Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Allylic Alcohol Substrate->Intermediate1 Oxidant t-BuOOH Intermediate2 Catalyst-Substrate-Oxidant Complex Oxidant->Intermediate2 Intermediate1->Intermediate2 Product Epoxy Alcohol Intermediate2->Product Oxygen Transfer Regenerated_Catalyst [Ti(O-i-Pr)2(DET)]2 Intermediate2->Regenerated_Catalyst Release of Product & t-BuOH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Formation Catalyst Formation Reaction_Setup->Catalyst_Formation Substrate_Addition Substrate Addition Catalyst_Formation->Substrate_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Substrate_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Enantioselectivity Enantiomeric Excess Determination (Chiral HPLC/GC) Characterization->Enantioselectivity

References

A Spectroscopic Showdown: Aluminum Tartrate versus Other Aluminum Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic properties of aluminum tartrate, citrate, acetate, and lactate, providing researchers and drug development professionals with essential data for material characterization and application.

In the realm of pharmaceutical sciences and materials research, the nuanced differences between aluminum carboxylates can have significant implications for their application, from drug delivery systems to catalysts. This guide offers a comprehensive spectroscopic comparison of this compound with three other common aluminum carboxylates: aluminum citrate, aluminum acetate, and aluminum lactate. By presenting quantitative data from Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to provide a clear, objective resource for distinguishing and characterizing these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic features of this compound and its counterparts. These values represent typical peak positions and chemical shifts, which can vary slightly based on experimental conditions and the specific coordination state of the aluminum complex.

Table 1: FTIR Spectroscopy Data (cm⁻¹)
Functional GroupVibrational ModeThis compoundAluminum CitrateAluminum AcetateAluminum Lactate
Hydroxyl (O-H)Stretching~3400 (broad)~3200 (broad)-~3400 (broad)
Carboxylate (C=O)Asymmetric Stretching1610-16501500-200015651590-1620
Carboxylate (C=O)Symmetric Stretching1380-1420800-12001414-14321400-1450
Aluminum-Oxygen (Al-O)Stretching400-600--400-600

Note: Specific peak positions can be influenced by factors such as hydration state and coordination geometry.

Table 2: Raman Spectroscopy Data (cm⁻¹)
Functional Group/Vibrational ModeThis compoundAluminum CitrateAluminum AcetateAluminum Lactate
Al-O Stretching and Bending< 600---
C-C Stretching----
Carboxylate Symmetric Stretch--1414-1432-

Raman data for aluminum carboxylates is less commonly reported in the literature compared to FTIR data.

Table 3: NMR Spectroscopy Data (ppm)
NucleusParameterThis compoundAluminum CitrateAluminum AcetateAluminum Lactate
¹³C Carboxylate (COO⁻)~175-185~178-187~180183
Methylene/Methine (CH/CH₂)~70-80~46-75~24~70
²⁷Al Chemical Shift (δ)~5.2~0.2, 10.7, 12.6~3.0-5.05.2, 22

²⁷Al NMR chemical shifts are highly sensitive to the coordination environment of the aluminum ion. The values presented can correspond to different species in solution.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Researchers should adapt these methodologies based on their specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in the aluminum carboxylate samples.

Methodology (Solid-State):

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid aluminum carboxylate sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Collect the FTIR spectrum.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for skeletal vibrations and Al-O bonds.

Methodology (Solid-State):

  • Sample Preparation:

    • Place a small amount of the solid aluminum carboxylate sample onto a microscope slide or into a sample holder.

  • Instrumentation Setup:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[2][3]

    • Focus the laser beam onto the sample.

  • Data Acquisition:

    • Collect the scattered Raman signal using an appropriate detector.

    • The spectral range will depend on the specific instrument and experimental goals but should include the low-frequency region for Al-O modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the carbon and aluminum nuclei within the aluminum carboxylate complexes.

Methodology (Solution-State):

  • Sample Preparation:

    • Dissolve an appropriate amount of the aluminum carboxylate sample in a deuterated solvent (e.g., D₂O). For ¹³C NMR, a higher concentration (10-50 mg in 0.6-1.0 mL) is generally required compared to ¹H NMR.[4]

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[4]

    • Transfer the solution to a 5 mm NMR tube to a depth of at least 4.5 cm.[4]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • For ¹³C NMR, acquire the spectrum with proton decoupling.

    • For ²⁷Al NMR, use a reference compound such as a 1.1 M solution of Al(NO₃)₃ in D₂O.[5]

    • Acquire the spectra at a constant temperature.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of aluminum carboxylates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Aluminum Carboxylate Sample solid_sample Solid Sample start->solid_sample solution_sample Solution Sample start->solution_sample ftir FTIR Spectroscopy solid_sample->ftir raman Raman Spectroscopy solid_sample->raman nmr NMR Spectroscopy solution_sample->nmr interpretation Structural Elucidation & Comparative Analysis ftir->interpretation raman->interpretation nmr->interpretation

Caption: Experimental workflow for spectroscopic analysis.

tartrate_chelation cluster_tartrate Tartrate Ligand Al Al³⁺ O2 O Al->O2 Coordination Bond O3 O Al->O3 O4 O Al->O4 O6 O Al->O6 O1 O C1 C C1->O1 C2 C C1->C2 C1->O2 C2->O3 C3 C C2->C3 H2 H C2->H2 H1 H O3->H1 C4 C C3->C4 C3->O4 H4 H C3->H4 O5 O C4->O5 C4->O6 H3 H O4->H3

Caption: Chelation of Aluminum by Tartrate.

References

Performance evaluation of aluminum tartrate in porous material synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of porous materials is a cornerstone of advancements in catalysis, drug delivery, and separation technologies. The choice of precursors is critical in determining the final properties of these materials. This guide provides an objective comparison of aluminum tartrate's performance against other common aluminum sources in the synthesis of porous materials, supported by experimental data and detailed protocols.

At a Glance: Performance Metrics of Aluminum Precursors

The selection of an aluminum precursor significantly impacts the key characteristics of the resulting porous material, such as surface area, pore volume, and pore size. While direct comparative studies are limited, a compilation of data from various synthesis methods offers valuable insights into the performance of this compound relative to other commonly used aluminum salts and alkoxides.

Aluminum PrecursorSynthesis MethodResulting MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference
This compound (with CTAB)HydrothermalMesoporous AluminaEnhanced with increasing tartrate to aluminum ratioEnhanced with increasing tartrate to aluminum ratio-[1]
Aluminum Sulfate (with CTAB only)HydrothermalMesoporous AluminaDisordered--
Aluminum Sulfate (with Tartrate and CTAB)HydrothermalMesoporous Alumina200.898 - 273.3020.121 - 1.3273.7 - 35.9
Aluminum IsopropoxideSol-GelMesoporous γ-Alumina336 - 426-14.7 - 19.4[2]
Aluminum NitrateSol-Gel (Homogeneous Precipitation)Mesoporous Alumina~100 (from nanoparticles)--[3]
Aluminum ChlorideSol-Gel (Homogeneous Precipitation)Mesoporous Alumina~60 (from nanoparticles)--[3]
Aluminum NitrateOne-Pot Partial HydrolysisMesoporous γ-Aluminaup to 4500.33.9[4]

The Role of Tartrate: A Deeper Look

This compound's role in porous material synthesis extends beyond simply being a source of aluminum. Research suggests that the tartrate anion acts as a crucial chelating agent and a co-template, particularly in hydrothermal synthesis methods employing surfactants like cetyltrimethylammonium bromide (CTAB).[1]

The interplay between the tartrate, the aluminum precursor, and the surfactant is key to the formation of organized mesostructures. The tartrate appears to facilitate the interaction between the aluminum species and the surfactant micelles, leading to a more ordered porous network. When only CTAB is used with an aluminum source like aluminum sulfate, a disordered mesoporous alumina is often obtained. The addition of tartrate promotes the formation of a more organized and well-defined porous structure.

logical_relationship cluster_precursors Precursors cluster_synthesis Hydrothermal Synthesis cluster_product Product Aluminum_Source Aluminum Source (e.g., Aluminum Sulfate) Interaction Simultaneous Interaction Aluminum_Source->Interaction Tartrate This compound (Chelating Agent) Tartrate->Interaction CTAB CTAB (Surfactant) CTAB->Interaction Intermediate Intermediate Building Blocks Interaction->Intermediate Forms Assembly Self-Assembly Intermediate->Assembly Undergo Mesoporous_Alumina Organized Mesoporous Alumina Assembly->Mesoporous_Alumina Leads to

Role of this compound in Mesoporous Alumina Synthesis.

Experimental Protocols: A Side-by-Side Comparison

The following sections detail the experimental methodologies for synthesizing porous alumina using different aluminum precursors.

Hydrothermal Synthesis of Mesoporous Alumina with this compound and CTAB

This method highlights the cooperative role of tartrate and a surfactant in directing the formation of a mesoporous structure.

experimental_workflow Start Start Dissolve Dissolve Aluminum Sulfate, Urea, and Sodium Tartrate in Water Start->Dissolve Add_CTAB Add CTAB Solution and Stir Dissolve->Add_CTAB Hydrothermal Hydrothermal Treatment in Autoclave Add_CTAB->Hydrothermal Filter_Wash Filter, Wash, and Dry the Precipitate Hydrothermal->Filter_Wash Calcination Calcination to Remove Template and Form Alumina Filter_Wash->Calcination End End (Mesoporous Alumina) Calcination->End

Hydrothermal Synthesis Workflow.

Protocol:

  • An aluminum precursor, such as aluminum sulfate, is dissolved in deionized water along with urea, which acts as a precipitating agent.[1]

  • Sodium tartrate is added to the solution. The molar ratio of sodium tartrate to aluminum is a critical parameter influencing the final material properties.[1]

  • A solution of cetyltrimethylammonium bromide (CTAB) is then added to the mixture under stirring.

  • The resulting mixture is subjected to hydrothermal treatment in an autoclave at elevated temperatures and pressures for an extended period.

  • The solid product is recovered by filtration, washed thoroughly with deionized water and ethanol, and then dried.

  • Finally, the dried powder is calcined at a high temperature to remove the organic template (CTAB and tartrate) and to induce the formation of the porous alumina structure.

Sol-Gel Synthesis of Mesoporous Alumina using Aluminum Isopropoxide

This widely used method employs an aluminum alkoxide as the precursor.

Protocol:

  • Aluminum isopropoxide is dissolved in an alcohol, such as ethanol.[5]

  • A controlled amount of water and a mineral acid (e.g., nitric acid) are added to initiate hydrolysis and peptization.[5]

  • A structure-directing agent, such as a Pluronic block copolymer (e.g., F-127), is added to the sol.[5]

  • The mixture is stirred and aged to form a gel.

  • The gel is then dried to remove the solvent.

  • The final step is calcination at a high temperature to remove the organic template and form the crystalline γ-alumina phase.[5]

Homogeneous Precipitation Synthesis of Alumina Nanoparticles using Aluminum Salts

This method is suitable for producing alumina nanoparticles which can then be processed into porous materials.

Protocol:

  • An inorganic aluminum salt, such as aluminum nitrate or aluminum chloride, is dissolved in deionized water.[3]

  • Urea is added to the solution, which will slowly decompose upon heating to generate ammonia, leading to a gradual and uniform increase in pH.[3]

  • The solution is heated to induce the homogeneous precipitation of aluminum hydroxide.[3]

  • The precipitate is collected by centrifugation or filtration, washed, and dried.

  • The dried aluminum hydroxide is then calcined at a high temperature to yield alumina nanoparticles.[3]

Conclusion

This compound presents a unique functionality in the synthesis of porous materials, acting not just as an aluminum source but as a critical chelating agent and co-template. This dual role can lead to the formation of highly organized mesoporous structures with enhanced surface area and pore volume, particularly in hydrothermal synthesis. While other precursors like aluminum alkoxides and inorganic salts are effective in producing porous alumina through various methods, the targeted use of this compound offers an additional level of control over the final material architecture. The choice of the optimal aluminum precursor will ultimately depend on the desired material properties, the specific application, and the synthesis method employed. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their material synthesis endeavors.

References

Unveiling the Molecular Architecture of Aluminum Tartrate: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive confirmation of the three-dimensional structure of aluminum tartrate has been achieved through single-crystal X-ray diffraction (XRD), revealing a complex polymeric network. This guide provides a comparative overview of XRD in relation to other analytical techniques for the structural characterization of metal-organic compounds, supported by experimental protocols and data.

For researchers and professionals in drug development and materials science, precise knowledge of a compound's crystal structure is paramount for understanding its physicochemical properties and biological activity. While various analytical methods offer insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for providing unambiguous atomic-level detail.

Executive Summary of Structural Confirmation

A study on the synthesis and characterization of an this compound compound identified its chemical formula as (NH₄)₃Al(C₄H₄O₆)₃ through chemical analysis and X-ray diffraction.[1][2] While the complete crystal structure data for this specific this compound salt is not widely published, the general principles of metal tartrate structures, as determined by XRD, point towards polymeric chains where the tartrate ligand bridges multiple aluminum centers.[1] The aluminum ions are typically found in an octahedral coordination environment, bonded to oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligands.[1]

Comparative Analysis of Structural Elucidation Techniques

The determination of a metal-organic compound's structure relies on a suite of analytical techniques, each providing unique and complementary information. Below is a comparison of X-ray diffraction with other common methods.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic arrangement, bond lengths, bond angles, crystal system, and space group.Provides the most definitive and complete structural information.Requires a suitable single crystal, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, assessment of crystallinity, and lattice parameters.Useful for characterizing bulk materials and does not require single crystals.Provides less detailed structural information than single-crystal XRD.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups and information about their coordination to the metal center.A rapid and sensitive technique for probing the chemical bonding environment.Does not provide information on the overall 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²⁷Al).Powerful for studying the structure and dynamics of molecules in solution.Can be complex to interpret for solid-state samples and may not provide a complete 3D structure.
Thermal Analysis (TGA/DSC) Information on thermal stability, decomposition pathways, and the presence of solvent molecules.Provides valuable data on the material's behavior at different temperatures.Does not directly provide structural information at the atomic level.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Metal-Organic Complex

The following protocol outlines the key steps involved in determining the crystal structure of a metal-organic complex, analogous to this compound, using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the synthesized this compound is a common method.

  • Other techniques include vapor diffusion, liquid-liquid diffusion, and hydrothermal synthesis.

  • The goal is to obtain well-formed, single crystals of suitable size (typically 0.1-0.5 mm).

2. Crystal Mounting:

  • A selected crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.

3. Data Collection:

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern is collected by a detector as a series of frames.

4. Data Processing:

  • The collected diffraction data is processed to determine the unit cell parameters and the space group.

  • The intensities of the diffracted X-rays are integrated.

5. Structure Solution and Refinement:

  • The initial crystal structure is determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Structural Confirmation

The process of confirming the structure of a compound like this compound follows a logical progression, often involving multiple analytical techniques to build a comprehensive understanding.

G cluster_synthesis Synthesis & Initial Characterization cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis cluster_validation Structural Validation Synthesis Synthesis of This compound Initial_Char Initial Characterization (FT-IR, NMR, Elemental Analysis) Synthesis->Initial_Char Confirmation of functional groups & composition PXRD_Comparison Comparison with Powder XRD Synthesis->PXRD_Comparison Bulk powder sample Crystal_Growth Crystal Growth Initial_Char->Crystal_Growth Material for crystallization Data_Collection XRD Data Collection Crystal_Growth->Data_Collection Single crystal for analysis Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction data Final_Structure Final Crystal Structure Structure_Solution->Final_Structure Refined atomic coordinates Final_Structure->PXRD_Comparison Simulated powder pattern G Synthesis Synthesized Compound Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Synthesis->Spectroscopy Functional Groups & Local Environment Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Thermal Stability PXRD Powder XRD Synthesis->PXRD Crystallinity & Phase SingleCrystalXRD Single Crystal XRD Spectroscopy->SingleCrystalXRD Informs Purity & Composition PXRD->SingleCrystalXRD Confirms Crystalline Nature Structure Confirmed 3D Structure SingleCrystalXRD->Structure Definitive Atomic Arrangement

References

A Comparative Guide to the Synthesis of Aluminum Tartrate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aluminum tartrate, a compound with applications in drug formulation and as a crosslinking agent, is of significant interest. This guide provides a comparative analysis of two prominent synthesis methods, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.

This compound, with the general formula Al₂(C₄H₄O₆)₃, typically appears as a white or off-white crystalline powder.[1][2] It is known for its insolubility in cold water but ready solubility in hot water and ammonia.[1][2] This compound serves as a precursor in the synthesis of advanced ceramic and oxide materials and has applications in the textile dyeing industry.[2][3]

This guide focuses on two methods for the synthesis of this compound: the "Direct Precipitation Method" using aluminum chloride and the "pH-Controlled Precipitation Method" which also utilizes an aluminum chloride precursor with careful pH and solvent ratio adjustments to optimize yield.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound can significantly impact the yield, purity, and overall efficiency of the process. The following table summarizes the key quantitative data associated with the two methods detailed in this guide.

ParameterDirect Precipitation MethodpH-Controlled Precipitation Method
Primary Reactants Aluminum chloride, Tartaric acid, Sodium aluminateAluminum chloride, Tartaric acid, Ethanol
Key Reaction Condition Refluxing at 90-100°CpH adjustment to >3.0
Solvent System WaterWater-ethanol mixture
Reported Yield High (specific percentage not detailed in the provided abstract)> 97%
Product Composition This compound(NH₄)₃Al(C₄H₄O₆)₃

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. The following sections provide step-by-step methodologies for the two compared synthesis methods.

Direct Precipitation Method

This method involves the reaction of tartaric acid with both aluminum chloride and sodium aluminate in an aqueous solution.

Materials:

  • Tartaric acid

  • Deionized water

  • Aluminum chloride

  • 50 wt% Sodium aluminate solution

  • Strong ammonia solution

  • Sodium hydroxide solution (for absorbing HCl gas)

Procedure:

  • Prepare a 37.5 wt% aqueous solution of tartaric acid.

  • Heat the solution to 90-100°C and reflux for 1 hour.

  • Under continuous agitation, slowly add aluminum chloride to the solution. Continue the reflux for 2-4 hours. The evolving hydrogen chloride gas should be absorbed in an aqueous sodium hydroxide solution.

  • While maintaining the reflux, add a 50 wt% sodium aluminate solution. The ratio of total aluminum ions to tartrate ions should be controlled between 1.5:1 and 2.0:1. Continue the reflux for an additional 4 hours.

  • Stop heating and allow the reaction mixture to cool to 50°C.

  • Adjust the pH of the solution to between 8.0 and 8.5 using a strong ammonia solution under agitation.

  • Filter the resulting solution to remove any insoluble byproducts, yielding the liquid this compound crosslinking agent.

pH-Controlled Precipitation Method

This approach focuses on the precise control of pH and the ethanol-to-aluminum solution ratio to achieve a high yield of this compound.[4][5][6]

Materials:

  • Aluminum chloride solution

  • Ethanol

  • Ammonia solution (for pH adjustment)

Procedure:

  • Prepare an aqueous solution of aluminum chloride.

  • The synthesis is performed by controlling the ratio of ethanol to the aluminum solution and the pH.

  • A high yield of over 97% is achieved when the ratio of ethanol to the aluminum solution is 3.0 and the pH is maintained at a level greater than 3.0.[4][5][6]

  • The resulting precipitate is this compound, which can be further characterized.

Characterization of Synthesized this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

  • Vibrational Spectroscopy (FT-IR and Raman): These techniques are powerful tools for analyzing the coordination of the tartrate ligand to the aluminum center. The interaction between the carboxylate and hydroxyl groups of the tartrate with the aluminum ion leads to noticeable shifts in their vibrational frequencies compared to the uncoordinated tartrate ligand.[1]

  • X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the synthesized this compound.

  • Chemical Analysis: Elemental analysis can be performed to determine the chemical composition of the product. For the product from the pH-controlled precipitation method, the chemical composition was found to be NH₄: 9.10%, Al: 4.83%, and C: 25.8%, corresponding to the formula (NH₄)₃Al(C₄H₄O₆)₃.[4][5][6]

Visualizing the Synthesis Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each synthesis method.

Direct_Precipitation_Method cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Final Product prep_tartaric Prepare 37.5 wt% Tartaric Acid Solution heat_reflux Heat to 90-100°C & Reflux prep_tartaric->heat_reflux add_alcl3 Add Aluminum Chloride heat_reflux->add_alcl3 reflux_2 Reflux for 2-4h add_alcl3->reflux_2 add_naalo2 Add Sodium Aluminate Solution reflux_2->add_naalo2 reflux_3 Reflux for 4h add_naalo2->reflux_3 cool Cool to 50°C reflux_3->cool adjust_ph Adjust pH to 8.0-8.5 with NH₃ cool->adjust_ph filter Filter adjust_ph->filter product Liquid this compound filter->product

Caption: Workflow for the Direct Precipitation Method of this compound Synthesis.

pH_Controlled_Precipitation_Method cluster_prep Solution Preparation cluster_reaction Controlled Precipitation cluster_product Final Product prep_alcl3 Prepare Aluminum Chloride Solution mix Mix with Ethanol (3:1 ratio to Al solution) prep_alcl3->mix adjust_ph Adjust pH to > 3.0 mix->adjust_ph precipitate Precipitation of this compound adjust_ph->precipitate product This compound ((NH₄)₃Al(C₄H₄O₆)₃) precipitate->product

Caption: Workflow for the pH-Controlled Precipitation Method of this compound Synthesis.

References

Unveiling the Protective Power of Aluminum Tartrate in Corrosion Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, identifying effective and environmentally benign corrosion inhibitors is a critical endeavor. This guide provides an objective comparison of aluminum tartrate's performance as a corrosion inhibitor for aluminum alloys against other common alternatives, supported by experimental data and detailed methodologies.

Aluminum and its alloys, prized for their lightweight and high strength-to-weight ratio, are susceptible to corrosion in various environments. While numerous inhibitors exist, the push for greener alternatives has brought compounds like this compound to the forefront. This guide delves into the quantitative performance of this compound, its mechanism of action, and how it stacks up against other inhibitors.

Performance Under Scrutiny: A Quantitative Comparison

The efficacy of a corrosion inhibitor is best assessed through quantitative metrics. The following tables summarize key performance indicators for this compound and other commonly used inhibitors, derived from electrochemical and gravimetric studies.

Table 1: Inhibition Efficiency of Various Corrosion Inhibitors for Aluminum Alloys

Inhibitor SystemAluminum AlloyCorrosive MediumTest MethodConcentrationInhibition Efficiency (%)Reference
Potassium Sodium Tartrate AA30030.5% NaClEIS1.0 x 10⁻³ M70.0
Potassium Sodium Tartrate AA30030.5% NaClEIS2.0 x 10⁻³ M75.1[1]
Tartrate Salt + Guar Gum D16T0.1% NaClEIS2 g/L + 2 g/L>90[2]
Sodium Silicate (Na₂SiO₃) AA60610.1 M NaClPDPNot Specified86.1
Na₂SiO₃ + MnSO₄·H₂O AA60610.1 M NaClPDPNot Specified99.6[3]
Na₂SiO₃ + NH₄VO₃ AA60610.1 M NaClPDPNot Specified99.7[3]
Palisota Hirsute Extract AA30030.25 M KOHWeight Loss0.5 g/L86.21[4]
Alchemilla vulgaris L. Extract Pure Aluminum3% NaClPDP1.0 g/L~80[5]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization and EIS Studies

Inhibitor SystemAluminum AlloyCorrosive MediumCorrosion Current Density (Icorr) (µA/cm²)Polarization Resistance (Rp) (kΩ·cm²)Charge Transfer Resistance (Rct) (kΩ·cm²)Reference
Blank (No Inhibitor) AA60610.1 M NaCl1.37 ± 0.0513-[3]
Sodium Silicate (Na₂SiO₃) AA60610.1 M NaCl0.4 ± 0.173 ± 2647[3]
Na₂SiO₃ + MnSO₄·H₂O AA60610.1 M NaCl0.18 ± 0.02126 ± 7169[3]
Na₂SiO₃ + NH₄VO₃ AA60610.1 M NaCl0.005 ± 0.002545 ± 133-[3]
Blank (No Inhibitor) AA30030.5% NaCl--4.3[1]
Potassium Sodium Tartrate (1.0 x 10⁻³ M) AA30030.5% NaCl--14.3[1]
Potassium Sodium Tartrate (2.0 x 10⁻³ M) AA30030.5% NaCl--17.3[1]

The data indicates that while potassium sodium tartrate on its own provides a respectable inhibition efficiency of up to 75.1% for AA3003 aluminum alloy in a 0.5% NaCl solution, its performance is significantly enhanced when used in synergistic combinations.[2] For instance, a combination of tartrate salt and guar gum can achieve an inhibition efficiency of over 90%.[2] When compared to inorganic inhibitors, a mixture of sodium silicate and manganese sulfate or ammonium vanadate demonstrates exceptionally high inhibition efficiencies, exceeding 99%.

The Mechanism of Protection: How this compound Works

The corrosion inhibition of aluminum by tartrate is primarily attributed to the adsorption of tartrate ions onto the metal surface, forming a protective film. This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1] This classifies tartrate as a mixed-type inhibitor. The adsorption process is believed to be spontaneous and can involve both physisorption and chemisorption, where the carboxylate groups of the tartrate molecule coordinate with the aluminum oxide/hydroxide layer on the surface.[6][7]

InhibitionMechanism cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Aluminum Alloy Surface cluster_inhibition Inhibition Process Cl- Cl⁻ ions Oxide_Layer Native Oxide Layer (Al₂O₃/Al(OH)₃) Cl-->Oxide_Layer Attack & Breakdown O2 O₂ Al_Surface Al Substrate O2->Al_Surface Cathodic Reaction (Oxygen Reduction) H2O H₂O Tartrate Tartrate Ions Adsorption Adsorption of Tartrate Ions Tartrate->Adsorption Protective_Film Formation of Protective Metal-Tartrate Complex Film Adsorption->Protective_Film Forms Protective_Film->Cl- Blocks Attack Protective_Film->O2 Hinders Reaction WeightLossWorkflow start Start prep 1. Specimen Preparation (e.g., AA3003 coupons) - Cut to size - Polish with SiC paper - Degrease with acetone/ethanol start->prep weigh_initial 2. Initial Weighing (Accurate to 0.1 mg) prep->weigh_initial immersion 3. Immersion in Corrosive Media - With and without inhibitor - Controlled temperature and duration weigh_initial->immersion removal 4. Specimen Removal and Cleaning - Remove corrosion products (e.g., using nitric acid) - Rinse and dry immersion->removal weigh_final 5. Final Weighing removal->weigh_final calculate 6. Calculation of Corrosion Rate and Inhibition Efficiency weigh_final->calculate end End calculate->end PDP_Setup cell Electrochemical Cell Working Electrode (Alloy Sample) Reference Electrode (e.g., SCE) Counter Electrode (e.g., Platinum) potentiostat Potentiostat/ Galvanostat potentiostat->cell:p1 WE potentiostat->cell:p2 RE potentiostat->cell:p3 CE computer Computer with Control Software computer->potentiostat Control & Data Acquisition

References

A Comparative Analysis of Tartrate's Chelating Ability for Aluminum Against Other Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating ability of tartrate for aluminum (Al³⁺) against other common organic acid ligands, namely citrate, oxalate, and malate. Understanding the relative binding strengths and characteristics of these chelators is crucial for various applications, from developing treatments for aluminum toxicity to controlling aluminum's role in biological and chemical systems. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying chemical and biological processes.

Quantitative Comparison of Chelating Ability

The stability constant (log K) is a key quantitative measure of the strength of the interaction between a metal ion and a ligand. A higher log K value indicates a more stable complex and, therefore, a stronger chelating ability. The following table summarizes the reported stability constants for the 1:1 complexes of aluminum with tartrate, citrate, oxalate, and malate. It is important to note that these values can vary depending on the experimental conditions such as temperature, ionic strength, and pH.[1]

Ligandlog K₁ (AlL)Experimental ConditionsReference(s)
Tartrate ~7.737°C, 0.15 M NaCl[2]
Citrate ~8.1 - 11.2Varied[3][4]
Oxalate ~6.1 - 7.7Varied
Malate ~5.8 - 6.5Varied[5]

Note: The stability constants for oxalate and malate with aluminum are less consistently reported in a directly comparable format to tartrate and citrate. The ranges provided are based on available literature.

From the available data, citrate generally forms the most stable complex with aluminum, exhibiting the highest log K values.[3][4] Tartrate also demonstrates strong chelation, with a stability constant comparable to and in some cases exceeding that of oxalate. Malate typically shows the lowest stability constant among the ligands compared in this guide.[5]

Experimental Protocols

The determination of stability constants for metal-ligand complexes is a fundamental aspect of coordination chemistry. The following are detailed methodologies for key experiments cited in the literature for characterizing the chelating ability of ligands with aluminum.

Potentiometric Titration

Potentiometric titration is a widely used and precise method for determining stability constants.[6][7] It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added.

Experimental Workflow:

cluster_prep Solution Preparation cluster_titration Titration cluster_data Data Acquisition & Analysis prep_ligand Prepare Ligand Solution (e.g., Tartrate) titration_cell Titration Cell (Constant Temperature, Inert Atmosphere) prep_ligand->titration_cell prep_metal Prepare Al³⁺ Solution (e.g., Al(NO₃)₃) prep_metal->titration_cell prep_acid Prepare Standardized Acid Solution (e.g., HNO₃) prep_acid->titration_cell prep_base Prepare Standardized Base Solution (e.g., NaOH) burette Automated Burette prep_base->burette ph_electrode Calibrated pH Electrode titration_cell->ph_electrode data_acq Record pH vs. Volume of Titrant Added ph_electrode->data_acq burette->titration_cell data_analysis Calculate Stability Constants (e.g., using HYPERQUAD) data_acq->data_analysis

Caption: Workflow for Potentiometric Titration.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., tartaric acid) of known concentration.

    • Prepare a stock solution of an aluminum salt (e.g., Al(NO₃)₃) and standardize it.

    • Prepare standardized solutions of a strong acid (e.g., HNO₃) and a carbonate-free strong base (e.g., NaOH).[8]

    • All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃).

  • Calibration of the Electrode:

    • Calibrate the glass electrode using standard buffer solutions.

  • Titration Procedure:

    • A known volume of a solution containing the ligand and the aluminum salt in a specific ratio is placed in a thermostated titration vessel.

    • The solution is titrated with the standardized strong base.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • Multiple titrations with varying metal-to-ligand ratios are performed to obtain a comprehensive dataset.

  • Data Analysis:

    • The titration data (pH versus volume of base added) is processed using specialized software (e.g., HYPERQUAD, BEST).

    • The software refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful technique for directly observing the aluminum nucleus and its coordination environment.[9][10] Changes in the chemical shift and line width of the ²⁷Al signal upon addition of a ligand provide information about complex formation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep_al Prepare Al³⁺ Solution in D₂O mix_samples Mix Al³⁺ and Ligand Solutions in NMR tubes prep_al->mix_samples prep_ligand Prepare Ligand Solutions in D₂O at various concentrations prep_ligand->mix_samples nmr_spectrometer High-Field NMR Spectrometer mix_samples->nmr_spectrometer acquire_spectra Acquire ²⁷Al NMR Spectra nmr_spectrometer->acquire_spectra process_spectra Process Spectra (Referencing, Integration) acquire_spectra->process_spectra analyze_shifts Analyze Chemical Shifts and Linewidths to Determine Species and Stability process_spectra->analyze_shifts

Caption: Workflow for ²⁷Al NMR Spectroscopy.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of an aluminum salt in D₂O.

    • Prepare a series of solutions with a constant concentration of aluminum and varying concentrations of the ligand.

    • The pH of the solutions should be carefully controlled using non-complexing buffers.

  • NMR Data Acquisition:

    • Acquire ²⁷Al NMR spectra for each sample using a high-field NMR spectrometer.[11]

    • A reference compound, such as an aqueous solution of Al(NO₃)₃, is used to set the chemical shift scale to 0 ppm.[11]

  • Data Analysis:

    • The chemical shifts, signal intensities, and linewidths of the ²⁷Al resonances are analyzed.

    • The appearance of new signals or changes in the chemical shift of the main aluminum peak indicates the formation of aluminum-ligand complexes.

    • By titrating the aluminum solution with the ligand and monitoring the changes in the NMR spectrum, the stoichiometry and stability of the formed complexes can be determined.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants if the formation of the aluminum-ligand complex results in a change in the absorbance spectrum.[12][13]

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_solutions Prepare a series of solutions with varying metal-to-ligand ratios (Job's Method) spectrophotometer UV-Vis Spectrophotometer prep_solutions->spectrophotometer measure_absorbance Measure Absorbance Spectra spectrophotometer->measure_absorbance plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_absorbance->plot_data determine_stoichiometry Determine Stoichiometry from the plot plot_data->determine_stoichiometry calculate_stability Calculate Stability Constant determine_stoichiometry->calculate_stability

Caption: Workflow for UV-Vis Spectrophotometry.

Protocol:

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of aluminum and the ligand is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

  • Data Analysis:

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for the complex formation.

Biological Implications and Signaling Pathways

The chelation of aluminum by organic acids like tartrate and citrate has significant biological implications, particularly in the context of aluminum bioavailability and toxicity.[2][3]

Aluminum Absorption and Transport

Dietary organic acids can enhance the absorption of aluminum from the gastrointestinal tract by forming soluble, neutral complexes that can more easily cross biological membranes.[2]

cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_systemic Systemic Circulation Al_source Dietary Aluminum (Al³⁺) Complex_formation Formation of Soluble Al-Ligand Complexes Al_source->Complex_formation Ligand_source Dietary Ligands (Tartrate, Citrate) Ligand_source->Complex_formation Membrane_transport Increased Membrane Permeability of Neutral Complexes Complex_formation->Membrane_transport Bloodstream Aluminum in Bloodstream Membrane_transport->Bloodstream Distribution Distribution to Tissues Bloodstream->Distribution

Caption: Aluminum Absorption Pathway.

In the bloodstream, aluminum is primarily bound to the protein transferrin.[1] However, low-molecular-weight chelators like citrate play a significant role in the speciation and transport of aluminum in serum.[3][4]

Conclusion

This comparative guide highlights the relative chelating abilities of tartrate and other common organic acids for aluminum. While citrate generally exhibits the strongest binding affinity, tartrate is also an effective chelator. The choice of a suitable chelating agent depends on the specific application, considering factors such as the pH of the system, the presence of competing metal ions, and the desired biological or chemical outcome. The experimental protocols detailed herein provide a foundation for researchers to conduct their own investigations into the complexation of aluminum with these and other ligands.

References

The Efficacy of Aluminum Tartrate as a Mordant: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural dyeing, the selection of a mordant is a critical step that significantly influences the final color, fastness, and overall quality of the dyed textile. Among the various mordants available, aluminum salts are widely utilized for their efficacy and relatively low toxicity. This guide provides a comprehensive comparison of aluminum tartrate's performance against other common mordants, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Comparative Performance of Mordants

The efficacy of a mordant is primarily evaluated based on its ability to enhance dye fixation, which is quantified through color strength (K/S values) and fastness properties (resistance to fading from washing and light). The following table summarizes the performance of this compound (applied as a combination of aluminum potassium sulfate and cream of tartar) in comparison to other commonly used mordants on protein and cellulosic fibers.

MordantFiber TypeDyeColor Strength (K/S)Wash Fastness (Gray Scale 1-5)Light Fastness (Blue Wool Scale 1-8)Color Modification
This compound WoolCochineal---Brightens colors
Aluminum Potassium Sulfate (Alum)CottonPomegranate Bark1.7[1]Excellent[1]-Lighter, more vivid shades[1]
Aluminum AcetateCottonCoreopsis-2.17 (at 5% owf)[2]Lower than Alum[2]Richer shades on cellulose[3]
Iron (II) SulfateCottonPomegranate Bark1.7[1]Excellent[1]-Darker, "saddened" colors[1]
Copper SulfateWool----Can create greener or bluer hues
Stannous ChlorideWool----Brightens colors, but can be harsh on fibers

Note: The performance of mordants can vary significantly based on the specific dye, fiber type, and mordanting process used. The data presented is a synthesis of findings from various studies. "owf" refers to "on the weight of fiber".

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in mordant efficacy studies. The following sections outline the methodologies for mordanting with an this compound precursor combination (alum and cream of tartar) and for assessing the colorfastness of the dyed fibers.

Mordanting Protocol for Wool using Aluminum Potassium Sulfate and Cream of Tartar

This pre-mordanting procedure is a common method for preparing protein fibers for dyeing.

  • Fiber Preparation: Weigh the dry wool fibers to be mordanted. This "weight of fiber" (WOF) is the basis for all subsequent calculations. Scour the fibers by washing them with a pH-neutral soap to remove any impurities and rinse thoroughly.

  • Mordant Calculation:

    • Aluminum Potassium Sulfate (Alum): 12-20% of the WOF.

    • Cream of Tartar (Potassium Bitartrate): 6-7% of the WOF.

  • Mordant Bath Preparation:

    • Dissolve the calculated amount of alum in a small amount of hot water in a non-reactive pot (e.g., stainless steel).

    • Separately dissolve the cream of tartar in hot water.

    • Fill the pot with enough cool water to allow the fibers to move freely.

    • Add the dissolved alum and cream of tartar solutions to the pot and stir well.

  • Mordanting Process:

    • Add the wet, scoured fibers to the mordant bath.

    • Slowly heat the bath to 82-88°C (180-190°F), avoiding boiling.

    • Maintain this temperature for one hour, gently rotating the fibers occasionally to ensure even mordant uptake.

    • Allow the bath to cool completely. The fibers can be left to soak overnight for potentially deeper shades.

  • Post-Mordanting:

    • Remove the fibers from the cooled mordant bath.

    • Gently squeeze out the excess liquid.

    • The fibers can be dyed immediately while wet or dried and stored for later use.

Colorfastness Testing Protocols

Standardized testing methods are essential for objectively evaluating the performance of mordants.

  • Wash Fastness: This test assesses the resistance of the color to laundering.

    • A sample of the dyed fabric is washed with a standard multifiber test fabric.

    • The washing is performed in a launder-o-meter according to a standardized procedure (e.g., AATCC Test Method 61), which specifies the temperature, detergent, and agitation.

    • After washing and drying, the color change of the dyed sample and the staining of the multifiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[4] Ratings range from 1 (poor) to 5 (excellent).

  • Light Fastness: This test evaluates the resistance of the color to fading when exposed to light.

    • A portion of the dyed fabric is exposed to a standardized artificial light source (e.g., a xenon arc lamp) in a lightfastness tester.

    • A part of the sample is shielded from the light to serve as an unexposed control.

    • The degree of fading is assessed by comparing the exposed and unexposed portions of the fabric against the Blue Wool Scale, which consists of eight strips of wool dyed with dyes of decreasing lightfastness. The rating is from 1 (very poor) to 8 (excellent).

Visualizing the Mordanting Mechanism

The following diagrams illustrate the chemical principles behind the mordanting process and a typical experimental workflow.

Mordant_Mechanism cluster_mordant This compound Complex Fiber Fiber Polymer (-COOH, -NH2, -OH groups) Al Al³⁺ Fiber->Al Tartrate Tartrate Al->Tartrate forms complex Dye Dye Molecule (e.g., Anthraquinone) Al->Dye

Caption: Chemical interaction of this compound mordant with fiber and dye.

Experimental_Workflow A Fiber Scouring (Cleaning) B Mordanting (e.g., this compound) A->B Preparation C Dyeing (with Natural Dye) B->C Treatment D Rinsing & Drying C->D Post-Treatment E Colorfastness Testing (Wash & Light) D->E Evaluation F Data Analysis (K/S, CIELAB, Gray Scale) E->F Quantification

Caption: Experimental workflow for evaluating mordant efficacy.

References

A Comparative Guide to Ligand Exchange Reactions in Aluminum Tartrate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of ligand interactions in aluminum tartrate complexes, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key stability data, detailed experimental protocols, and a clear visual workflow, this document aims to facilitate a deeper understanding of the coordination chemistry of aluminum with tartaric acid, a common food additive. This information is particularly relevant for assessing the potential impact of tartrate on the bioavailability and toxicity of aluminum.

Quantitative Analysis of this compound Complex Stability

The stability of aluminum (Al(III)) complexes with tartrate is highly dependent on pH, leading to the formation of various species with distinct protonation states. The equilibrium of these complexation reactions can be described by formation constants (log β). The following table summarizes the formation constants for Al(III)-tartrate complexes determined under physiological conditions (37 °C, 0.15 M NaCl), providing a quantitative basis for understanding the speciation of aluminum in the presence of tartaric acid.[1]

Species Stoichiometry (Al:Tartrate:H)Complex FormulaLog β (Standard Deviation)
1:1:0[Al(Tart)]+5.86 (0.09)
1:1:-1[Al(Tart)(OH)]1.83 (0.08)
1:1:-2[Al(Tart)(OH)2]--5.11 (0.08)
1:2:0[Al(Tart)2]-9.51 (0.10)
1:2:-1[Al(Tart)2(OH)]2-4.81 (0.09)
1:2:-2[Al(Tart)2(OH)2]3--2.71 (0.09)

Data sourced from studies conducted under physiological conditions.[1]

This data indicates that tartrate forms stable complexes with aluminum across a range of pH values, which can significantly influence the solubility and transport of aluminum in biological systems.[1]

Experimental Protocols for Characterization

The study of ligand exchange reactions in this compound complexes relies on a variety of analytical techniques. Potentiometric titration is a fundamental method for determining stability constants, while 27Al NMR spectroscopy offers insights into the coordination environment of the aluminum ion.

Potentiometric Titration

Potentiometric titration is employed to determine the formation constants of metal complexes by monitoring the pH of a solution as a titrant of known concentration is added.

Objective: To determine the stability constants of Al(III)-tartrate complexes.

Materials and Equipment:

  • High-precision automatic titrator (e.g., Metrohm Titrino)

  • Combined glass pH electrode

  • Thermostated titration vessel (37 °C)

  • Standard solutions of AlCl3, tartaric acid, and carbonate-free NaOH

  • Background electrolyte (0.15 M NaCl)

  • High-purity water

  • Computer with software for calculating formation constants (e.g., Hyperquad)

Procedure:

  • Solution Preparation: Prepare stock solutions of aluminum chloride, tartaric acid, and sodium hydroxide. The ionic strength of all solutions should be adjusted to 0.15 M with NaCl.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at 37 °C to ensure accurate hydrogen ion concentration measurements.

  • Titration:

    • Pipette a known volume and concentration of aluminum chloride and tartaric acid into the thermostated titration vessel.

    • Add the background electrolyte solution to achieve the desired final volume and ionic strength.

    • Titrate the solution with a standardized solution of NaOH.

    • Record the pH value after each addition of the titrant, allowing the solution to reach equilibrium.

  • Data Analysis: Use a computational program to refine the protonation constants of the ligand and the formation constants of the aluminum-tartrate complexes by fitting the experimental titration curves.[2]

27Al NMR Spectroscopy

27Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the coordination sphere of the aluminum ion, providing information on the different complex species in solution.

Objective: To identify and characterize the different Al(III)-tartrate complexes formed at various pH values.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., Bruker Avance 500)

  • 5 mm NMR tubes

  • D2O for locking

  • Solutions of Al(III) and tartrate at various molar ratios and pH values

Procedure:

  • Sample Preparation: Prepare a series of solutions containing Al(III) and tartrate in D2O at different molar ratios and adjust the pD to the desired values.

  • Instrument Setup:

    • Tune the NMR probe to the 27Al frequency (e.g., 130.3 MHz for an 11.7 T magnet).[3]

    • Use a short pulse width (e.g., 1-2 µs) and a recycle delay appropriate for the relaxation time of the aluminum species (typically around 1-5 seconds).[3][4]

  • Data Acquisition: Acquire the 27Al NMR spectra for each sample. The chemical shifts will be indicative of the coordination environment of the aluminum. Hexa-coordinated aluminum typically resonates around 0-5 ppm, while tetra-coordinated species appear at 50-60 ppm.[3]

  • Spectral Analysis: Analyze the chemical shifts, line widths, and integration of the signals to identify the different aluminum-tartrate species present in solution and their relative concentrations at different pH levels. The broadening of NMR signals can indicate ligand exchange processes occurring on the NMR timescale.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of ligand exchange in this compound complexes.

Ligand_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion prep_solutions Prepare Stock Solutions (AlCl3, Tartaric Acid, NaOH) ph_adjustment Adjust pH and Molar Ratios prep_solutions->ph_adjustment potentiometry Potentiometric Titration ph_adjustment->potentiometry nmr 27Al NMR Spectroscopy ph_adjustment->nmr stability_constants Calculate Stability Constants (log β) potentiometry->stability_constants speciation_analysis Identify Complex Species (Chemical Shifts, Linewidths) nmr->speciation_analysis speciation_diagram Generate Speciation Diagram stability_constants->speciation_diagram speciation_analysis->speciation_diagram conclusion Characterize Ligand Exchange Dynamics and Complex Stability speciation_diagram->conclusion

References

Safety Operating Guide

Proper Disposal of Aluminum Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of aluminum tartrate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and compliance with environmental regulations.

This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. According to safety data sheets, it is classified as a skin and eye irritant[1]. Improper disposal can lead to environmental contamination and may be in violation of local and federal regulations. Therefore, adherence to the following guidelines is critical.

Hazard Identification and Classification

PropertyValueSource
Appearance White crystalline powder[4]
Solubility in Water Slowly soluble in cold water, readily soluble in hot water. Solubility is pH-sensitive.[1][2]
Hazard Class Irritant[1]

Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the specific regulations of your institution and locality.

Solid this compound Waste:

Solid this compound waste should be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.

Aqueous this compound Solutions:

For aqueous solutions of this compound, a neutralization process is recommended prior to drain disposal. This is particularly important if the solution is determined to be corrosive.

Experimental Protocol for Neutralization of Aqueous this compound Solutions:

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water to dilute it.

  • Neutralization: Slowly add a dilute acid (e.g., hydrochloric acid) or a dilute base (e.g., sodium hydroxide) to the this compound solution. Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.

  • Target pH: Adjust the pH of the solution to a neutral range, typically between 6.0 and 9.0, to comply with local wastewater regulations.

  • Disposal: Once the pH is within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).

Important Considerations:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local wastewater authority for specific disposal requirements in your area.

  • Avoid Incompatible Materials: Do not mix this compound waste with other incompatible chemicals.

  • Labeling: All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the date.

Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid Waste waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous package_solid Package in a sealed, labeled container solid_waste->package_solid check_ph Check pH of the solution aqueous_waste->check_ph contact_ehs Contact Environmental Health & Safety (EHS) for pickup package_solid->contact_ehs hazardous_waste_disposal Dispose as Hazardous Waste via licensed contractor contact_ehs->hazardous_waste_disposal end End hazardous_waste_disposal->end ph_corrosive Is pH <= 2 or >= 12.5? check_ph->ph_corrosive neutralize Neutralize solution to pH 6-9 ph_corrosive->neutralize Yes verify_ph Verify pH is within acceptable range (6-9) ph_corrosive->verify_ph No neutralize->verify_ph drain_disposal Dispose down sanitary sewer with copious amounts of water verify_ph->drain_disposal drain_disposal->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby building a culture of safety and trust in their research practices.

References

Essential Safety and Logistical Information for Handling Aluminum Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling aluminum tartrate in a laboratory setting. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for routine operations and emergency situations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a skin and strong eye irritant[1]. When handling this compound, particularly in its solid, powdered form, it is crucial to minimize dust generation and avoid contact with skin and eyes[2][3].

Table 1: Personal Protective Equipment (PPE) Requirements

Situation Required PPE Specifications
Handling Solid this compound Eye and Face ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Protective ClothingLaboratory coat.
Respiratory ProtectionNIOSH-approved respirator if ventilation is inadequate or dust is generated.
Handling this compound Solutions Eye and Face ProtectionChemical safety goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Protective ClothingLaboratory coat.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to minimize dust inhalation[2][3].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[2][3].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2][3].

  • Container Management: Keep the container tightly closed when not in use[2][3].

Storage Plan:

  • Store in a cool, dry, and well-ventilated area[2].

  • Keep containers tightly sealed to prevent contamination and reaction with moisture[2].

  • Store away from heat, sparks, and ignition sources[2].

  • Incompatible materials to avoid include oxidizing agents[2][3].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 2: Emergency Response Protocols

Emergency Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2].
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[2].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
Small Spill (Solid) Avoid generating dust. Carefully scoop the material into a suitable, labeled container for disposal[3].
Large Spill (Solid) Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material into a labeled container for disposal[3].

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.

  • All waste must be disposed of in accordance with federal, state, and local regulations[4].

  • Do not dispose of this compound down the drain or in the general trash[2][3].

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Glassware handling_exp->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum tartrate
Reactant of Route 2
Aluminum tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.